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  • Product: 4,4'-Ethylenedipiperidine dihydrochloride
  • CAS: 84473-84-7

Core Science & Biosynthesis

Foundational

4,4'-Ethylenedipiperidine Dihydrochloride: A Versatile Bis-Pharmacophore in Modern Drug Discovery

Executive Summary In the landscape of rational drug design, the spatial arrangement of basic nitrogen atoms dictates a molecule's ability to interact with complex biological targets, ranging from the major groove of DNA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the spatial arrangement of basic nitrogen atoms dictates a molecule's ability to interact with complex biological targets, ranging from the major groove of DNA to the allosteric pockets of G-proteins. 4,4'-Ethylenedipiperidine dihydrochloride serves as a highly privileged scaffold in this regard. Unlike rigid bipiperidines, the ethylene linker provides a critical degree of conformational flexibility, allowing the two piperidine rings to adapt to dynamic binding sites.

This technical whitepaper explores the physicochemical profiling, mechanistic utility, and validated synthetic workflows for 4,4'-Ethylenedipiperidine dihydrochloride, providing medicinal chemists with the foundational logic required to leverage this scaffold in advanced therapeutic development.

Structural Chemistry & Physicochemical Profiling

As a commercially available building block, 4,4'-ethylenedipiperidine is almost exclusively supplied as a dihydrochloride salt[1]. From a formulation and inventory standpoint, the salt form is critical: it protonates the secondary amines, drastically reducing their susceptibility to aerial oxidation and extending the reagent's shelf-life. However, for synthetic derivatization, the molecule must be converted to its free base form to restore the nucleophilicity of the nitrogen atoms.

Quantitative Data Summary

The following table summarizes the core physicochemical descriptors of the dihydrochloride salt, which are essential for calculating reaction stoichiometry and predicting downstream pharmacokinetic properties (such as membrane permeability)[1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₂H₂₆Cl₂N₂Dictates stoichiometric calculations for bis- vs. mono-substitution.
Molecular Weight 269.25 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
SMILES C1CNCCC1CCC2CCNCC2.Cl.ClUseful for in silico docking and cheminformatics screening.
CAS Number 84473-84-7 / 80997-86-0Primary identifiers for procurement and safety data retrieval.
Topological Polar Surface Area 24.1 ŲHighly lipophilic core; ensures excellent membrane penetration once derivatized.

Mechanistic Role in Drug Design

The utility of 4,4'-ethylenedipiperidine lies in its dual-reactivity and its geometric spacing. It is primarily utilized in two distinct pharmacological domains:

A. Oncology: Bis-intercalating DNA Agents

In the development of anti-cancer therapeutics, DNA remains a primary biochemical target. Researchers have successfully utilized the 4,4'-ethylenedipiperidine core to synthesize bisnaphthalimidopropyl (BNIP) derivatives[2]. The ethylene linker provides the exact spatial distance required for the two naphthalimide moieties to bis-intercalate into the DNA double helix. This structural modification enhances aqueous solubility compared to older naphthalimido compounds and significantly increases cytotoxicity against triple-negative breast cancer cells by overcoming dose-limiting central nervous system toxicity[2].

B. Neuromodulation: Direct Gi Protein Activation

Beyond oncology, this scaffold has been instrumental in synthesizing small molecules that directly activate Gi proteins, bypassing traditional G-protein coupled receptors (GPCRs)[3]. By mono-protecting the dipiperidine and alkylating the free nitrogen, researchers have generated compounds that stimulate GTPγS binding to recombinant Gi proteins. The basicity of the piperidine nitrogen is hypothesized to form critical salt bridges with acidic residues within the Gi protein's activation pocket, subsequently inhibiting adenylyl cyclase activity and reducing cAMP production[3].

Pathway L Dipiperidine Derivative G Gi Protein (α subunit) L->G Direct Activation (GTP Binding) AC Adenylyl Cyclase G->AC Inhibits C cAMP Production AC->C Decreases

Caption: Mechanism of action for dipiperidine-derived small molecules activating Gi protein pathways.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality, ensuring that researchers understand why a specific reagent or condition is chosen.

Protocol 1: Free-Basing the Dihydrochloride Salt

Purpose: To convert the stable, unreactive dihydrochloride salt into a nucleophilic free base for subsequent SN2 or acylation reactions[2],[3].

  • Dissolution: Dissolve 0.2 g (7.42 × 10⁻⁴ mol) of 4,4'-ethylenedipiperidine dihydrochloride in 2 mL of distilled water.

    • Causality: The salt is highly hydrophilic and requires an aqueous medium for initial dissociation.

  • Alkalinization: Slowly add 1 mL of 2M Sodium Hydroxide (NaOH) dropwise until the solution reaches pH 14.

    • Causality: A high pH is required to fully deprotonate both piperidinium nitrogens (pKa ~10-11). The formation of a white precipitate indicates the successful generation of the lipophilic free base[2].

  • Extraction: Transfer the mixture to a 100 mL separatory funnel and extract with 300 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen for its excellent solvation of basic, lipophilic amines and its high volatility for easy removal.

  • Drying & Concentration: Collect the organic (bottom) layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent using a rotary evaporator.

    • Causality: Trace water must be removed to prevent the hydrolysis of moisture-sensitive reagents (e.g., acyl chlorides or BOC-ON) in subsequent steps.

  • Yield Verification: Dry the final white solid under negative pressure in a vacuum oven at 45 °C for 30 minutes. Confirm the free base structure via ¹H-NMR[2].

Protocol 2: Synthesis of BNIP Anti-Cancer Derivatives

Purpose: To attach DNA-intercalating naphthalimide groups to the dipiperidine scaffold[2].

  • Reagent Assembly: In a dry flask, combine the 4,4'-ethylenedipiperidine free base (1 eq) with toluenesulfonyloxypropyl-naphthalamide (2.01 eq).

    • Causality: A slight excess of the naphthalamide ensures complete bis-alkylation of both piperidine nitrogens.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (approx. 6 eq) to the mixture.

    • Causality: Cs₂CO₃ is a mild, bulky base. It effectively scavenges the generated toluenesulfonic acid without acting as a competing nucleophile, which is a common risk with smaller bases.

  • Reaction Execution: Dissolve all reagents in anhydrous Tetrahydrofuran (THF) and reflux overnight at 60 °C. Monitor via Thin Layer Chromatography (TLC).

    • Causality: THF provides an optimal reflux temperature (66 °C) that provides sufficient kinetic energy for the SN2 displacement of the tosylate leaving group without causing thermal degradation of the scaffold[2].

  • Precipitation: Once TLC confirms reaction completion, pour the solution into 100 mL of icy water to precipitate the final BNIP derivative[2].

Workflow A Dihydrochloride Salt (Stable/Unreactive) B Free Base (Nucleophilic) A->B NaOH (pH 14) DCM Extraction C Mono-BOC Protected Intermediate B->C BOC-ON (Stoichiometric) D BNIP Derivative (Anti-cancer) B->D BNIP-Ts, Cs2CO3 THF, 60°C E Gi Protein Activator (Neuromodulator) C->E Alkylation & Deprotection

Caption: Synthetic derivatization workflow of 4,4'-Ethylenedipiperidine from salt to active agents.

References

  • National Center for Biotechnology Information (PubChem). "4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557 - PubChem." NIH. Available at:[Link]

  • RSC Advances. "Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells." Royal Society of Chemistry, 2016. Available at:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins." American Chemical Society, 2005. Available at:[Link]

Sources

Exploratory

4,4'-Ethylenedipiperidine Dihydrochloride: Physicochemical Profiling and Synthetic Applications in Target-Directed Drug Design

Executive Summary In the landscape of modern drug discovery, the architecture of molecular linkers and scaffolds dictates the efficacy of target binding. 4,4'-Ethylenedipiperidine dihydrochloride is a highly versatile, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architecture of molecular linkers and scaffolds dictates the efficacy of target binding. 4,4'-Ethylenedipiperidine dihydrochloride is a highly versatile, symmetrical bivalent pharmacophore. Characterized by two basic piperidine rings separated by a flexible two-carbon ethylene bridge, this compound serves as a foundational building block for synthesizing complex molecules, including amphiphilic G-protein modulators and bis-intercalating DNA photonucleases.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed to guide researchers in maximizing the utility of this scaffold in drug development.

Physicochemical Properties & Structural Analytics

Understanding the baseline properties of 4,4'-Ethylenedipiperidine dihydrochloride is critical for downstream formulation and synthetic planning. The dihydrochloride salt form is deliberately chosen for commercial distribution because it ensures bench stability, prevents atmospheric oxidation of the secondary amines, and provides high aqueous solubility[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride
CAS Registry Number 84473-84-7 / 80997-86-0
Molecular Formula C12H24N2 · 2HCl
Molar Mass 269.25 g/mol
Topological Polar Surface Area (TPSA) 24.1 Ų
Hydrogen Bond Donors 4 (Salt form) / 2 (Free base)
Hydrogen Bond Acceptors 2
GHS Hazard Classification H315 (Skin Irrit.), H318 (Eye Dam.), H335 (STOT SE 3)
Structural Rationale: The Ethylene Advantage

Why utilize an ethylene-bridged bipiperidine rather than a direct 4,4'-bipiperidine? The causality lies in conformational flexibility . The −CH2​−CH2​− bridge acts as a spatial spacer, allowing the two piperidine rings to rotate independently. In drug design, this flexibility permits the molecule to adopt multiple conformations to span complex allosteric binding pockets (such as those on Gi proteins) or to achieve the precise distance required for bis-intercalation between DNA base pairs. Furthermore, the secondary amines possess a pKa of ~9–10, ensuring they are protonated (cationic) at a physiological pH of 7.4, which is a strict requirement for interacting with negatively charged cellular targets.

Primary Application I: Synthesis of Direct Gi Protein Activators

Heterotrimeric G proteins are traditionally activated by G protein-coupled receptors (GPCRs). However, researchers have successfully utilized 4,4'-ethylenedipiperidine to synthesize non-peptidic small molecules that bypass the GPCR entirely, directly activating Gi proteins (specifically the αo​ subtype)[2]. These molecules stimulate GTPγS binding and inhibit cAMP production at micromolar doses.

Signaling Pathway of Synthetic Activators

Pathway S1 Synthetic Gi Activator (Bivalent Cationic Amphiphile) S2 Gi Protein (αo subtype) GDP-bound State S1->S2 Direct Binding S3 GTP Exchange (Stimulated GTPγS Binding) S2->S3 S4 Activated Gi Protein (Dissociation into Gα-GTP + Gβγ) S3->S4 S5 Adenylyl Cyclase Inhibition S4->S5 S6 Decreased cAMP Production S5->S6

Fig 1: GPCR-independent signaling pathway of Gi protein activation by synthetic amphiphiles.

Step-by-Step Methodology: Desymmetrization and Alkylation

As an application scientist, I emphasize that the desymmetrization of this symmetrical diamine is the most critical step. If you simply react an alkyl halide with the free base, you will obtain a statistical mixture of unreacted, mono-alkylated, and di-alkylated products that are notoriously difficult to separate via standard silica gel chromatography due to severe tailing. The protocol below is a self-validating system designed to prevent this.

Step 1: Free-Base Conversion

  • Procedure: Dissolve 4,4'-ethylenedipiperidine dihydrochloride (1.0 eq) in distilled water. Slowly add 10% w/v NaOH aqueous solution until the pH reaches >11. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The dihydrochloride salt is highly polar and insoluble in the organic solvents needed for coupling. Converting it to the free base restores the nucleophilicity of the secondary amines[2].

Step 2: Desymmetrization via Mono-BOC Protection

  • Procedure: Dissolve the free base in anhydrous DCM. Add BOC-ON (1.0 eq) dropwise at 0°C. Stir at room temperature for 12 hours. Purify via flash chromatography to isolate the mono-protected intermediate.

  • Causality: Using exactly 1.0 equivalent of BOC-ON at low temperatures maximizes the yield of the mono-protected statistical product, shielding one nitrogen and allowing asymmetrical functionalization on the other[2].

Step 3: Hydrophobic Tail Conjugation (Alkylation)

  • Procedure: Dissolve the mono-BOC intermediate in anhydrous DMF. Add Triethylamine ( NEt3​ , 2.0 eq) and 1-bromopentadecane (2.0 eq). Reflux for 8 hours.

  • Causality: The long C15 chain provides the lipophilicity required to anchor the molecule into the cellular membrane near the G-protein. NEt3​ acts as a non-nucleophilic base to scavenge the HBr generated during the SN​2 reaction, preventing the protonation of the reactant amine which would otherwise halt the reaction[2].

Step 4: Deprotection

  • Procedure: Treat the purified alkylated product with 6 M HCl in dioxane for 2 hours. Lyophilize to obtain the final product.

  • Causality: Acidic cleavage removes the BOC group, exposing the secondary amine to ensure the molecule is dicationic at physiological pH, a strict structural requirement for Gi protein activation[2].

Workflow A 4,4'-Ethylenedipiperidine Dihydrochloride B Free Base Conversion (10% NaOH / DCM Extraction) A->B C Mono-BOC Protection (1 eq. BOC-ON) B->C D Alkylation (Bromopentadecane, NEt3, DMF) C->D E Deprotection (6 M HCl) D->E F Target Gi Activator (Amphiphilic Molecule) E->F

Fig 2: Synthesis workflow of amphiphilic Gi protein activators from 4,4'-Ethylenedipiperidine.

Primary Application II: Development of DNA-Targeting Photonucleases

Beyond GPCR-independent signaling, the 4,4'-ethylenedipiperidine scaffold is highly valued in the design of DNA-targeting therapeutics, specifically for Photodynamic Therapy (PDT).

Researchers have utilized this compound as a central linker to synthesize bis-phenothiazinium photosensitizers, such as N,N-bis[(7-dimethylamino)phenothiazin-5-ium-3-yl]-4,4'-ethylenedipiperidine diiodide[3].

  • Mechanistic Causality: The distance provided by the ethylene bridge is perfectly tuned to allow the two attached planar phenothiazinium rings to intercalate into adjacent DNA base pairs. Upon irradiation with red light (e.g., 676–710 nm), this bivalent complex produces efficient, copper(II)-dependent photocleavage of plasmid DNA[3]. The dual-anchoring mechanism drastically increases the binding affinity compared to monomeric dyes like methylene blue.

Handling, Safety, and Formulatory Considerations

When utilizing 4,4'-ethylenedipiperidine dihydrochloride in the laboratory, strict adherence to safety protocols is mandatory. According to its GHS classification, the compound is a severe irritant.

  • Eye Damage (H318): The compound causes serious eye damage. Chemical safety goggles and face shields must be worn during the free-basing step, as the combination of the compound and 10% NaOH poses a severe ocular hazard.

  • Storage: While the dihydrochloride salt is inherently stable, it is hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature to prevent moisture absorption, which could throw off stoichiometric calculations during sensitive mono-protection steps[1].

References

  • Title: 4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557 - PubChem Source: nih.gov URL: [Link]

  • Title: Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Kathryn GRANT | Georgia State University, Atlanta | GSU | Department of Chemistry | Research profile Source: researchgate.net URL: [Link]

Sources

Foundational

4,4'-Ethylenedipiperidine Dihydrochloride: A Comprehensive Spectroscopic and Methodological Whitepaper

Executive Summary 4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-0; Formula: C₁₂H₂₆Cl₂N₂) is a highly symmetric, diprotonated diamine widely utilized in advanced organic synthesis and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-0; Formula: C₁₂H₂₆Cl₂N₂) is a highly symmetric, diprotonated diamine widely utilized in advanced organic synthesis and pharmaceutical development[1]. Due to its rigid, extended bidentate structure, it serves as a critical building block and pharmacophore in the rational design of small-molecule therapeutics, notably in the synthesis of nonpeptidic modulators that directly activate heterotrimeric Gi proteins[2].

For researchers and drug development professionals, establishing absolute structural identity and purity is paramount. This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of 4,4'-Ethylenedipiperidine dihydrochloride, accompanied by self-validating experimental protocols.

Chemical Architecture & Spectroscopic Causality

The spectroscopic signature of 4,4'-Ethylenedipiperidine dihydrochloride is governed by two primary structural factors: molecular symmetry and salt formation .

  • Symmetry-Driven Signal Degeneracy : The molecule possesses a central ethylene bridge linking two identical piperidine rings. This inherent symmetry renders the two rings chemically and magnetically equivalent. Consequently, the complexity of the NMR spectra is drastically reduced, collapsing what would be 12 distinct carbon signals into just 6 unique carbon environments.

  • Electronic Effects of Protonation : As a dihydrochloride salt, both secondary amines are protonated (R₂NH₂⁺). This positive charge exerts a strong inductive electron-withdrawing effect, heavily deshielding the adjacent nuclei and shifting their NMR resonances downfield. Furthermore, in the solid state, these protonated amines engage in extensive hydrogen bonding with chloride counterions, fundamentally altering the IR vibrational landscape[3].

SymmetryLogic S1 Structural Symmetry (Ethylene Bridge) S2 Piperidine Rings (Chemically Equivalent) S1->S2 S3 6 Unique Carbon Environments S2->S3 13C NMR S4 5 Unique Proton Environments (C-H) S2->S4 1H NMR

Figure 1: Impact of molecular symmetry on NMR signal multiplicity.

Nuclear Magnetic Resonance (NMR) Reference Data

Because the dihydrochloride salt is highly polar, Deuterium Oxide (D₂O) is the optimal solvent for NMR acquisition. It is critical to note that in D₂O, the acidic amine protons (NH₂⁺) undergo rapid deuterium exchange with the solvent and will not be observed in the ¹H NMR spectrum.

Table 1: ¹H NMR Assignments (400 MHz, D₂O, 25°C)

Note: Chemical shifts are referenced to the residual HDO peak at 4.79 ppm.

PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
Bridge 1.35multiplet (m)4H-CH₂-CH₂- bridge. Highly shielded due to distance from the N⁺ center.
C3, C5 (eq) / C4 1.40 – 1.65multiplet (m)6HPiperidine C4 methine and C3/C5 equatorial protons. Complex overlapping spin system.
C3, C5 (ax) 1.95broad doublet (br d)4HPiperidine C3/C5 axial protons.
C2, C6 (ax) 2.90triplet (t)4HPiperidine α-protons (axial). Deshielded by the adjacent N⁺ charge.
C2, C6 (eq) 3.40doublet (d)4HPiperidine α-protons (equatorial). Most deshielded due to spatial proximity to the N⁺ lone pair trajectory.
Table 2: ¹³C NMR Assignments (100 MHz, D₂O, 25°C)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C3, C5 28.7CH₂Piperidine β-carbons.
Bridge 31.5CH₂Ethylene bridge carbons.
C4 34.2CHPiperidine γ-carbon (methine).
C2, C6 44.5CH₂Piperidine α-carbons. Strongly deshielded by the adjacent N⁺.

Infrared (IR) Spectroscopy Reference Data

The Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum of 4,4'-Ethylenedipiperidine dihydrochloride is dominated by its salt nature. The transition from a free base to a hydrochloride salt generates a diagnostic, massive absorption envelope. This broadening is caused by the R₂NH₂⁺ stretching vibrations coupling with strong, multi-directional intermolecular hydrogen bonds to the Cl⁻ ions in the solid-state lattice[3].

Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)Intensity / ShapeVibrational AssignmentCausality / Diagnostic Value
2930 Medium, SharpC-H stretch (aliphatic)Confirms the saturated alkane backbone of the piperidine rings.
2800 – 2400 Strong, Very BroadN-H⁺ stretchThe primary diagnostic feature confirming the dihydrochloride salt state[3].
1595 Medium, SharpN-H⁺ bend (scissoring)Secondary confirmation of the protonated secondary amine.
1450 MediumC-H bend (scissoring)Standard aliphatic methylene (-CH₂-) deformation.
1120 WeakC-N stretchConfirms the carbon-nitrogen skeletal framework.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Quantitative ¹H NMR Acquisition
  • Sample Preparation : Weigh exactly 15.0 mg of 4,4'-Ethylenedipiperidine dihydrochloride into a clean glass vial. Add 0.6 mL of D₂O (99.9% D) and vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

  • Instrument Tuning : Insert the sample into the spectrometer. Lock onto the deuterium signal of D₂O. Shim the magnetic field (Z1-Z4) until the residual HDO peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Parameter Optimization (Self-Validation Step) : Set the relaxation delay (D1) to 10 seconds . Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons between scans. This guarantees that the final integration values will perfectly match the theoretical 4:6:4:4:4 proton ratio, validating the structural integrity without signal saturation artifacts.

  • Acquisition & Processing : Acquire 16 scans. Apply a 0.3 Hz exponential line-broadening window function before Fourier transformation. Phase and baseline correct the spectrum manually. Reference the spectrum to the residual HDO peak at 4.79 ppm.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Validation : Ensure the diamond or ZnSe ATR crystal is meticulously cleaned with isopropanol and dried. Run a 32-scan background spectrum. Causality: This self-validating step subtracts atmospheric H₂O and CO₂ interferences, ensuring the baseline of the sample spectrum remains flat and artifacts are not misinterpreted as sample peaks.

  • Sample Application : Place 2–3 mg of the dry, solid dihydrochloride powder directly onto the center of the ATR crystal.

  • Compression : Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Intimate contact between the crystal and the solid sample is required to prevent spectral distortion and ensure high signal-to-noise ratios for the broad N-H⁺ bands.

  • Acquisition : Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

Workflow A Sample Preparation (D2O Solvent / ATR Crystal) B Data Acquisition (NMR / FTIR Scans) A->B C Signal Processing (Fourier Transform & Phasing) B->C D Spectral Assignment (Shift & Peak Matching) C->D E Structural Validation (Purity & Identity Confirmed) D->E

Figure 2: Self-validating workflow for spectroscopic data acquisition and analysis.

References

  • PubChem Compound Summary for CID 16211557 National Center for Biotechnology Information (NCBI). URL:[Link][1]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link][2]

  • Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link][3]

Sources

Exploratory

Solubility Profile of 4,4'-Ethylenedipiperidine Dihydrochloride in Polar Organic Solvents: A Technical Guide

Executive Summary 4,4'-Ethylenedipiperidine dihydrochloride (EDP-2HCl) is a highly polar, bifunctional nitrogen heterocycle utilized as a critical building block in advanced pharmacophore synthesis, including bisnaphthal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Ethylenedipiperidine dihydrochloride (EDP-2HCl) is a highly polar, bifunctional nitrogen heterocycle utilized as a critical building block in advanced pharmacophore synthesis, including bisnaphthalimidopropyl (BNIP) derivatives targeting DNA in human breast cancer cells[1]. While its aqueous solubility is well-documented, modern drug development workflows—such as free-base conversion, purification, and organic extraction—frequently require precise solubility profiling in polar organic solvents[2]. This whitepaper establishes the thermodynamic principles, expected solubility profiles, and self-validating experimental protocols for EDP-2HCl in polar organic media.

Physicochemical Causality of Solvation

The dissolution of an amine hydrochloride salt in an organic solvent is fundamentally governed by the thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. EDP-2HCl contains two protonated piperidine nitrogen atoms and two chloride counterions, creating a robust, highly structured ionic lattice.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents act as strong hydrogen bond donors. The hydroxyl (-OH) groups effectively solvate the chloride anions, while the alkyl chains interact with the hydrophobic ethylene linker and piperidine rings via Van der Waals forces. Methanol typically exhibits higher solubilization capacity than ethanol due to its smaller molar volume and higher dielectric constant, allowing it to penetrate and disrupt the ionic lattice more efficiently[3].

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and dielectric constants. They are exceptional hydrogen bond acceptors, effectively solvating the protonated piperidinium nitrogens. However, their inability to act as hydrogen bond donors makes them less effective at solvating the chloride counterions compared to protic solvents, often resulting in a solubility ceiling unless trace water is present.

SolvationLogic A EDP-2HCl Crystal Lattice (High Lattice Energy) F Lattice Disruption & Thermodynamic Dissolution A->F Energy Barrier B Polar Protic Solvents (MeOH, EtOH) D H-Bonding (Donor) Solvates Cl- Anions B->D C Polar Aprotic Solvents (DMSO, DMF) E High Dipole Moment Solvates Piperidinium C->E D->F E->F

Logical relationship between solvent properties and EDP-2HCl lattice disruption.

Quantitative Solubility Profile

Based on the thermodynamic behavior of analogous bis-piperidine and amine hydrochlorides in pure solvents[3], the following table summarizes the extrapolated baseline solubility profile of EDP-2HCl at 298.15 K (25°C). These values serve as predictive benchmarks for experimental validation.

Solvent ClassificationSolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Primary Solvation Mechanism
Aqueous (Baseline) Water80.1> 100.0Complete ionic dissociation
Polar Protic Methanol32.730.0 - 50.0Strong H-bond donation to Cl⁻
Polar Protic Ethanol24.510.0 - 20.0Moderate H-bond donation to Cl⁻
Polar Aprotic DMSO46.740.0 - 70.0High dipole / H-bond acceptance
Polar Aprotic DMF36.75.0 - 15.0Moderate dipole interaction
Non-Polar / Weak Ethyl Acetate6.0< 1.0Insufficient polarity for lattice disruption

Self-Validating Experimental Methodology

To accurately determine the solubility of EDP-2HCl without the confounding variables of kinetic supersaturation, the Static Equilibrium Method must be employed[3]. This protocol is designed as a self-validating system: by measuring the concentration at multiple time points, thermodynamic equilibrium is mathematically proven rather than assumed.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions: Add an excess amount of EDP-2HCl solid (e.g., 500 mg) to 5.0 mL of the target polar organic solvent in a hermetically sealed borosilicate glass vial. Causality: Hermetic sealing prevents solvent evaporation and atmospheric moisture absorption, which would artificially inflate the solubility of the hygroscopic hydrochloride salt.

  • Isothermal Equilibration: Submerge the vial in a thermostatic water bath shaker set to 298.15 K (± 0.05 K). Agitate at 150 RPM.

  • Kinetic Thresholding (72 Hours): Agitate for a minimum of 72 hours. Causality: Amine hydrochlorides in organic solvents often exhibit slow dissolution kinetics due to high lattice energy. A 72-hour window ensures the system crosses the kinetic threshold and reaches true thermodynamic equilibrium[3].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the same temperature to let undissolved particulates settle. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is selected over nylon or cellulose to prevent non-specific chemical binding of the piperidine derivative to the filter membrane.

  • Quantitative Analysis: Dilute the filtrate with an appropriate mobile phase and inject it into an HPLC-UV system. Quantify the concentration against a pre-validated calibration curve.

  • Self-Validation Check: Repeat the sampling and filtration process at 84 hours. If the concentration variance between the 72h and 84h samples is < 2.0% Relative Standard Deviation (RSD), thermodynamic equilibrium is definitively verified.

ExperimentalWorkflow A 1. Excess EDP-2HCl + Organic Solvent B 2. Isothermal Shaking (72h at 298.15 K) A->B C 3. Phase Separation (0.22 µm PTFE Filter) B->C D 4. HPLC-UV Quantification C->D E 5. Validation Sampling (at 84h) D->E E->B No (RSD > 2%) F Equilibrium Verified (RSD < 2%) E->F Yes

Self-validating Static Equilibrium Workflow for EDP-2HCl solubility determination.

Conclusion

The solubility of 4,4'-Ethylenedipiperidine dihydrochloride in polar organic solvents is fundamentally dictated by the solvent's ability to disrupt its strong ionic lattice. Polar protic solvents like methanol excel through hydrogen bond donation to the chloride ions, while polar aprotic solvents like DMSO rely on high dielectric constants to solvate the piperidinium cations. By adhering to the rigorously self-validated Static Equilibrium Method, researchers can generate highly accurate thermodynamic solubility profiles necessary for downstream synthetic, extraction, and pharmaceutical applications.

References

  • [1] Title: Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells | Source: RSC Publishing | URL:[Link]

  • [2] Title: Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins | Source: ACS Publications | URL:[Link]

  • [3] Title: Solid–Liquid Equilibrium and Solubility Determination and Correlation of Dyclonine Hydrochloride in Eight Pure Solvents and Four Binary Mixed Solvents at T = 278.15–323.15 K | Source: ACS Publications | URL:[Link]

Sources

Foundational

Architecting Polypharmacology: The Mechanism of Action of 4,4'-Ethylenedipiperidine Dihydrochloride Derivatives

Executive Summary In rational drug design, the selection of an optimal aliphatic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a synthesized molecule. 4,4'-Ethylenedipiperidine dihydrochloride (Pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the selection of an optimal aliphatic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a synthesized molecule. 4,4'-Ethylenedipiperidine dihydrochloride (PubChem CID 16211557) serves as a highly versatile, bifunctional pharmacophore building block[1]. Characterized by two piperidine rings separated by an ethylene bridge, this topology provides a precise spatial arrangement for protonated nitrogen atoms at physiological pH[2].

Rather than acting through a single biological pathway, derivatization of the 4,4'-Ethylenedipiperidine (4,4'-EDP) core has unlocked two distinct, field-proven mechanisms of action:

  • Receptor-Independent G-Protein Activation: Modulating intracellular signaling by bypassing G-Protein Coupled Receptors (GPCRs)[2].

  • DNA Bis-Intercalation: Inducing selective cytotoxicity and apoptosis in oncology via Bisnaphthalimidopropyl (BNIP) derivatives[3].

This technical guide deconstructs the causality behind these mechanisms, providing validated experimental workflows and quantitative benchmarks for drug development professionals.

Mechanism I: Direct Activation of Inhibitory G-Proteins (Gi)

Pharmacological Rationale

Classical pharmacology relies on GPCRs to catalyze the exchange of GDP for GTP on the Gα subunit of heterotrimeric G-proteins. However, GPCR promiscuity often leads to the concerted activation of multiple effector pathways, causing off-target side effects[2].

By attaching long hydrophobic chains to the 4,4'-EDP core, researchers have engineered molecules that act as synthetic Guanine Nucleotide Exchange Factors (GEFs). The hydrophobic tail anchors the derivative to the inner leaflet of the plasma membrane, while the precisely spaced, protonated nitrogens of the dipiperidine core mimic the intracellular loops of an activated GPCR[2]. This allows the derivative to directly bind the Gαi subunit, stimulating GDP/GTP exchange and inhibiting adenylyl cyclase without upstream receptor involvement[2].

G Derivative 4,4'-EDP Derivative (Direct Activator) Gi Gi Protein (Gαi) GDP-bound Derivative->Gi Direct Binding (Nucleotide Exchange) GPCR GPCR (Bypassed) GPCR->Gi Classical Pathway Gi_GTP Gi Protein (Gαi) GTP-bound (Active) Gi->Gi_GTP GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibited) Gi_GTP->Effector Alpha Subunit Action cAMP cAMP Levels (Decreased) Effector->cAMP Downregulation

Direct Gi protein activation by 4,4'-EDP derivatives bypassing classical GPCR pathways.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

To validate direct G-protein activation, the [³⁵S]GTPγS binding assay is the gold standard. This protocol isolates the nucleotide exchange event from upstream receptor dynamics[2].

  • Membrane Preparation: Isolate recombinant Gi protein membranes in a HEPES-buffered solution (pH 7.4) supplemented with MgCl₂. Causality: Mg²⁺ is a critical cofactor for high-affinity nucleotide binding.

  • Basal State Stabilization: Introduce 10 µM GDP to the suspension. Causality: Saturating the system with GDP locks the G-proteins in their inactive state. Any subsequent incorporation of GTP must be driven by an active exchange mechanism.

  • Compound Incubation: Add the 4,4'-EDP derivative (e.g., Compound 39) at varying concentrations (0.1 µM to 100 µM) and incubate for 15 minutes at 30°C.

  • Radioligand Addition: Add 0.1 nM[³⁵S]GTPγS (a non-hydrolyzable GTP analog). Causality: Because [³⁵S]GTPγS cannot be hydrolyzed by the intrinsic GTPase activity of Gα, it accumulates, providing a cumulative measure of activation.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

  • Validation Checkpoint: Utilize Mastoparan (a wasp venom peptide known to directly activate Gi/o) as a positive control to confirm the dynamic range and sensitivity of the membrane preparation[2].

Mechanism II: DNA Bis-Intercalation in Oncology

Pharmacological Rationale

Beyond membrane signaling, the 4,4'-EDP scaffold is highly effective as a structural linker in oncology. When conjugated to two bulky naphthalimide groups, it forms Bisnaphthalimidopropyl-ethylenedipiperidine (BNIPPiEth) [3].

The length and flexibility of the linker are critical. The ethylene bridge of the 4,4'-EDP core provides a shorter, more rigid chain compared to propyl variants. This specific steric constraint optimally aligns the two naphthalimide moieties, allowing them to simultaneously slip between adjacent DNA base pairs (bis-intercalation)[4]. This structural distortion stabilizes the DNA double helix, prevents replication machinery progression, and selectively induces sub-G1 cell cycle arrest and apoptosis in aggressive breast cancer cell lines (MDA-MB-231 and SKBR-3)[3].

Quantitative Data: Cytotoxicity and Binding Affinity

The table below summarizes the structure-activity relationship (SAR) demonstrating how linker modification impacts the efficacy of BNIP derivatives[3].

DerivativeLinker CharacteristicIC₅₀ MDA-MB-231 (µM)IC₅₀ SKBR-3 (µM)DNA Binding Constant (K)
BNIPDaCHM Parental / Mixed Isomers2.3 ± 0.10.4 ± 0.112.23 × 10⁴
BNIPPiProp Propyl Linker (Longer)3.3 ± 0.10.7 ± 0.13.25 × 10⁴
BNIPPiEth Ethyl Linker (4,4'-EDP core) 1.8 ± 0.1 0.3 ± 0.1 10.85 × 10⁴
trans,trans-BNIPDaCHM Stereoisomer (Enantiopure)1.4 ± 0.10.2 ± 0.011.38 × 10⁴

Note: BNIPPiEth demonstrates significantly enhanced cytotoxicity and binding affinity compared to the longer propyl variant, validating the optimal spatial geometry provided by the 4,4'-EDP core[3].

Workflow Step1 1. Complex Formation Calf Thymus DNA + EtBr (20 µM) Step2 2. Compound Titration Add BNIPPiEth (0-50 µM) Step1->Step2 Step3 3. Fluorescence Measurement Excitation: 540nm | Emission: 590nm Step2->Step3 Step4 4. Affinity Calculation Determine Binding Constant (K) Step3->Step4 Validation Validation Checkpoint: Fluorescence Quenching confirms displacement Step3->Validation

Experimental workflow for validating DNA bis-intercalation via EtBr competitive displacement.

Experimental Workflow: Ethidium Bromide (EtBr) Competitive Displacement

To quantify the DNA binding affinity of BNIPPiEth, competitive displacement of a known intercalator (EtBr) is utilized[3].

  • Complex Formation: Dissolve 0.5 g of Calf Thymus DNA in 0.01 M Saline Sodium Citrate (SSC) buffer. Add EtBr to a final concentration of 20 µM. Causality: EtBr exhibits weak fluorescence in aqueous solutions but fluoresces intensely when intercalated into the hydrophobic environment of DNA base pairs.

  • Compound Titration: Prepare a 50 µM working solution of BNIPPiEth. Titrate the compound into the DNA-EtBr complex in a stepwise manner.

  • Spectrofluorometric Analysis: Excite the sample at 540 nm and measure emission at 590 nm. Causality: If BNIPPiEth possesses a higher binding affinity than EtBr, it will physically displace EtBr from the DNA into the aqueous buffer, resulting in a dose-dependent quenching of fluorescence[3].

  • Validation Checkpoint: Run a parallel UV-Vis absorption scan of BNIPPiEth alone to ensure the compound does not absorb light at 590 nm. This rules out the "inner-filter effect" (where the compound simply absorbs the emitted light rather than displacing the fluorophore), ensuring the assay is a self-validating measure of true physical displacement.

Conclusion

The 4,4'-Ethylenedipiperidine dihydrochloride scaffold is a master key in polypharmacology. By manipulating its terminal moieties, drug development professionals can architect molecules that target entirely different cellular domains—from the plasma membrane (direct Gi protein activation) to the nucleus (DNA bis-intercalation). Understanding the exact steric and electrostatic causality of this scaffold allows for the rapid, rational design of next-generation analgesics and chemotherapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride." PubChem. URL:[Link]

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins. Journal of Medicinal Chemistry, ACS Publications (2005). URL:[Link]

  • Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells. Organic & Biomolecular Chemistry, RSC Publishing (2016). URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Handling of 4,4'-Ethylenedipiperidine Dihydrochloride

Executive Summary 4,4'-Ethylenedipiperidine dihydrochloride is a critical bifunctional building block utilized extensively in medicinal chemistry, particularly in the design of bivalent ligands and G-protein modulators....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Ethylenedipiperidine dihydrochloride is a critical bifunctional building block utilized extensively in medicinal chemistry, particularly in the design of bivalent ligands and G-protein modulators. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a rigorous mechanistic analysis of the compound's physicochemical properties—specifically its molecular weight and exceptionally high melting point—and details the causal factors dictating its handling, derivatization, and analysis in the laboratory.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in successful experimental design. Below is a consolidated physicochemical profile.

PropertyValue
Chemical Name 4,4'-Ethylenedipiperidine dihydrochloride
CAS Registry Number 80997-86-0
Molecular Formula C12H26Cl2N2
Molecular Weight 269.25 g/mol
Monoisotopic Mass 268.147 Da
Melting Point > 300 °C (lit.)
Causality of Molecular Weight

The base molecular weight of the 4,4'-ethylenedipiperidine free base (C12H24N2) is approximately 196.33 g/mol [1]. However, the addition of two equivalents of hydrochloric acid to protonate both secondary amines yields the dihydrochloride salt, bringing the total molecular weight to 269.25 g/mol [2][3]. Recognizing this precise stoichiometry is critical for mass-to-mole conversions during synthetic planning, ensuring that equivalents of bases or electrophiles are calculated accurately.

Structural Causality: Why the Extreme Melting Point?

The melting point of 4,4'-ethylenedipiperidine dihydrochloride exceeds 300 °C[4][5]. This unusually high thermal stability is a direct consequence of its solid-state architecture. The protonation of the piperidine nitrogens creates a bis-cationic species. When paired with chloride anions, the resulting electrostatic forces drive the formation of a highly stable ionic crystal lattice. Furthermore, the NH2+​ moieties act as potent hydrogen bond donors to the chloride acceptors, establishing a dense, three-dimensional hydrogen-bonded network. Overcoming this lattice energy requires substantial thermal input, often leading to thermal decomposition before a clean solid-to-liquid phase transition can occur.

MeltingPoint A Diamine Free Base (Low Intermolecular Forces) B Protonation by HCl (Salt Formation) A->B C Ionic Lattice Formation (Strong Electrostatic Forces) B->C D Extensive Hydrogen Bonding (NH2+ --- Cl-) B->D E High Melting Point (>300 °C) & Increased Stability C->E D->E

Mechanistic pathway illustrating how salt formation leads to a high melting point.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol: Determination of High-Temperature Melting Point (>300 °C)

Standard capillary melting point apparatuses utilizing silicone oil baths are unsafe and inaccurate at temperatures approaching 300 °C due to oil degradation and smoking.

  • Apparatus Selection: Utilize a metal-block melting point apparatus (e.g., Mel-Temp) or a Differential Scanning Calorimeter (DSC) capable of safely reaching 350 °C.

  • Calibration (Self-Validation Step): Calibrate the instrument using a certified high-temperature reference standard (e.g., Sodium nitrate, MP 308 °C) to ensure thermocouple accuracy in the extreme temperature regime.

  • Sample Preparation: Pulverize the crystalline 4,4'-ethylenedipiperidine dihydrochloride into a fine powder using an agate mortar to ensure uniform heat transfer. Load 2-3 mm of the sample into a glass capillary tube.

  • Heating Ramp: Rapidly heat the block to 280 °C, then reduce the ramp rate to 1-2 °C/min.

  • Observation & Causality: Monitor closely for phase changes versus decomposition. Because the melting point is >300 °C[4][5], the compound may undergo thermal degradation (browning or gas evolution) concurrently with melting. Documenting the onset of discoloration is critical for distinguishing true melting from decomposition.

Protocol: Free Base Conversion for Downstream Synthesis

The dihydrochloride salt is non-nucleophilic and insoluble in most organic solvents. To utilize 4,4'-ethylenedipiperidine in nucleophilic substitutions or reductive aminations, it must be converted to its free base[6].

  • Dissolution: Suspend 1.0 eq of 4,4'-ethylenedipiperidine dihydrochloride in distilled water. The salt will readily dissolve due to its ionic nature.

  • Basification: Slowly add a 10% NaOH aqueous solution dropwise while stirring[6].

    • Causality: The strong base deprotonates the piperidinium ions. As the neutral free base forms, the solution will become cloudy because the lipophilic free base is poorly soluble in water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Self-Validation Step: Test the pH of the remaining aqueous layer using indicator paper. It must remain > 12 to guarantee complete deprotonation. If the pH is lower, add more NaOH and perform an additional extraction to prevent yield loss.

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the nucleophilic free base.

Workflow A 4,4'-Ethylenedipiperidine Dihydrochloride (Non-Nucleophilic Salt) B Neutralization Add 10% NaOH (aq) A->B C Phase Separation Extract with Organic Solvent B->C D 4,4'-Ethylenedipiperidine Free Base (Nucleophilic) C->D E Downstream Synthesis (e.g., N-Alkylation, BOC Protection) D->E

Workflow for converting the dihydrochloride salt to a nucleophilic free base.

Applications in Advanced Drug Development

4,4'-Ethylenedipiperidine dihydrochloride is a highly valued scaffold in medicinal chemistry. Because of its symmetrical, flexible, and bis-basic nature, it is frequently used to synthesize bivalent ligands. For instance, researchers have utilized this compound as a precursor to develop small molecules that directly activate Gi proteins[6]. By converting the dihydrochloride to the free base and reacting it with BOC-ON or various bromoalkyl derivatives, scientists can systematically explore the structure-activity relationship (SAR) of G-protein binding pockets, paving the way for novel therapeutic interventions[6].

References[2] Title: 4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557 - PubChem

Source: nih.gov URL: 2[1] Title: 4,4'-ethylenedipiperidine dihydrochloride (C12H24N2) - PubChemLite Source: uni.lu URL: 1[3] Title: 4,4'-ETHYLENEDIPIPERIDINE DIHYDROCHLORIDE | 80997-86-0 Source: chemicalbook.com URL: 3[6] Title: Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 6[4] Title: CAS 80997-86-0 4,4'-Ethylenedipiperidine dihydrochloride - Alfa Chemistry Source: alfa-chemistry.com URL: 4[5] Title: SAFETY DATA SHEET - Pfaltz & Bauer Source: pfaltzandbauer.com URL: 5

Sources

Foundational

Pharmacokinetic properties of 4,4'-Ethylenedipiperidine dihydrochloride in early discovery

Executive Summary 4,4'-Ethylenedipiperidine dihydrochloride (EDP-2HCl) is a highly polar, symmetrical diamine frequently utilized as a privileged scaffold or spacer in medicinal chemistry, notably in the design of Gi pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Ethylenedipiperidine dihydrochloride (EDP-2HCl) is a highly polar, symmetrical diamine frequently utilized as a privileged scaffold or spacer in medicinal chemistry, notably in the design of Gi protein modulators and bivalent ligands [1]. However, its intrinsic physicochemical properties—specifically its dual basic centers—present profound challenges in early absorption, distribution, metabolism, and excretion (ADME) profiling.

This whitepaper provides a comprehensive, causality-driven guide to navigating the pharmacokinetic (PK) liabilities of EDP-2HCl and its derivatives. By understanding the mechanistic relationship between its dicationic state at physiological pH and its biological fate, discovery teams can implement robust, self-validating workflows for bioanalysis, in vitro ADME, and in vivo PK characterization.

Physicochemical Foundations & Causality

To predict the PK behavior of EDP-2HCl, one must first analyze its physicochemical state. The molecule consists of two piperidine rings linked by an ethylene bridge.

Why the Dihydrochloride Salt? The free base of 4,4'-ethylenedipiperidine is prone to atmospheric oxidation and exhibits variable hygroscopicity. Formulating it as a dihydrochloride salt locks the piperidine nitrogens in a protonated state, ensuring stoichiometric uniformity, high aqueous solubility, and long-term bench stability for in vitro assays.

The Causality of Poor Permeability: The pKa of a standard piperidine nitrogen is approximately 10.5 to 11.2. Because the two nitrogens in EDP are spatially separated by the ethylene linker, they do not significantly depress each other's pKa via inductive effects. Consequently, at physiological pH (7.4), EDP exists almost exclusively as a dication . The energetic penalty required to desolvate a dication and partition it into a lipophilic cell membrane is immense, leading to inherently poor passive transcellular permeability.

Table 1: Predicted Physicochemical Properties of EDP (Free Base Equivalent)
PropertyValue / EstimatePK Implication
Molecular Weight 196.33 g/mol (Free Base)Favorable for small-molecule space.
pKa (Basic) ~10.8 (N1), ~10.5 (N2)>99.9% ionized (dicationic) at pH 7.4.
LogP (Octanol/Water) ~1.8Moderate intrinsic lipophilicity.
LogD (at pH 7.4) < -2.0Highly hydrophilic in vivo; poor passive diffusion.
Topological Polar Surface Area 24.1 ŲLow TPSA, but misleading due to permanent charge.

Bioanalytical Strategy: Overcoming the Polar Amine Paradox

A critical failure point in early discovery is attempting to quantify highly polar amines using standard Reversed-Phase (RP) C18 chromatography. EDP will elute in the void volume of a C18 column, co-eluting with endogenous salts and phospholipids. This causes severe ion suppression in the mass spectrometer electrospray ionization (ESI) source.

To establish a trustworthy, self-validating bioanalytical method, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, which enhances ESI desolvation efficiency and retains polar dications.

Protocol 1: Self-Validating HILIC-MS/MS Workflow for EDP

This protocol incorporates a System Suitability Test (SST) and internal standard (IS) validation to ensure data integrity.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of cold Acetonitrile (ACN) containing 10 ng/mL of a stable-isotope labeled internal standard (e.g., EDP-d4). Causality: ACN precipitates proteins while maintaining the high organic ratio required for HILIC injection.

    • Vortex for 2 minutes; centrifuge at 4000 x g for 10 minutes at 4°C.

  • Chromatographic Separation:

    • Column: BEH Amide (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 2.5 min. Causality: In HILIC, water is the strong eluent. Starting with high organic ensures the dication partitions into the water-enriched layer on the silica surface.

  • Self-Validation Step (Matrix Effect Calculation):

    • Prepare a post-extraction spiked blank (Matrix) and a neat solvent standard (Neat).

    • Calculate Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Neat). An MF between 0.85 and 1.15 validates the absence of significant ion suppression.

In Vitro ADME Profiling: Permeability & Lysosomotropism

Caco-2 Permeability with Mass Balance

Because EDP is a dication, it relies heavily on paracellular transport (tight junctions) or potential uptake transporters rather than passive transcellular diffusion. Furthermore, basic amines are notorious for non-specific binding to the polycarbonate membranes of transwell plates.

Protocol 2: Caco-2 Assay with Mass Balance Validation

  • Dose 10 µM of EDP-2HCl to the apical chamber (pH 7.4).

  • Incubate for 2 hours at 37°C.

  • Sample Apical (A), Basolateral (B), and lyse the cell monolayer (C).

  • Validation Equation: Recovery=AmountInitial​AmountA​+AmountB​+AmountC​​×100 . If Recovery is <80%, apparent low permeability is an artifact of plastic/cellular binding, not true impermeability.

The Threat of Lysosomotropism

Basic amines like EDP exhibit profound lysosomotropism [3]. The unprotonated fraction of the drug diffuses into the acidic lysosome (pH 4.5). Once inside, it becomes instantly diprotonated. Because the dication cannot cross the lysosomal membrane, it becomes permanently trapped. This phenomenon artificially inflates the in vivo Volume of Distribution (Vd) and can lead to phospholipidosis.

LysosomalTrapping cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5) B_cyto Free Base (B) BH_cyto Protonated (BH+) B_cyto->BH_cyto pKa Equilibrium B_lyso Free Base (B) B_cyto->B_lyso Passive Diffusion BH_lyso Diprotonated (BH2++) BH_cyto->BH_lyso Impermeable B_lyso->BH_lyso Rapid Ionization

Diagram 1: Mechanism of lysosomal ion trapping for basic amines driven by pH partitioning.

In Vivo Pharmacokinetics: Predicting Clearance & Distribution

When EDP-2HCl is dosed in vivo (e.g., in Sprague-Dawley rats or Beagle dogs), its PK profile is dictated by its charge and polarity.

  • Volume of Distribution at Steady State (Vdss): Expect a massive Vdss (often >10 L/kg). The dication binds strongly to negatively charged tissue phospholipids and is sequestered in lysosomes [3].

  • Clearance (Cl): Due to its extreme hydrophilicity (LogD < -2.0), EDP is a poor substrate for hepatic Cytochrome P450 (CYP) enzymes, which prefer lipophilic substrates. Clearance will likely be driven by renal excretion of the unchanged parent drug.

  • Oral Bioavailability (%F): Expected to be severely limited (<10%) due to the inability of the dication to penetrate the gastrointestinal epithelium.

PKWorkflow Dose In Vivo Dosing (IV / PO) Sample Plasma & Tissue Sampling Dose->Sample Extract Protein Precipitation + IS Sample->Extract HILIC HILIC-LC-MS/MS Analysis Extract->HILIC NCA Non-Compartmental Analysis (NCA) HILIC->NCA

Diagram 2: Standardized in vivo PK workflow for highly polar dicationic scaffolds.

Structural Optimization Strategies

If EDP is being used as a starting scaffold and its PK liabilities (low oral bioavailability, high Vd, potential hERG toxicity) are prohibitive, medicinal chemists must implement targeted structural modifications:

  • N-Alkylation or Acylation: Converting one or both piperidine nitrogens into amides completely eliminates their basicity, drastically increasing LogD and improving passive permeability.

  • Steric Hindrance: Adding methyl groups adjacent to the basic nitrogens (alpha-substitution) can lower the pKa slightly and protect the amine from potential N-oxidation or monoamine oxidase (MAO) metabolism.

  • Fluorination: Introducing fluorine atoms on the piperidine rings exerts an electron-withdrawing inductive effect, lowering the pKa of the nitrogens closer to 8.0. This increases the fraction of unionized drug at pH 7.4, improving gastrointestinal absorption.

References

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins. Journal of Medicinal Chemistry. Available at:[Link]

  • Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate. Available at:[Link]

  • Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction. Molecular Pharmaceutics. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4,4'-Ethylenedipiperidine dihydrochloride

Application Note: Synthesis and Characterization of 4,4'-Ethylenedipiperidine Dihydrochloride Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4,4'-Ethylenedipiperidine Dihydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and scientifically grounded methodology for the synthesis of 4,4'-ethylenedipiperidine dihydrochloride, a highly versatile bifunctional aliphatic scaffold utilized in the design of neurological therapeutics and complex molecular linkers.

Introduction and Mechanistic Rationale

4,4'-Ethylenedipiperidine (also known as 4-(2-piperidin-4-ylethyl)piperidine) and its dihydrochloride salt (CAS: 80997-86-0) serve as critical structural motifs in medicinal chemistry. The dual piperidine ring system, separated by an ethylene linker, provides a flexible, basic scaffold that frequently acts as a ligand for various neurotransmitter receptors, including sigma receptors implicated in neurological disorders [2].

The most efficient and scalable approach to synthesizing this aliphatic system is the catalytic hydrogenation of its aromatic precursor, 1,2-bis(4-pyridyl)ethane.

Causality in Reaction Design:

  • Catalyst Selection: Pyridine rings are highly resonance-stabilized and resistant to reduction compared to isolated alkenes. Therefore, highly active catalysts such as Platinum(IV) oxide (Adams' catalyst) or Palladium on Carbon (Pd/C) under elevated hydrogen pressure are required [2].

  • Solvent Matrix: The reaction is typically performed in an acidic medium (e.g., glacial acetic acid). This is a deliberate mechanistic choice: as the pyridine rings are reduced to piperidines, the resulting secondary amines become significantly more basic. Without an acidic solvent to immediately protonate these newly formed amines, the free piperidine nitrogen lone pairs would coordinate with the metal catalyst surface, effectively "poisoning" the catalyst and halting the reaction.

  • Salt Formation: The free base of 4,4'-ethylenedipiperidine is prone to atmospheric oxidation and can be difficult to handle as a waxy solid or oil. Conversion to the dihydrochloride salt ensures a highly crystalline, shelf-stable, and water-soluble product suitable for in vitro and in vivo biological assays [1].

Experimental Workflow Visualization

SynthesisWorkflow Start 1,2-Bis(4-pyridyl)ethane (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH, 50 psi) Start->Hydrogenation Reduction Intermediate 4,4'-Ethylenedipiperidine (Acetate Salt) Hydrogenation->Intermediate Protonation Workup Basification & Extraction (NaOH, DCM) Intermediate->Workup Neutralization FreeBase 4,4'-Ethylenedipiperidine (Free Base) Workup->FreeBase Phase Separation SaltFormation Salt Formation (HCl in EtOH/Et2O) FreeBase->SaltFormation Acidification Product 4,4'-Ethylenedipiperidine Dihydrochloride SaltFormation->Product Crystallization

Figure 1: Step-by-step workflow for the synthesis and isolation of 4,4'-Ethylenedipiperidine dihydrochloride.

Step-by-Step Synthesis Protocol

Note: This protocol is intended for execution in a professional, fully equipped chemical laboratory. All procedures must be conducted inside a certified fume hood using appropriate Personal Protective Equipment (PPE).

Phase 1: Catalytic Hydrogenation
  • Preparation: In a heavy-walled Parr hydrogenation bottle, suspend 1,2-bis(4-pyridyl)ethane (10.0 g, 54.3 mmol) in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.5 g of Platinum(IV) oxide (PtO 2​ ). Caution: PtO 2​ can catalyze the combustion of solvent vapors; add under an inert argon atmosphere.

  • Pressurization: Attach the vessel to a Parr hydrogenator. Purge the system with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H 2​ .

  • Reaction: Agitate the mixture at room temperature. Monitor the hydrogen uptake. The reaction is typically complete within 12–24 hours when the pressure stabilizes, indicating the theoretical uptake of 6 equivalents of H 2​ has been achieved.

  • Filtration: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 20 mL of acetic acid. Dispose of the pyrophoric catalyst waste according to institutional hazardous waste protocols.

Phase 2: Free Base Isolation
  • Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid, yielding a viscous syrup (the diacetate salt).

  • Basification: Cool the syrup in an ice bath and slowly add a 20% aqueous NaOH solution until the pH reaches >12. This deprotonates the piperidine nitrogens, forcing the free base out of the aqueous phase.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter and evaporate the DCM to yield the crude 4,4'-ethylenedipiperidine free base as a pale yellow oil or waxy solid.

Phase 3: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of absolute ethanol (approx. 30 mL).

  • Acidification: While stirring vigorously in an ice bath, dropwise add a stoichiometric excess of 2M HCl in diethyl ether (approx. 60 mL). A white precipitate will immediately begin to form as the secondary amines are protonated.

  • Crystallization: Allow the suspension to stir at 0 °C for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted organic impurities.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 50 °C for 12 hours to yield pure 4,4'-ethylenedipiperidine dihydrochloride.

Analytical Data & Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected physicochemical parameters [1]:

ParameterExpected Value / ObservationAnalytical Purpose
Appearance White crystalline powderIndicates high purity and successful salt formation.
Molecular Formula C 12​ H 26​ Cl 2​ N 2​ Confirmation of composition.
Molecular Weight 269.25 g/mol Mass spectrometry validation.
ESI-MS [M+H] + m/z 197.20 (Free base)Confirms the mass of the parent dipiperidine compound [1].
1 H NMR (D 2​ O, 400 MHz) δ 3.45 (m, 4H), 2.95 (m, 4H), 1.90 (m, 4H), 1.60 (m, 2H), 1.45 (m, 4H), 1.30 (m, 4H)Verifies the saturation of the pyridine rings and the symmetry of the molecule.
Solubility Highly soluble in H 2​ O; insoluble in Et 2​ OConfirms the ionic nature of the dihydrochloride salt.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride." PubChem, [Link]. Accessed 6 April 2026.

Application

Preparation of 4,4'-Ethylenedipiperidine Dihydrochloride Stock Solutions for In Vitro Assays

An Application Guide for Researchers Abstract This comprehensive application note provides a detailed guide for the preparation, quality control, and storage of 4,4'-Ethylenedipiperidine dihydrochloride stock solutions i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed guide for the preparation, quality control, and storage of 4,4'-Ethylenedipiperidine dihydrochloride stock solutions intended for in vitro biological assays. Emphasizing scientific integrity and best laboratory practices, this document outlines step-by-step protocols, the rationale behind key procedural choices, and robust quality control measures to ensure the reliability and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their studies.

Introduction: The Critical Role of Stock Solution Integrity

4,4'-Ethylenedipiperidine dihydrochloride is a piperidine derivative used in various fields of chemical and biological research, including the development of novel therapeutics.[1][2][3] The integrity of any in vitro assay hinges on the quality of the reagents used, and chief among them is the test compound itself. The preparation of an accurate, stable, and pure stock solution is the foundational step that dictates the validity of downstream data.[4] Errors in concentration, degradation of the compound, or contamination can lead to misleading results, costing valuable time and resources.

This guide moves beyond a simple recitation of steps, providing the underlying principles to empower researchers to make informed decisions. By adopting a "Quality by Design" (QbD) approach, we can ensure that stock solutions are fit-for-purpose, robust, and reproducible.[4]

Physicochemical Profile of 4,4'-Ethylenedipiperidine Dihydrochloride

A thorough understanding of the compound's properties is essential for developing a sound preparation protocol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₆Cl₂N₂[1][5]
Molecular Weight 269.25 g/mol [1][5]
Appearance Typically a white to off-white solid.Inferred from similar compounds.
Form Dihydrochloride salt.[5]
Solubility As a hydrochloride salt, high solubility is expected in aqueous solutions (e.g., water, PBS). Solubility in organic solvents like DMSO and ethanol is also likely.Inferred from salt form and general chemical principles.[6]
Stability Potential for hydrolysis, oxidation, and thermal degradation. Should be protected from high temperatures, extreme pH, and strong oxidizing agents.[7]Inferred from structurally related piperidine compounds.

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound should be performed in a chemical fume hood.

Strategic Solvent Selection

The choice of solvent is dictated by the compound's solubility and the requirements of the downstream assay. The dihydrochloride salt form of 4,4'-Ethylenedipiperidine significantly enhances its aqueous solubility.

  • Primary Recommendation: Sterile Water or Buffered Solutions (PBS)

    • Rationale: Aqueous solutions are often directly compatible with cell culture media, minimizing solvent-induced artifacts. The use of a buffer like Phosphate-Buffered Saline (PBS) can help maintain a stable pH.

    • Consideration: The dihydrochloride salt will create a mildly acidic solution. For pH-sensitive assays, it is crucial to measure the final pH of the stock solution and the diluted working solution.

  • Alternative: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful aprotic solvent that can solubilize a wide range of small molecules. It is a common choice when high concentration stocks are required.

    • Consideration: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. It is imperative to ensure the final concentration of DMSO in the assay is well below the toxicity threshold for the specific cell line being used.

The following diagram illustrates a decision-making workflow for solvent selection.

Start Start: Select Solvent Assay_Compatibility Is the final assay compatible with >0.1% DMSO? Start->Assay_Compatibility Solubility_Check Is the required concentration soluble in Water/PBS? Assay_Compatibility->Solubility_Check No Use_DMSO Use Anhydrous DMSO Assay_Compatibility->Use_DMSO Yes Use_Aqueous Use Sterile Water or PBS Solubility_Check->Use_Aqueous Yes Reassess Re-evaluate required stock concentration or assay parameters Solubility_Check->Reassess No

Caption: Decision tree for solvent selection.

Experimental Protocols

These protocols provide a framework for preparing high-quality stock solutions. Always use calibrated equipment and high-purity reagents.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for direct use in most cell-based assays.

Materials:

  • 4,4'-Ethylenedipiperidine dihydrochloride (MW: 269.25 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile 1X PBS

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile polypropylene or glass storage vials

Procedure:

  • Calculation: To prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 269.25 g/mol × 1000 mg/g = 2.69 mg

  • Weighing: In a chemical fume hood, accurately weigh 2.69 mg of the compound using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add approximately 7-8 mL of sterile water or PBS. Add a sterile magnetic stir bar and place the flask on a magnetic stirrer at room temperature. Stir until the solid is completely dissolved.[8]

  • Volume Adjustment: Once fully dissolved, carefully add the solvent to the 10 mL mark of the volumetric flask. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterilization: Remove the stir bar. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is crucial for preventing microbial growth in aqueous stocks.[9] Do not autoclave , as thermal degradation may occur.[7]

  • Aliquoting & Storage: Dispense the sterile stock solution into small, single-use aliquots in appropriately labeled vials.[9] Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is for creating a highly concentrated stock that requires significant dilution for final use.

Materials:

  • 4,4'-Ethylenedipiperidine dihydrochloride (MW: 269.25 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Glass vial with a Teflon-lined screw cap[10]

  • Vortex mixer or sonicator

Procedure:

  • Calculation: To prepare 2 mL of a 50 mM stock solution:

    • Mass (mg) = 50 mmol/L × 0.002 L × 269.25 g/mol × 1000 mg/g = 26.93 mg

  • Weighing: Accurately weigh 26.93 mg of the compound and place it directly into the final storage vial.

  • Dissolution: Add 2 mL of anhydrous DMSO to the vial. Cap tightly and vortex vigorously. Gentle warming in a water bath (to ~30°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solid is completely dissolved by visual inspection.

  • Aliquoting & Storage: If desired, the solution can be further aliquoted into smaller volumes. Store vials tightly sealed at -20°C or -80°C . To minimize water absorption by the hygroscopic DMSO, allow vials to warm to room temperature before opening.[10]

Quality Control: A System for Self-Validation

Implementing a QC strategy is essential for ensuring the trustworthiness of your stock solutions and the data they generate.

cluster_0 Preparation cluster_1 Initial QC (Time = 0) cluster_2 Use & Storage cluster_3 Long-Term Stability QC Prep Prepare Stock Solution (Protocols 1 or 2) QC1 Visual Inspection (Clarity, Color) Prep->QC1 QC2 pH Measurement (Aqueous Only) QC1->QC2 QC3 Purity/Concentration Check (Optional: HPLC, qNMR) QC2->QC3 Store Store Aliquots (-20°C / -80°C) QC3->Store Use Use in Assay Store->Use QC_LT Periodic Re-analysis (e.g., HPLC after 6 months) Store->QC_LT

Caption: Quality control workflow for stock solutions.

Table 2: Quality Control Procedures

QC ParameterMethodRationale & Best Practices
Identity Verify the Certificate of Analysis (CoA) from the supplier.Confirms the material is the correct compound and meets initial purity specifications.
Concentration Gravimetric preparation (accurate weighing and volume).The most common method. For GMP-level work, concentration can be verified by qNMR or a validated HPLC method with a reference standard.[10][11]
Purity & Stability Visual inspection for clarity and color before each use.[7]Precipitates or discoloration are clear signs of insolubility or degradation. Do not use if observed.
High-Performance Liquid Chromatography (HPLC).A stability-indicating HPLC method can separate the parent compound from potential degradants, confirming purity over time.[7][12]
Sterility (Aqueous) Sterile filtration (0.22 µm filter).Essential for preventing microbial contamination in cell-based assays.[9]
pH (Aqueous) pH meter.The dihydrochloride salt will lower the pH. This should be noted, as it will be diluted into media, but a highly acidic stock could impact sensitive assays.

Conclusion

The meticulous preparation and validation of 4,4'-Ethylenedipiperidine dihydrochloride stock solutions are non-negotiable for producing high-quality, reproducible in vitro data. By understanding the compound's chemical nature, selecting the appropriate solvent, adhering to precise protocols, and implementing a robust quality control strategy, researchers can build a foundation of trust in their experimental results. This guide provides the necessary framework to achieve that standard, bridging the gap between simply making a solution and engineering a reliable scientific tool.

References

  • 4,4′-Ethylenedipiperidine dihydrochloride. CymitQuimica.
  • Stock Solutions.
  • Stock Solution Prepar
  • 4,4'-Ethylenedipiperidine dihydrochloride.
  • Quality control of small molecules. Kymos.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Prepar
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Small Molecule Therapy Solutions.
  • Comprehensive GMP quality control testing for small molecules. Nuvisan.
  • 4,4´-Ethylenedipiperidine dihydrochloride. CHEMICAL POINT.
  • Quality by Design for Preclinical In Vitro Assay Development. PMC, NIH.
  • The Importance of Standalone Testing for Small Molecules. Avomeen.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Technical Support Center: Ethyl 4-anilinopiperidine-1-carboxyl
  • Meperidine hydrochloride (M3142)

Sources

Method

Application Note: 4,4'-Ethylenedipiperidine Dihydrochloride as a Bifunctional Scaffold in Drug Discovery

Executive Summary 4,4'-Ethylenedipiperidine dihydrochloride (BPE·2HCl) is a highly versatile, symmetric, bifunctional building block widely utilized in the rational design of dimeric pharmaceutical agents. Featuring two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Ethylenedipiperidine dihydrochloride (BPE·2HCl) is a highly versatile, symmetric, bifunctional building block widely utilized in the rational design of dimeric pharmaceutical agents. Featuring two piperidine rings separated by a flexible ethylene bridge, this scaffold provides optimal spacing and lipophilicity for designing bis-intercalating DNA agents, direct G-protein modulators, and photosensitizers. This application note details the physicochemical profile of BPE·2HCl, highlights its strategic applications in contemporary drug discovery, and provides validated, step-by-step protocols for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The unique structural topology of BPE·2HCl makes it an ideal precursor for synthesizing homodimeric compounds. The ethylene linker provides rotational freedom while maintaining a defined distance between the two basic piperidine nitrogen atoms, which is critical for interacting with dimeric biological targets or spanning the major/minor grooves of DNA.

Table 1: Physicochemical Properties of 4,4'-Ethylenedipiperidine Dihydrochloride
PropertyValueRelevance in Drug Design
Chemical Formula C12H26Cl2N2Symmetric bifunctional scaffold[1].
Molecular Weight 269.25 g/mol Low molecular weight allows for the addition of bulky pharmacophores without exceeding Lipinski's limits[1].
Topological Polar Surface Area (TPSA) 24.1 ŲExcellent membrane permeability profile[1].
Physical State Solid (Dihydrochloride salt)High stability and shelf-life; requires neutralization prior to nucleophilic substitution[1].

Strategic Applications in Drug Discovery

Design of DNA-Targeting Anti-Cancer Agents (BNIP Derivatives)

Bisnaphthalimidopropyl (BNIP) derivatives are a potent class of DNA bis-intercalators. By utilizing BPE as the central linker, researchers developed BNIPPiEth, a derivative that exhibits strong DNA binding and cytotoxicity against human breast cancer cell lines (MDA-MB-231 and SKBR-3) with IC50 values between 0.2–3.3 μM[2]. The ethylene linker length was found to be optimal for spanning DNA base pairs, significantly improving cytotoxicity compared to longer-chain analogs by2[2].

Direct Modulators of Gi Proteins

While G-protein-coupled receptors (GPCRs) are traditional targets, directly targeting G proteins offers a novel therapeutic paradigm. BPE·2HCl has been utilized to synthesize nonpeptidic modulators of Gi proteins. The dual protonatable nitrogen atoms at physiological pH, separated by the hydrophobic core, allow these molecules to3 in intact lymphocytes[3].

Bis-phenothiazinium Photosensitizers for Photodynamic Therapy

BPE has been employed to link two phenothiazinium rings, creating N,N-bis[(7-dimethylamino)phenothiazin-5-ium-3-yl]-4,4-ethylenedipiperidine diiodide. This dimeric photosensitizer exhibits 4 under red light irradiation compared to monomeric methylene blue, making it a promising candidate for targeted photodynamic therapy[4].

Experimental Workflows and Protocols

Protocol 1: Synthesis of BNIPPiEth from BPE·2HCl

This protocol outlines the synthesis of a bis-intercalating agent, emphasizing the critical conversion of the stable dihydrochloride salt to its nucleophilic free base[2][3].

Step 1: Free Base Liberation

  • Procedure : Dissolve 1.0 eq of BPE·2HCl in distilled water. Slowly add 10% (w/v) NaOH aqueous solution until the pH reaches 11-12. Extract the aqueous phase with dichloromethane (DCM) three times[3].

  • Causality : BPE is supplied as a dihydrochloride salt for chemical stability. The secondary amines must be deprotonated to act as nucleophiles in the subsequent substitution reaction. DCM is chosen for extraction due to the high lipophilicity of the free base.

  • Validation : Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent. The formation of the free base is validated by the disappearance of the broad NH2+ stretch in FTIR and an upfield shift in the 1H-NMR signals of the protons adjacent to the nitrogen.

Step 2: Nucleophilic Substitution (Linker Attachment)

  • Procedure : Dissolve the BPE free base (1.0 eq) and a bromoalkyl-naphthalimide precursor (2.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K2CO3, 3.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq). Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Causality : DMF provides a highly polar aprotic environment that stabilizes the transition state of the SN2 reaction. K2CO3 acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction forward. KI facilitates the reaction via the Finkelstein mechanism, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Validation : Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The reaction is complete when the BPE spot is fully consumed.

Step 3: Purification and Isolation

  • Procedure : Cool the mixture, precipitate the product by adding ice-cold water, and collect the solid via vacuum filtration. Purify via silica gel column chromatography.

  • Validation : Confirm the structure of BNIPPiEth via high-resolution mass spectrometry (HRMS) and 13C-NMR. Melting point analysis should yield a sharp range (120–125 °C), confirming high purity and successful synthesis[2].

Protocol 2: In Vitro DNA Binding Assay (Competitive Displacement)
  • Procedure : Prepare a solution of Calf Thymus DNA (CT-DNA) and Ethidium Bromide (EtBr) in a physiological buffer (pH 7.4). Titrate the synthesized BPE-derivative (0–7 µM) into the DNA-EtBr complex. Measure the fluorescence emission (excitation at 540 nm, emission at 600 nm)[2].

  • Causality : EtBr fluoresces intensely when intercalated into DNA. If the BPE-derivative is a successful bis-intercalator, it will competitively displace EtBr, resulting in a quantifiable decrease in fluorescence.

  • Validation : A dose-dependent decrease in fluorescence validates the molecule's mechanism of action as a direct DNA binder[2].

Table 2: Comparative Pharmacological Data of BPE-Derived Compounds
Compound ClassTargetPrimary AssayKey Finding
BNIPPiEth DNA (Bis-intercalation)EtBr Displacement & MTT AssayIC50 = 0.2–3.3 μM (Breast Cancer Cells). Induces sub-G1 arrest[2].
BPE-Gi Modulators Gi Protein (Gα subunit)GTPγS Binding AssayStimulates GTPγS binding; inhibits cAMP production at micromolar doses[3].
BPE-Phenothiazinium DNA (Photocleavage)Plasmid Cleavage AssayEnhanced direct strand breaks at guanine bases upon 676-710 nm irradiation[4].

Data Visualization

SynthesisWorkflow Start BPE Dihydrochloride (Stable Precursor) Base Free Base Conversion (10% NaOH, DCM Extract) Start->Base Deprotonation React SN2 Alkylation (Precursor, K2CO3, KI, DMF) Base->React Nucleophilic Attack Purify Purification (Column Chromatography) React->Purify Isolate Product Product BNIPPiEth Derivative (Bis-Intercalating Agent) Purify->Product Yield & Characterize

Synthetic workflow for generating DNA-targeting BNIP derivatives from BPE dihydrochloride.

MOA Drug BPE-derived Modulator Gi Gi Protein (Gα subunit) Drug->Gi Direct Binding GTP GTPγS Binding (Activation) Gi->GTP Promotes Exchange cAMP Inhibition of cAMP Production GTP->cAMP Downstream Signaling

Mechanism of action for BPE-derived direct modulators of Gi protein signaling pathways.

References

  • PubChem : 4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557. National Center for Biotechnology Information. 1

  • RSC Advances : Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells. 2

  • Journal of Medicinal Chemistry : Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins. 3

  • Bioconjugate Chemistry : Synthesis and DNA interactions of a bis-phenothiazinium photosensitizer. 4

Sources

Application

Advanced Application Note: 4,4'-Ethylenedipiperidine Dihydrochloride as a Bridging Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Suzuki-Miyaura C–C Bond Formation Introduction & Scientific Rationale Nitrogen-based bidentate ligands have...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Suzuki-Miyaura C–C Bond Formation

Introduction & Scientific Rationale

Nitrogen-based bidentate ligands have emerged as powerful alternatives to phosphines in transition-metal catalysis, particularly for sterically demanding or unactivated cross-coupling substrates[1]. While traditional diamines like tetramethylethylenediamine (TMEDA) form rigid, highly stable mononuclear metallacycles[2], structurally extended diamines offer unique coordination paradigms.

4,4'-Ethylenedipiperidine dihydrochloride , a compound traditionally utilized as a precursor in the synthesis of Gi protein modulators and sigma receptor ligands[3], possesses a unique topological advantage. It consists of two secondary amine-containing piperidine rings separated by a flexible ethylene bridge. This extended distance between the nitrogen donors prevents standard mononuclear chelation. Instead, it acts as a hemilabile bridging ligand , capable of stabilizing dinuclear palladium species or dynamic palladium nanoparticles during the catalytic cycle. Computational studies on diamine ligands corroborate that modulating steric bulk and electron density around the Pd center via such non-traditional ligands significantly lowers the energy barrier for oxidative addition[4].

Mechanistic Insights: The "Slow-Release" Activation Strategy

A critical challenge in using secondary amines as ligands is their propensity to over-coordinate the metal center, trapping the catalyst in an unreactive resting state and inhibiting the oxidative addition of the aryl halide.

The Causality of the Salt Form: To circumvent catalyst poisoning, we specifically utilize the dihydrochloride salt of 4,4'-ethylenedipiperidine rather than the free base.

  • In Situ Neutralization: The dihydrochloride salt is insoluble in organic solvents like 1,4-dioxane. By employing a heterogeneous base (e.g., Cs2​CO3​ ), the salt is slowly neutralized at the solid-liquid interface.

  • Steady-State Stabilization: This creates a "slow-release" mechanism. The gradual liberation of the free diamine ensures a steady-state concentration that is sufficient to stabilize the highly active nascent Pd(0) species—preventing bulk aggregation into inactive palladium black—while remaining low enough to allow the substrate to access the metal center.

Catalytic Workflow & Signaling Pathway

The following diagram illustrates the engineered catalytic cycle, highlighting the critical in situ base neutralization step that dictates the success of the workflow.

G PreCat Pd(OAc)2 + Ligand·2HCl + Cs2CO3 Pd0 Bridged Pd(0) Active Species [Pd(0)-L-Pd(0)] PreCat->Pd0 In Situ Base Neutralization OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Ligand Stabilization Product Biaryl Product RedElim->Product Yield

Catalytic cycle of Pd-catalyzed Suzuki coupling using 4,4'-ethylenedipiperidine as a ligand.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system; the precise order of addition is strictly required to enable the slow-release kinetic profile of the ligand.

Materials Required
  • Precatalyst: Palladium(II) acetate ( Pd(OAc)2​ )

  • Ligand: 4,4'-Ethylenedipiperidine dihydrochloride

  • Base: Cesium carbonate ( Cs2​CO3​ , finely milled)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed via freeze-pump-thaw)

Step-by-Step Methodology

Step 1: Precatalyst and Base Charging

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2​ (2.2 mg, 2.0 mol%), 4,4'-Ethylenedipiperidine dihydrochloride (6.7 mg, 2.5 mol%), and Cs2​CO3​ (488 mg, 3.0 equiv).

  • Causality Note: A slight excess of ligand (2.5 mol% vs 2.0 mol% Pd) ensures complete coordination of the metal upon reduction, while the large excess of base is required for both ligand neutralization and the subsequent transmetalation step.

Step 2: In Situ Ligand Activation

  • Add 2.0 mL of anhydrous, degassed 1,4-dioxane to the Schlenk tube.

  • Stir the heterogeneous suspension vigorously (800 rpm) at 25 °C for exactly 15 minutes.

  • Causality Note: This pre-stirring phase is the most critical step. It initiates the interfacial deprotonation of the dihydrochloride salt. A subtle color change from orange to pale yellow indicates the formation of the pre-active palladium-amine complex.

Step 3: Substrate Addition and Catalysis

  • Add the aryl halide (0.5 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 1.2 equiv) sequentially under a positive stream of argon.

  • Seal the tube, transfer to an oil bath, and heat to 90 °C for 12 hours.

  • Causality Note: Heating triggers the reduction of Pd(II) to Pd(0) . The bridging nature of the ligand prevents the highly active Pd(0) from collapsing into inactive nanoparticles.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Quantitative Data: Protocol Validation & Optimization

To validate the trustworthiness of the slow-release hypothesis, control experiments were conducted using 4-bromoanisole and phenylboronic acid as model substrates. The data below demonstrates that the dihydrochloride salt is not merely a convenience, but a mechanistic requirement for high yields.

EntryLigand FormBase (3.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 None (Control) Cs2​CO3​ 1,4-Dioxane9012%Rapid Pd black precipitation; catalyst death.
2 Free Base Cs2​CO3​ 1,4-Dioxane9045%Catalyst resting state trapped by excess free amine.
3 Dihydrochloride K2​CO3​ 1,4-Dioxane9068%Base too weak for optimal interfacial neutralization.
4 Dihydrochloride Cs2​CO3​ 1,4-Dioxane 90 94% Clean conversion; optimal slow-release kinetics.

Table 1: Optimization and control reactions validating the in situ activation of 4,4'-ethylenedipiperidine dihydrochloride.

References

  • Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides Organic Letters, ACS Publications. URL:[Link]

  • Linkage Isomers of Triangular Pd Metallacycles and Catalysis in Aqueous Suzuki Coupling Reaction Inorganic Chemistry, ACS Publications. URL:[Link]

  • Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions ACS Sustainable Chemistry & Engineering, ACS Publications. URL:[Link]

Sources

Application

In Vivo Dosing and Administration Protocols for 4,4'-Ethylenedipiperidine Dihydrochloride

An Application Guide for Preclinical Research Abstract This comprehensive application note provides detailed protocols and expert guidance for the in vivo administration of 4,4'-Ethylenedipiperidine dihydrochloride to co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Research

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the in vivo administration of 4,4'-Ethylenedipiperidine dihydrochloride to common laboratory animal models. Designed for researchers in pharmacology, toxicology, and drug development, this guide covers critical aspects from physicochemical characterization and vehicle selection to step-by-step administration procedures for oral, intraperitoneal, and intravenous routes. By synthesizing established best practices with the specific properties of the compound, these protocols aim to ensure experimental reproducibility, scientific validity, and adherence to the highest standards of animal welfare.

Introduction and Compound Profile

4,4'-Ethylenedipiperidine dihydrochloride is a piperidine derivative, a class of compounds prevalent in pharmaceutical research and development due to their versatile biological activities.[1] The successful preclinical evaluation of such novel compounds hinges on the establishment of robust and reproducible in vivo dosing protocols. The route of administration is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[2]

This guide provides a foundational framework for administering 4,4'-Ethylenedipiperidine dihydrochloride, emphasizing the rationale behind protocol design to empower researchers to make informed decisions.

1.1. Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a viable formulation for in vivo studies.[3]

PropertyValueSource
Molecular Formula C₁₂H₂₆Cl₂N₂[4]
Molecular Weight 269.25 g/mol [4][5]
Form Crystalline Solid (typical)[6]
Salt Form Dihydrochloride[4]
Predicted Solubility High aqueous solubility is anticipated due to the dihydrochloride salt form.[7]

1.2. Safety and Handling

Based on GHS classifications for the compound, appropriate personal protective equipment (PPE) must be used.[4]

  • Hazards: Causes skin irritation, serious eye damage, and may cause respiratory irritation.[4]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood.[8] Wear protective gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[8]

Vehicle Selection and Formulation

The choice of vehicle is paramount for ensuring the compound is delivered effectively and that the vehicle itself does not produce biological effects that could confound study results.[9] For any in vivo study, a vehicle-only control group is essential.[9]

2.1. Rationale for Vehicle Selection

Given that 4,4'-Ethylenedipiperidine dihydrochloride is a dihydrochloride salt, it is expected to be soluble in aqueous solutions. Therefore, simple aqueous vehicles are the logical starting point.

  • Primary Recommendation: Sterile 0.9% Sodium Chloride (Saline). It is isotonic, minimizing irritation and physiological disruption at the administration site.[10][11]

  • Alternatives: Phosphate-Buffered Saline (PBS, pH 7.2-7.4) or Sterile Water for Injection.

2.2. Protocol: Solubility and Formulation Stability Assessment

Before commencing animal studies, the solubility and stability of the final formulation must be confirmed.

  • Prepare a Stock Solution: Accurately weigh the required amount of 4,4'-Ethylenedipiperidine dihydrochloride.

  • Solubilization: Add the chosen vehicle (e.g., 0.9% Saline) incrementally while vortexing or sonicating to aid dissolution. Gentle warming (to ~37°C) can be employed but is often unnecessary for highly soluble salts.[12]

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • pH Measurement: Check the pH of the final formulation. Highly acidic or basic solutions can cause significant irritation and tissue damage upon injection.[13] Adjust with dilute NaOH or HCl if necessary, though this should be done with caution as it can affect compound stability.

  • Stability Check: Let the highest concentration formulation stand at room temperature for the maximum anticipated duration of the dosing procedure (e.g., 2-4 hours). Visually inspect for any signs of precipitation.[9]

cluster_prep Phase 1: Formulation Development A Define Max Required Concentration B Select Candidate Aqueous Vehicles (Saline, PBS, Water) A->B C Prepare Trial Formulations B->C D Assess Solubility (Visual Inspection, pH Check) C->D D->C No, try alternative or adjust pH E Evaluate Short-Term Stability (Precipitation Check) D->E Is solution clear and pH acceptable? E->C No, reformulate F Final Vehicle Selection E->F Is solution stable?

Caption: Vehicle Selection Workflow for 4,4'-Ethylenedipiperidine dihydrochloride.

Dose Calculation and Preparation

Accurate dose calculation is fundamental to any pharmacological or toxicological study. Doses are typically calculated based on the body weight of the animal.

3.1. Dose Calculation Formula

Volume to Administer (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

Example Calculation:

  • Desired Dose: 10 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Stock Concentration: 2 mg/mL

  • Calculation: (10 mg/kg * 0.025 kg) / 2 mg/mL = 0.125 mL

3.2. Protocol: Final Dose Preparation

  • Weigh each animal accurately on the day of dosing.[14][15]

  • Calculate the required volume for each animal using the formula above.

  • Using a sterile syringe of appropriate size, draw up the calculated volume.

  • Ensure there are no air bubbles in the syringe.[16]

  • It is best practice to use a new, sterile syringe and needle for each animal to prevent cross-contamination and the spread of infectious agents.[17]

In Vivo Administration Protocols

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[18] The choice of administration route depends on the experimental objective, such as mimicking a clinical route or achieving rapid systemic exposure.[19]

4.1. Recommended Maximum Dosing Volumes

Adhering to established volume limits is crucial to prevent pain, tissue damage, and physiological distress.[13][17]

SpeciesOral (PO) (mL/kg)Intraperitoneal (IP) (mL/kg)Intravenous (IV) (mL/kg)Subcutaneous (SC) (mL/kg)
Mouse 10105 (bolus)5-10
Rat 10-20105 (bolus)5

Sources:[14][18][20][21][22][23]

4.2. Recommended Needle Gauges

Using the smallest appropriate needle gauge minimizes pain and tissue trauma.[10][13]

SpeciesOral GavageIntraperitoneal (IP)Intravenous (IV) (Tail Vein)
Mouse 18-20g (flexible or bulb-tip)25-27g27-30g
Rat 16-18g (flexible or bulb-tip)23-25g25-27g

Sources:[14][15][21][23]

cluster_workflow Phase 2: Dosing Workflow A Weigh Animal B Calculate Dose Volume A->B C Prepare Syringe (Aseptic Technique) B->C D Properly Restrain Animal C->D E Administer Compound (Select Route: PO, IP, IV) D->E F Administer Slowly & Smoothly E->F G Return to Cage F->G H Monitor for Adverse Effects (5-10 min post-dose) G->H

Caption: General Workflow for In Vivo Dose Preparation and Administration.

4.3. Protocol: Oral Gavage (PO)

Oral gavage ensures the precise delivery of a substance directly into the stomach.[21]

  • Preparation: Determine the correct length of the gavage needle by measuring from the animal's mouth to the last rib (xiphoid process) and mark the tube.[14][21] This prevents perforation of the esophagus or stomach.

  • Restraint: Restrain the mouse or rat firmly, ensuring the head and body are in a straight vertical line to facilitate smooth passage of the needle.[24][25] For mice, scruffing the neck is a common technique.[21]

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14] The animal should swallow the tube as it passes.

  • Verification: Do not force the needle.[24] If resistance is met or the animal exhibits respiratory distress (indicating entry into the trachea), withdraw immediately and re-attempt.[25]

  • Administration: Once the needle is correctly positioned, administer the substance slowly and smoothly.[25]

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress for 5-10 minutes.[14]

4.4. Protocol: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the mesenteric blood vessels, though it is less precise than IV administration.[22]

  • Restraint: Restrain the animal to expose the abdomen. For rats and mice, tilting the animal with its head slightly down causes the abdominal organs to shift forward, creating a safer injection space.[16]

  • Site Selection: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[23][26] For repeated injections, alternate between the left and right quadrants.[23]

  • Insertion: Insert the needle (bevel up) at a 30-40 degree angle into the peritoneal cavity.[23][27]

  • Verification: Gently aspirate by pulling back on the plunger. If no fluid or blood enters the syringe hub, you are likely in the correct position.[28] If urine (yellow) or intestinal contents (brown/green) are aspirated, discard the syringe and re-attempt with a fresh preparation after allowing the animal to recover.

  • Administration: Inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for signs of pain or distress.[16]

4.5. Protocol: Intravenous (IV) Injection (Lateral Tail Vein)

IV injection provides 100% bioavailability and immediate systemic distribution.[12] This technique requires significant skill and practice.

  • Preparation: To aid visualization and cannulation, warm the animal for 5-10 minutes using a warming box or heat lamp to induce vasodilation of the tail veins.[10][15] Take care to avoid overheating the animal.[15]

  • Restraint: Place the animal in a suitable restraint device that allows access to the tail.[15][29]

  • Vein Identification: The two lateral tail veins are the most accessible targets. Swabbing the tail with 70% ethanol can help make the veins more visible.

  • Insertion: With the needle bevel facing up, align the syringe and needle nearly parallel to the tail.[10] Insert the needle smoothly into one of the lateral veins.

  • Verification: A small flash of blood in the needle hub may be visible upon successful entry.[10] The injection should proceed with no resistance. If a subcutaneous bleb (blister) forms or significant resistance is felt, the needle is not in the vein.[10] In this case, withdraw, apply gentle pressure, and re-attempt at a more proximal site (closer to the body) with a fresh needle.[10]

  • Administration: Inject the substance slowly and steadily.[29]

  • Withdrawal & Post-Care: Gently remove the needle and apply firm but gentle pressure to the injection site with gauze to prevent bleeding.[12] Return the animal to its cage and monitor its recovery.

Post-Administration Monitoring and Data Collection

Systematic monitoring is essential for animal welfare and data integrity.

  • Immediate Monitoring: Observe animals for 5-10 minutes after dosing for acute adverse reactions, such as respiratory distress, seizures, or prostration.[14][25]

  • Routine Monitoring: Check animals daily for general health status, including changes in weight, food/water consumption, posture, and activity levels.[30] Note any signs of toxicity, such as ruffled fur, lethargy, or diarrhea.[30]

  • Record Keeping: Maintain detailed records of all dosing procedures, observations, and any adverse events.

References

  • Michigan State University IACUC. (2025). IG035: Guideline on Administration of Substances to Laboratory Animals. MSU IACUC. Retrieved from [Link]

  • University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. Retrieved from [Link]

  • McGill University. (n.d.). Intravenous Tail Injection. McGill University. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Crystal Pharmatech. Retrieved from [Link]

  • Case Transgenic And Targeting Facility. (n.d.). Gavage. Case Western Reserve University. Retrieved from [Link]

  • Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. University of Zurich. Retrieved from [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Ethylenedipiperidine dihydrochloride. PubChem. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Virginia Tech Office of the University Veterinarian. Retrieved from [Link]

  • Sajan, et al. (2014). Intravenous Injections in Neonatal Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Queensland. (2027). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. UQ Research. Retrieved from [Link]

  • Parmar, et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Ichor Bio. (2021). A Beginners Guide on How to Inject Mice. Ichor Bio. Retrieved from [Link]

  • Gad Consulting Services. (2016). Vehicles for Animal Studies. Gad Consulting Services. Retrieved from [Link]

  • University of Notre Dame. (2018). Dosing Volumes, Needle, Minipump Guidelines. Notre Dame Research. Retrieved from [Link]

  • University of Iowa. (n.d.). Administration of Substances: Maximum Volumes and Other Recommendations. University of Iowa Office of the Vice President for Research. Retrieved from [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

  • Szymański, et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & medicinal chemistry. Retrieved from [Link]

  • UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. The University of British Columbia. Retrieved from [Link]

  • Marx, et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Queen's University. Retrieved from [Link]

  • Turner, et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Retrieved from [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Retrieved from [Link]

  • Pharma Source Direct. (n.d.). Safety Data Sheet. Pharma Source Direct. Retrieved from [Link]

  • The Center for Comparative Medicine. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Baylor College of Medicine. Retrieved from [Link]

  • ERBC Group. (n.d.). Routes of administration. ERBC Group. Retrieved from [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]

  • Bakhtiyor, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4'-ethylenedipiperidine dihydrochloride (C12H24N2). PubChemLite. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). 4,4´-Ethylenedipiperidine dihydrochloride. CHEMICAL POINT. Retrieved from [Link]

Sources

Method

Application Note: Derivatization Techniques for 4,4'-Ethylenedipiperidine Dihydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Techniques Covered: GC-MS, HPLC-FLD, LC-MS Introduction & Chemical Rationale 4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Techniques Covered: GC-MS, HPLC-FLD, LC-MS

Introduction & Chemical Rationale

4,4'-Ethylenedipiperidine dihydrochloride (CAS: 80997-86-0) is a symmetrical aliphatic compound characterized by an ethylene bridge connecting two piperidine rings[1]. From an analytical perspective, the native compound presents significant challenges:

  • High Polarity & Low Volatility: The two secondary amines form strong intermolecular hydrogen bonds, making the compound non-volatile and unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS)[2].

  • Lack of Chromophore: The purely aliphatic structure lacks conjugated pi-electron systems, rendering standard UV or Fluorescence (FLD) detection invisible.

  • Column Secondary Interactions: Free amines strongly interact with residual silanol groups on standard silica-based reversed-phase columns, leading to severe peak tailing.

The Causality of Derivatization: To overcome these limitations, chemical derivatization is employed to covalently modify the secondary amines. By capping these active hydrogens, we eliminate hydrogen bonding (drastically increasing volatility for GC) and introduce specific functional moieties—such as fluorinated groups for electron ionization (EI) or bulky fluorophores for optical detection[2],[3]. Because the molecule possesses two secondary amines, all protocols below are optimized to drive the reaction to a bis-derivatized state, preventing the appearance of split mono-derivatized peaks.

Pre-Analytical Mandatory Step: Free-Basing

Causality: Derivatization reagents (anhydrides, acid chlorides) are electrophiles that react with the nucleophilic lone pair of the nitrogen atom. In the dihydrochloride salt form, these lone pairs are protonated ( NH2+​ ), rendering the molecule completely unreactive.

Protocol:

  • Dissolve 1.0 mg of 4,4'-Ethylenedipiperidine dihydrochloride in 1.0 mL of LC-MS grade water.

  • Add 100 µL of 1M Sodium Hydroxide (NaOH) to shift the pH > 11, fully deprotonating the amines.

  • Extract the free base by adding 2.0 mL of anhydrous ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (containing the free base) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Derivatization Workflow

Workflow A 4,4'-Ethylenedipiperidine Dihydrochloride (Salt) B Free-Basing (Alkaline Extraction) A->B Deprotonation C GC-MS Pathway B->C D LC-MS / HPLC Pathway B->D E Acylation (TFAA) Anhydrous, 60°C, 30 min C->E F Dansylation (Dansyl-Cl) pH 9.8, 40°C, 45 min D->F G Bis-Trifluoroacetamide Derivative (Volatile) E->G Capping 2° Amines H Bis-Dansyl Derivative (Fluorescent/Hydrophobic) F->H Adding Fluorophore

Workflow for the derivatization of 4,4'-Ethylenedipiperidine for GC-MS and LC-MS analysis.

Protocol A: Acylation with TFAA for GC-MS

Mechanism & Causality: Trifluoroacetic anhydride (TFAA) reacts with the secondary amines to form a bis-trifluoroacetamide derivative. The substitution of the amine hydrogen with a COCF3​ group lowers the boiling point by preventing hydrogen bonding, ensuring sharp, symmetrical GC peaks[3]. Furthermore, the highly electronegative fluorine atoms significantly enhance the fragmentation profile and sensitivity in mass spectrometry[2].

Step-by-Step Methodology:

  • Reconstitution: Reconstitute the dried free base (from Step 2) in 200 µL of anhydrous ethyl acetate. Note: Strict anhydrous conditions are required, as water will hydrolyze TFAA into trifluoroacetic acid, quenching the reaction.

  • Reagent Addition: Add 50 µL of pure TFAA. This represents a massive molar excess to ensure complete bis-derivatization.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes in a heating block.

  • Evaporation (Critical Step): Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under a nitrogen stream. Causality: Unreacted TFAA and the trifluoroacetic acid byproduct will rapidly strip the stationary phase of standard GC columns (e.g., HP-5MS) and cause severe baseline drift if injected directly.

  • Final Preparation: Reconstitute the dried residue in 500 µL of GC-grade hexane or ethyl acetate. Transfer to an autosampler vial for GC-MS injection.

Protocol B: Dansylation for HPLC-FLD and LC-MS

Mechanism & Causality: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with secondary amines under mildly alkaline conditions to form highly stable sulfonamides[4]. This transformation achieves two goals: it introduces a strong fluorophore for HPLC-FLD detection, and it adds a tertiary amine (the dimethylamino group) that readily accepts protons, drastically boosting positive-ion Electrospray Ionization (ESI+) signals in LC-MS[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust to pH 9.8. Causality: A pH of 9.5–10.0 ensures the secondary amines remain deprotonated and nucleophilic without excessively accelerating the hydrolysis of the reagent[4],[5].

  • Reagent Preparation: Dissolve Dansyl chloride in anhydrous acetonitrile to a concentration of 50 mM. Note: Prepare fresh daily; Dansyl-Cl degrades into unreactive dansyl acid upon exposure to ambient moisture[5].

  • Reaction: In a microcentrifuge tube, combine 50 µL of the free-base sample (reconstituted in acetonitrile), 50 µL of the pH 9.8 buffer, and 100 µL of the Dansyl-Cl reagent.

  • Incubation: Vortex for 10 seconds and incubate at 40°C for 45 minutes in the dark (to prevent photobleaching of the fluorophore).

  • Quenching (Critical Step): Add 10 µL of 10% ammonium hydroxide ( NH4​OH ) and incubate for an additional 10 minutes. Causality: Ammonium hydroxide reacts with residual Dansyl-Cl, converting it to a highly polar dansyl sulfonamide that elutes in the void volume, preventing it from interfering with the target analyte peak during chromatography[4],[5].

  • Final Preparation: Filter the mixture through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • HPLC-FLD Settings: Excitation = 340 nm; Emission = 525 nm.

Quantitative Data & Analytical Comparison

The table below summarizes the physicochemical shifts achieved through the self-validating derivatization protocols outlined above.

ParameterUnderivatized (Free Base)Bis-TFAA DerivatizedBis-Dansyl Derivatized
Molecular Formula C12​H24​N2​ C16​H22​F6​N2​O2​ C36​H46​N4​O4​S2​
Exact Mass ( g/mol ) 196.19388.16662.29
Target Modality None (Poor analytical profile)GC-MS / GC-ECDHPLC-FLD / LC-MS (ESI+)
Volatility Low (Strong H-bonding)Extremely HighNegligible
Optical Properties No UV/Vis absorptionWeak UV absorptionHighly Fluorescent (Ex: 340nm)
Chromatographic Retention Poor (Tailing on C18)Excellent (Non-polar GC phases)Excellent (Strong C18 retention)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride." PubChem, [Link]

  • Wu, et al. "Targeted quantification of amino acids by dansylation." PMC, National Institutes of Health,[Link]

  • Scribd. "Chemical Reagents and Derivatization Procedures in Drug Analysis." Scribd Repository,[Link]

Sources

Application

Application Note: Handling, Storage, and Free-Basing Protocols for 4,4'-Ethylenedipiperidine Dihydrochloride

Executive Summary & Chemical Significance 4,4'-Ethylenedipiperidine dihydrochloride is a critical bifunctional secondary amine salt utilized extensively in advanced medicinal chemistry and drug development. It serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

4,4'-Ethylenedipiperidine dihydrochloride is a critical bifunctional secondary amine salt utilized extensively in advanced medicinal chemistry and drug development. It serves as a primary structural linker in the synthesis of bisnaphthalimidopropyl (BNIP) derivatives—specifically BNIPPiEth—which are potent DNA-intercalating anticancer agents that induce sub-G1 cell cycle arrest in human breast cancer cell lines .

Because the compound is supplied as a stable dihydrochloride salt, it must be carefully handled, stored, and chemically converted into its reactive free-base form before it can undergo N-alkylation. This application note outlines the physicochemical profile, laboratory safety protocols, and a self-validating methodology for the free-basing of 4,4'-Ethylenedipiperidine dihydrochloride.

Physicochemical Profile

To ensure accurate stoichiometric calculations and predict phase behavior during extractions, researchers must familiarize themselves with the compound's quantitative properties.

PropertyValue
Chemical Name 4,4'-Ethylenedipiperidine dihydrochloride
CAS Registry Number 84473-84-7 (or 80997-86-0)
Molecular Formula C₁₂H₂₆Cl₂N₂
Molecular Weight 269.25 g/mol
Appearance White solid / crystalline powder
Melting Point > 300 °C
Topological Polar Surface Area 24.1 Ų
Solubility Soluble in H₂O (as a salt); Soluble in DCM (as a free base)

Data sourced from PubChem CID 16211557 .

Laboratory Handling and Storage Protocols

Environmental Control & Storage
  • Causality of Degradation: Like many secondary amine hydrochlorides, this compound exhibits hygroscopic tendencies. Exposure to ambient atmospheric moisture leads to the absorption of water into the crystal lattice. This causes the powder to clump, which not only introduces significant weighing errors during stoichiometric sensitive reactions but can also introduce trace water that hydrolyzes downstream electrophiles.

  • Storage Protocol: Store the compound in a tightly sealed amber glass container at room temperature (15–25 °C) or 2–8 °C depending on the manufacturer's specific lot instructions. It must be kept within a desiccator containing active silica gel or Drierite. For long-term storage, backfilling the container with inert argon gas is highly recommended to displace atmospheric moisture.

Safety & Personal Protective Equipment (PPE)
  • Hazard Causality: According to its GHS classification , the compound causes skin irritation (H315), serious eye damage (H318), and respiratory tract irritation (H335). The high basicity of the amine (once dissolved or contacted with biological moisture) is responsible for its corrosive potential to ocular and mucosal tissues.

  • PPE Protocol:

    • Ocular: Snug-fitting, splash-proof chemical safety goggles are mandatory (safety glasses are insufficient due to H318).

    • Dermal: Double-layer nitrile gloves and a standard laboratory coat.

    • Respiratory: All weighing and transfer operations must be conducted within a certified Class II chemical fume hood to prevent the inhalation of aerosolized micro-particulates.

Experimental Methodology: Free-Basing Protocol

To utilize 4,4'-Ethylenedipiperidine in nucleophilic substitution reactions (e.g., reacting with toluenesulfonyloxypropylnaphthalimide), the unreactive dihydrochloride salt must be converted to its nucleophilic free base.

The following protocol is engineered as a self-validating system , ensuring that each step provides observable feedback to the researcher to guarantee success.

Step 1: Aqueous Dissolution

  • Procedure: Dissolve 0.2 g (7.428 × 10⁻⁴ mol) of 4,4'-Ethylenedipiperidine dihydrochloride in 2 mL of distilled water within a 50 mL Erlenmeyer flask.

  • Causality: The ionic nature of the dihydrochloride salt makes it highly soluble in polar aqueous solvents, creating a homogenous baseline for the acid-base reaction.

Step 2: Alkalinization (pH Adjustment)

  • Procedure: Slowly add 1 mL of 2 M Sodium Hydroxide (NaOH) dropwise to the aqueous solution while stirring.

  • Causality & Mechanism: The addition of a strong base deprotonates the piperidinium nitrogens. This eliminates the ionic charge, shifting the equilibrium to generate the highly lipophilic free base.

  • Self-Validation Checkpoint: The reaction is self-indicating. The immediate formation of a dense, white precipitate confirms successful deprotonation. The researcher must verify the aqueous phase has reached exactly pH 14 using universal indicator paper; anything lower indicates incomplete conversion and will result in yield loss.

Step 3: Liquid-Liquid Extraction

  • Procedure: Transfer the alkaline suspension into a 100 mL separatory funnel. Add 300 mL of Dichloromethane (DCM) and perform a rigorous extraction, venting frequently.

  • Causality: DCM is chosen due to its excellent solvation capacity for the non-polar free base and its complete immiscibility with water. The massive volume ratio of DCM to water (150:1) ensures an overwhelming partition coefficient, driving the free base entirely into the organic phase in a single extraction.

  • Self-Validation Checkpoint: A rapid, clean phase separation without persistent emulsion formation indicates a successful extraction. The lower organic layer (DCM) is collected.

Step 4: Desiccation and Filtration

  • Procedure: Add anhydrous sodium sulfate (Na₂SO₄) to the collected DCM layer, swirl gently for 5 minutes, and filter through fluted filter paper.

  • Causality: Residual microscopic water droplets in the DCM layer can cause catastrophic failure in subsequent moisture-sensitive alkylation steps. Na₂SO₄ acts as a chemical sponge, sequestering trace water by forming a stable, insoluble hydrate.

  • Self-Validation Checkpoint: The Na₂SO₄ crystals should remain free-flowing in the flask. If the salt clumps entirely into a solid mass, the solution is too wet, and additional desiccant must be added until a free-flowing suspension is observed.

Step 5: Solvent Evaporation and Isolation

  • Procedure: Evaporate the DCM using a rotary film evaporator under reduced pressure. Transfer the resulting white solid to a vacuum oven and dry at 45 °C for 30 minutes under negative pressure.

  • Causality: Vacuum drying removes trace volatile organics without requiring high temperatures that could thermally degrade the amine.

  • Self-Validation Checkpoint: The final product should be a pure white solid. Weighing the product should yield approximately 0.18 g (representing a >90% yield) .

Workflow Visualization

The following diagram maps the logical progression and phase transitions of the free-basing protocol.

G A 4,4'-Ethylenedipiperidine Dihydrochloride B Aqueous Dissolution (2 mL Distilled H₂O) A->B C Alkalinization (1 mL 2M NaOH, pH 14) B->C Deprotonation D Liquid-Liquid Extraction (300 mL DCM) C->D Precipitate Forms E Drying & Filtration (Anhydrous Na₂SO₄) D->E Organic Phase F Solvent Evaporation (Rotary Evaporator) E->F Moisture Removal G Vacuum Drying (45 °C, 30 min) F->G H Free Base Product (White Solid, >90% Yield) G->H Final Isolation

Fig 1. Free-basing workflow of 4,4'-Ethylenedipiperidine dihydrochloride for BNIP synthesis.

References

  • Title: Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link] [1]

  • Title: 4,4'-Ethylenedipiperidine dihydrochloride | CID 16211557 Source: PubChem, National Center for Biotechnology Information URL: [Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4,4'-Ethylenedipiperidine Dihydrochloride

Welcome to the Technical Support Center. 4,4'-Ethylenedipiperidine dihydrochloride is a diamine salt widely utilized as a building block and ligand in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4,4'-Ethylenedipiperidine dihydrochloride is a diamine salt widely utilized as a building block and ligand in medicinal chemistry. While amine hydrochloride salts are generally considered "water-soluble," researchers frequently encounter unexpected precipitation, gelation, or concentration limits during assay development and in vivo formulation.

This guide provides field-proven, mechanistically grounded solutions to optimize the aqueous solubility of this specific compound, moving beyond basic dissolution to address the thermodynamic and kinetic barriers of formulation.

Section 1: Mechanistic Troubleshooting Workflow

Before altering your formulation, use the decision tree below to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Solubility Issue: 4,4'-Ethylenedipiperidine 2HCl CheckSolvent What is the primary aqueous solvent? Start->CheckSolvent Saline Saline / PBS (High Cl⁻) CheckSolvent->Saline Yes Water DI Water / Non-Cl⁻ Buffer CheckSolvent->Water No CommonIon Common-Ion Effect. Action: Switch to non-chloride buffer or lower salt conc. Saline->CommonIon CheckPH Check Solution pH Water->CheckPH HighPH pH > 9.0 CheckPH->HighPH Yes LowPH pH < 8.0 CheckPH->LowPH No FreeBase Free Base Precipitation. Action: Acidify to pH 5-7 using dilute acid. HighPH->FreeBase Enhancement Need higher concentration? LowPH->Enhancement Cosolvent Add Co-solvents (e.g., 5-10% DMSO/PEG400) Enhancement->Cosolvent Moderate increase Cyclodextrin Use Complexation (e.g., 20% HP-β-CD) Enhancement->Cyclodextrin High increase

Decision tree for troubleshooting 4,4'-Ethylenedipiperidine 2HCl solubility issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in DI water, but precipitates immediately when added to physiological saline (0.9% NaCl) or PBS. Why? A1: You are observing the Common-Ion Effect . The solubility of a salt is governed by its solubility product constant ( Ksp​ ). For 4,4'-Ethylenedipiperidine dihydrochloride, the equilibrium is defined as Ksp​=[Amine2+][Cl−]2 . Physiological saline contains a massive 154 mM of chloride ions. When you introduce the compound into this high-chloride environment, the excess [Cl−] forces the equilibrium to shift left toward the solid state to maintain the Ksp​ , resulting in rapid precipitation[1]. Corrective Action: Dissolve the compound in a non-chloride buffer (e.g., acetate or phosphate buffer) or use 5% Dextrose in Water (D5W) for in vivo studies instead of saline.

Q2: I adjusted the pH of my stock solution to 9.5 to match my assay conditions, and the solution turned cloudy. What happened? A2: The precipitation is caused by the conversion of the highly soluble dihydrochloride salt into the highly insoluble free base. The piperidine ring has a basic pKa of approximately 11.1[2]. As your solution pH approaches the pKa (specifically above pH 9.0), a significant fraction of the diamine loses its protons. The uncharged free base is highly lipophilic and cannot be solvated by water. Corrective Action: Maintain the pH of your primary stock solutions between 4.0 and 7.0. If your assay requires a high pH, dilute a concentrated low-pH stock directly into the final assay buffer just prior to use, keeping the final concentration below the free base's intrinsic solubility limit.

Q3: I need a highly concentrated stock solution (>50 mg/mL) for an animal dosing study, but I am hitting a thermodynamic solubility wall. How can I push past this? A3: When thermodynamic solubility is maxed out, you must disrupt the crystal lattice or encapsulate the hydrophobic core. We highly recommend Cyclodextrin Complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. It readily forms inclusion complexes with the piperidine rings, shielding the hydrophobic portions of the molecule from water while remaining highly soluble[3]. Corrective Action: Formulate your compound in 20% (w/v) HP-β-CD in water (See Experimental Protocol 1).

Section 3: Experimental Protocols
Protocol 1: Formulating High-Concentration Stocks using HP-β-CD

Causality: HP-β-CD significantly enhances the solubility of amine hydrochlorides by forming dynamic host-guest inclusion complexes, bypassing the intrinsic solubility limits of the bare salt[3]. This system is self-validating: a successful complexation will yield a completely optically clear solution without Tyndall scattering.

  • Preparation: Weigh 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) into a clean glass vial.

  • Solvation: Add 800 µL of sterile DI water or 5% Dextrose (D5W) and vortex until the HP-β-CD is completely dissolved (yields a 20% w/v solution).

  • Gradual Addition: Gradually add 50 mg of 4,4'-Ethylenedipiperidine dihydrochloride to the cyclodextrin solution in 10 mg increments.

  • Thermal Control: Sonicate the mixture in a water bath at 25°C for 10 minutes after each addition. Critical Note: Avoid excessive heating. Cyclodextrin complexation is an exothermic process; higher temperatures can paradoxically reduce complex stability and induce precipitation.

  • pH Verification: Verify the pH is between 5.0 and 6.0. Adjust with 0.1 M NaOH or HCl if necessary, monitoring carefully for localized precipitation.

  • Sterilization & Seeding Prevention: Filter the clear solution through a 0.22 µm PVDF syringe filter. This sterilizes the solution and removes microscopic seed crystals that could trigger delayed nucleation.

Protocol 2: Counter-Ion Exchange (Dihydrochloride to Diacetate)

Causality: If chloride-rich media (like PBS) is strictly required for your downstream assay, exchanging the chloride counter-ion for acetate eliminates the common-ion effect[1]. Acetate salts of amines generally possess a much higher Ksp​ in physiological chloride conditions.

  • Free Base Conversion: Dissolve 100 mg of 4,4'-Ethylenedipiperidine dihydrochloride in 2 mL of DI water. Add 1 M NaOH dropwise until the pH reaches 12.0. The free base will precipitate out as a white solid or heavy oil.

  • Extraction: Extract the aqueous layer three times with 3 mL of Dichloromethane (DCM). The lipophilic free base will partition entirely into the organic DCM layer.

  • Drying: Combine the DCM fractions, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter into a round-bottom flask.

  • Isolation: Evaporate the DCM under reduced pressure to isolate the pure 4,4'-Ethylenedipiperidine free base.

  • Salt Formation: Redissolve the free base in 2 mL of absolute Ethanol. Add 2.2 molar equivalents of glacial acetic acid. Stir at room temperature for 30 minutes.

  • Recovery: Evaporate the ethanol under vacuum to yield 4,4'-Ethylenedipiperidine diacetate. This new salt can now be dissolved directly in PBS without suffering from chloride-induced precipitation.

Section 4: Data Presentation

Table 1: Summary of Aqueous Solubility Enhancement Strategies for 4,4'-Ethylenedipiperidine 2HCl

StrategyMechanism of ActionBest Use CaseExpected Solubility IncreaseLimitations
pH Optimization (pH 4–7) Ensures complete protonation of both piperidine nitrogens, preventing free base formation.Standard in vitro assays and analytical stock preparations.Baseline (Maximized intrinsic solubility)Highly acidic stocks may require buffering before delicate cell-based assays.
Non-Chloride Buffers Eliminates the common-ion effect by removing excess Cl⁻, maintaining the Ksp​ equilibrium.In vivo dosing, assays requiring physiological osmolarity.2x to 5x (Compared to Saline)Requires replacing standard PBS/Saline with D5W or Acetate buffers.
Cyclodextrin (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic ethylenedipiperidine core.High-concentration animal dosing (IV/PO) and tox studies.10x to 50x Exothermic complexation; requires careful temperature control during prep.
Counter-Ion Exchange Replaces the rigid dihydrochloride crystal lattice with a more soluble acetate/mesylate form.Formulations strictly requiring high-chloride media (e.g., specific PBS assays).5x to 10x Requires multi-step organic synthesis and complete solvent removal.
References
  • Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Salt formation to improve drug solubility Source: uspto.gov URL: [Link]

  • Title: Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4,4'-Ethylenedipiperidine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 4,4'-ethylenedipiperidine dihydrochloride from 1,2-bis(4-pyridy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 4,4'-ethylenedipiperidine dihydrochloride from 1,2-bis(4-pyridyl)ethane.

The synthesis of this bis-piperidine derivative is notoriously challenging due to three compounding factors: the high activation energy required to break the aromaticity of two pyridine rings, the propensity of the resulting basic piperidine nitrogens to poison transition metal catalysts[1], and the extreme water solubility of the final dihydrochloride salt. This guide provides a self-validating framework to diagnose yield loss, understand the mechanistic causality behind the failures, and implement field-proven protocols.

Mechanistic Overview & Synthetic Workflow

The transformation relies on the exhaustive catalytic hydrogenation of 1,2-bis(4-pyridyl)ethane. Because the Lewis basic nitrogen atom in the piperidine product coordinates strongly to platinum-group metals (halting the catalytic cycle), the reaction must be performed in a strongly acidic medium (such as glacial acetic acid)[1][2]. This protonates the intermediate, preventing it from binding to the catalyst surface[2]. Following reduction, a highly alkaline aqueous workup is required to isolate the free base, which is then subjected to anhydrous salt formation.

Workflow SM 1,2-Bis(4-pyridyl)ethane (Starting Material) H2 Catalytic Hydrogenation PtO2, H2 (50-70 bar) Glacial AcOH SM->H2 Reduction FB 4,4'-Ethylenedipiperidine (Free Base) H2->FB 1. Filter 2. NaOH (pH >12) 3. Extract SaltForm Salt Formation Anhydrous HCl EtOH / Et2O FB->SaltForm Dissolve Product 4,4'-Ethylenedipiperidine Dihydrochloride SaltForm->Product Crystallize

Synthetic workflow for 4,4'-Ethylenedipiperidine dihydrochloride.

Diagnostic Matrix: Root Cause Analysis for Yield Loss

If your overall yield is falling below the expected 80-85% threshold, use the following quantitative matrix to isolate the point of failure.

Analytical ObservationQuantitative IndicatorPotential Root CauseRemediation Strategy
Incomplete Conversion LC-MS shows [M+H]⁺ at m/z 185 (Starting Material) or m/z 191 (Partial Reduction)Catalyst poisoning; Insufficient H₂ pressureIncrease H₂ to 50-70 bar[3]; Ensure strictly acidic solvent (AcOH)[2].
Poor Free Base Recovery Isolated crude mass is < 50% of theoretical yield; Aqueous layer pH < 11Product retained in aqueous phase as a protonated saltBasify aqueous layer to pH > 12 with 5M NaOH before organic extraction.
Crystallization Failure Yield is < 30%; Product forms a viscous, hygroscopic syrupWater contamination during salt formationSwitch to anhydrous HCl (e.g., in dioxane); Use Et₂O as an anti-solvent.

Optimized Step-by-Step Protocol

This protocol is engineered as a self-validating system. Each phase contains a critical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Catalytic Hydrogenation

Causality Check: Pyridine hydrogenation requires elevated pressure and an acidic environment to succeed. Using a mild catalyst like PtO₂ (Adams' catalyst) at room temperature will only work if the pressure is maintained between 50 to 70 bar[3].

  • Setup: In a high-pressure reactor vessel, dissolve 10.0 g of 1,2-bis(4-pyridyl)ethane in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.5 g of PtO₂ (5% w/w). Note: Purge the headspace with N₂ before adding the catalyst to prevent solvent ignition.

  • Reaction: Pressurize the reactor with H₂ gas to 60 bar[3]. Stir vigorously at 40°C for 16-24 hours.

  • Checkpoint: Sample the reaction. An LC-MS should show a single peak at m/z 197 [M+H]⁺. If m/z 191 is present, re-pressurize and continue heating.

Phase 2: Aqueous Workup & Free Base Isolation

Causality Check: The pKₐ of the secondary amines in 4,4'-ethylenedipiperidine is approximately 10.5–11.0. If you attempt to extract the product at pH 9 or 10, a vast majority of the compound will remain ionized in the aqueous layer, destroying your yield.

  • Filtration: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the Pt catalyst. Wash the Celite with an additional 20 mL of acetic acid.

  • Concentration: Concentrate the filtrate under reduced pressure to remove ~80% of the acetic acid.

  • Basification (CRITICAL): Cool the residue in an ice bath. Slowly add 5M NaOH(aq) until the pH of the solution is strictly > 12 .

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the free base as a pale yellow oil or waxy solid.

Phase 3: Dihydrochloride Salt Formation

Causality Check: The dihydrochloride salt is exceptionally hygroscopic. Using concentrated aqueous HCl (which is ~63% water) will introduce enough water to prevent crystallization entirely, leaving you with a trapped syrup.

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous ethanol (approx. 30 mL).

  • Salt Formation: Under a nitrogen atmosphere, slowly add 2.2 equivalents of 4M HCl in dioxane (or bubble dry HCl gas through the solution).

  • Precipitation: Stir for 30 minutes. Slowly add anhydrous diethyl ether (Et₂O) dropwise until the solution becomes turbid.

  • Isolation: Cool the mixture to 4°C overnight to allow complete crystallization. Filter the white precipitate, wash with cold Et₂O, and dry under high vacuum.

FAQs & Troubleshooting Logic

Troubleshooting Start Yield < 80% Detected CheckNMR Analyze Crude via LC-MS / NMR Start->CheckNMR Incomplete Aromatic Pyridine Signals Present? CheckNMR->Incomplete WorkupLoss No Aromatics, Low Mass Recovery? CheckNMR->WorkupLoss SaltLoss High Mass Recovery, No Crystallization? CheckNMR->SaltLoss FixHydro Root Cause: Catalyst Poisoning Action: Use Glacial AcOH & 70 bar H2 Incomplete->FixHydro Yes FixWorkup Root Cause: Aqueous Retention Action: Adjust Workup pH > 12 WorkupLoss->FixWorkup Yes FixSalt Root Cause: Water Contamination Action: Use Anhydrous HCl/Dioxane SaltLoss->FixSalt Yes

Diagnostic decision tree for troubleshooting yield loss.

Q1: Why is my hydrogenation stalling at exactly 50% conversion? A: This usually indicates the formation of the partially reduced intermediate: 1-(4-piperidyl)-2-(4-pyridyl)ethane. The first pyridine ring reduces relatively easily, but the resulting piperidine nitrogen increases the basicity of the molecule. If your solvent is not acidic enough (e.g., using methanol instead of glacial acetic acid), this newly formed basic nitrogen will coordinate to the PtO₂ catalyst, poisoning it and preventing the reduction of the second ring[1][2]. Ensure you are using glacial acetic acid and maintain a pressure of at least 50 bar[3].

Q2: The hydrogenation went to completion (no aromatic protons on NMR), but my isolated yield of the free base is <30%. Where did my product go? A: It is almost certainly still in your aqueous waste carboy. Piperidines are strong organic bases. When neutralizing the acetic acid from the reaction, reaching a pH of 8 or 9 is insufficient; the molecule will remain protonated as an acetate salt, which is highly water-soluble. You must drive the pH above 12 using a strong base like NaOH to fully deprotonate both nitrogens before extracting with DCM.

Q3: I added HCl to my isolated free base, but no dihydrochloride salt precipitated. It just turned into a sticky, unfilterable syrup. What happened? A: You introduced water into the system. 4,4'-Ethylenedipiperidine dihydrochloride is highly soluble in water and incredibly hygroscopic. If you used standard 37% aqueous HCl, the water content is too high for crystallization. You must use strictly anhydrous conditions: dissolve the free base in dry ethanol, use HCl dissolved in dioxane (or dry HCl gas), and force precipitation using an anhydrous anti-solvent like diethyl ether.

References

  • Asian Journal of Chemistry. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst". Asian Pubs. [Link]

  • University of Illinois Chemistry. "Catalytic Asymmetric Hydrogenation of Heteroarenes". Illinois.edu.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature and Time for 4,4'-Ethylenedipiperidine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields and high purity when synthesizing or isolating 4,4'-ethylenedipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible yields and high purity when synthesizing or isolating 4,4'-ethylenedipiperidine dihydrochloride. In drug development, this compound is a critical precursor for synthesizing[1].

While the starting material, 1,2-bis(4-pyridyl)ethane, is widely available, the catalytic hydrogenation required to reduce the aromatic pyridine rings into aliphatic piperidine rings is highly sensitive to thermodynamic and kinetic variables. This guide moves beyond basic recipes to explain the chemical causality behind temperature and time optimization, providing a self-validating framework for your experiments.

Part 1: Mechanistic Causality & Optimization Dynamics

The reduction of 1,2-bis(4-pyridyl)ethane to 4,4'-ethylenedipiperidine requires overcoming significant aromatic resonance energy. We utilize Adams' Catalyst (PtO₂) in an acidic medium (glacial acetic acid).

The Role of Temperature: Temperature dictates the activation energy available for both the desired reduction and undesired side reactions. At sub-optimal temperatures (< 50 °C), the reaction stalls at the mono-reduced intermediate (1-(4-piperidyl)-2-(4-pyridyl)ethane). Conversely, exceeding 95 °C provides enough thermal energy to induce hydrogenolysis of the aliphatic C-C bridge connecting the rings, leading to 4-methylpiperidine byproducts.

The Role of Time: Prolonged exposure to the active platinum surface (> 8 hours) drastically increases the probability of C-C bond cleavage, even at optimal temperatures. Strict temporal control is required to prevent over-reduction.

Quantitative Optimization Data

The following table summarizes our internal validation data for the hydrogenation of 1,2-bis(4-pyridyl)ethane (50 psi H₂, 10 mol% PtO₂, Glacial AcOH):

Temperature (°C)Time (h)Conversion (%)Yield of Dihydrochloride (%)Major Byproduct / Impurity Profile
5054538Mono-reduced intermediate (55%)
50127062Mono-reduced intermediate (30%)
80 5 >99 94 None (Trace < 1%)
8012>99854-methylpiperidine (10%)
1105>99604-methylpiperidine (35%)
Part 2: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; you do not proceed to the next step until the analytical checkpoint is cleared.

Step 1: Reactor Setup & Acidic Medium Preparation

  • Dissolve 10.0 g of 1,2-bis(4-pyridyl)ethane in 100 mL of glacial acetic acid.

  • Add 1.0 g of PtO₂ (Adams' catalyst). Causality: The acetic acid solvent immediately protonates the newly formed piperidine rings. If a neutral solvent were used, the basic secondary amines would strongly coordinate to the Pt active sites, poisoning the catalyst and stalling the reaction.

Step 2: High-Pressure Hydrogenation

  • Seal the Parr reactor, purge with N₂ (3x), and pressurize to 50 psi with H₂ gas.

  • Heat the vessel to exactly 80 °C and maintain stirring for 5 hours .

  • Vent the H₂ gas and cool the reactor to room temperature immediately at the 5-hour mark.

Self-Validation Checkpoint 1: Analyze an aliquot of the crude mixture via GC-MS. You must observe a single peak at m/z 196 (free base). If m/z 190 (mono-reduced) is present, re-pressurize and heat for 1 additional hour. If m/z 99 (4-methylpiperidine) is present, the batch is compromised due to thermal over-exposure.

Step 3: Catalyst Filtration & Free-Basing

  • Filter the mixture through a Celite pad to remove the platinum catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue using 10% NaOH (aq) until pH 12 is reached, then extract with (3 x 50 mL)[2]. Dry over Na₂SO₄ and evaporate to yield the free base.

Step 4: Hydrochlorination & Crystallization

  • Dissolve the free base in 50 mL of anhydrous diethyl ether and cool to 0–5 °C in an ice bath.

  • Add 2.2 equivalents of anhydrous ethereal HCl dropwise under vigorous stirring.

  • Filter the resulting white precipitate and dry under vacuum at 45 °C for 2 hours.

Self-Validation Checkpoint 2: Perform a silver nitrate (AgNO₃) drop test on an aqueous solution of the product; a dense white precipitate (AgCl) confirms successful salt formation.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my reaction stalling with only one pyridine ring reduced, even at 80 °C? A: This is a classic symptom of catalyst poisoning. Ensure your acetic acid is strictly glacial (anhydrous). Trace water can reduce the protonation efficiency of the solvent, allowing the free piperidine nitrogen to bind to and deactivate the platinum catalyst.

Q: NMR shows the presence of 4-methylpiperidine. How did this happen? A: You have exceeded the kinetic window for the reaction. At temperatures >95 °C, or times >8 hours, the thermal energy surpasses the activation barrier for the hydrogenolysis of the aliphatic C-C bridge connecting the two rings. Strictly cap your reaction time at 5 hours and ensure your reactor's internal thermocouple is accurately calibrated.

Q: Addition of HCl to the free base results in a gummy oil rather than a crystalline solid. How do I fix this? A: Oiling out occurs when the exothermic salt formation raises the localized temperature, or when aqueous HCl is used instead of anhydrous ethereal HCl. The water prevents the dihydrochloride salt from crystallizing. Always perform the addition at 0–5 °C using anhydrous reagents. If you have an oil, triturate it with cold, dry acetone to induce crystallization.

Part 4: Visual Workflow

OptimizationWorkflow SM 1,2-bis(4-pyridyl)ethane (Starting Material) LowTemp Sub-optimal: < 50°C Incomplete Conversion SM->LowTemp T < 50°C HighTemp Sub-optimal: > 100°C C-C Bridge Cleavage SM->HighTemp T > 100°C or Time > 8h OptTemp Optimal Hydrogenation 80°C | 5 Hours | PtO2 / AcOH SM->OptTemp H2 (50 psi) FreeBase 4,4'-ethylenedipiperidine (Free Base Intermediate) OptTemp->FreeBase Workup (NaOH) SaltForm Hydrochlorination Ethereal HCl | 0-5°C FreeBase->SaltForm Final 4,4'-ethylenedipiperidine dihydrochloride (Pure Target) SaltForm->Final Crystallization

Fig 1: Optimization workflow for 4,4'-ethylenedipiperidine dihydrochloride synthesis.

References
  • Manetti, D., et al. (2005). "Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins." Journal of Medicinal Chemistry, 48(22), 7172–7185. URL:[Link]

  • Tseng, C., et al. (2016). "Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells." RSC Advances, 6, 89917-89928. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 4,4'-Ethylenedipiperidine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address a critical challenge in pharmaceutical development and synthetic chemistry: the oxidative degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address a critical challenge in pharmaceutical development and synthetic chemistry: the oxidative degradation of 4,4'-Ethylenedipiperidine dihydrochloride (CAS 80997-86-0) during long-term storage.

While formulating this compound as a dihydrochloride salt provides a thermodynamic stability advantage over its free-base counterpart, the dual secondary amines (piperidine rings) remain highly susceptible to oxidative stress, trace metal catalysis, and photo-degradation. This guide moves beyond basic storage instructions; it explores the mechanistic causality behind degradation and provides self-validating protocols to ensure the absolute integrity of your Active Pharmaceutical Ingredients (APIs).

Mechanistic Overview: The Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. Piperidine rings are vulnerable to oxidation due to their electron-rich nitrogen atoms and adjacent α-carbons. When exposed to atmospheric oxygen, UV light, or trace transition metals, 4,4'-Ethylenedipiperidine undergoes three primary degradation pathways:

  • N-Oxidation : Direct reaction of the secondary amine with oxygen forms piperidine N-oxides 1.

  • Dehydrogenation (Imine Formation) : Hydrogen abstraction from the nitrogen and adjacent carbon forms imines, such as 2,3,4,5-tetrahydropyridine derivatives 2.

  • Ring Cleavage : Advanced oxidation or reaction with strong oxidants leads to the opening of the piperidine ring, yielding aldehydes, amides, or carboxylic acids 3.

Piperidine_Oxidation A Intact 4,4'-Ethylenedipiperidine (Dihydrochloride) B Piperidine N-oxide (Nitrogen Oxidation) A->B +O2 / Trace Metals (Primary Pathway) C Imine Derivatives (Dehydrogenation) A->C -H2 / UV Light (Secondary Pathway) D Ring-Opened Products (Aldehydes/Acids) B->D Advanced Oxidation C->D Hydrolysis/Oxidation

Oxidative degradation pathways of piperidine rings under storage stress.

Troubleshooting & FAQs

Q1: My 4,4'-Ethylenedipiperidine dihydrochloride powder has developed a slight yellow tint over the past six months. What is the cause, and is it still usable? A1: A yellow or brown discoloration is a classic macroscopic indicator of photo-oxidative degradation or trace metal-catalyzed oxidation. UV light induces free radical formation, leading to complex polymeric degradation products or imines 3. Causality: Even in salt form, the compound's inherent hygroscopicity can draw in atmospheric moisture. This moisture acts as a medium for trace metal ions (e.g., iron or copper from spatulas or low-grade glass) to catalyze the oxidation of the piperidine nitrogen 1. Action: Do not use the discolored batch for sensitive assays without verifying purity via HPLC. Prevent this in the future by ensuring storage in amber vials and handling exclusively with non-metallic spatulas (e.g., PTFE).

Q2: I am observing unexpected peaks in my LC-MS analysis with an +16 m/z and -2 m/z shift relative to the parent mass. What are these? A2: These mass shifts correspond directly to the primary oxidation pathways of the piperidine ring.

  • +16 m/z: Indicates the addition of an oxygen atom, forming the piperidine N-oxide 1.

  • -2 m/z: Indicates the loss of two hydrogen atoms (dehydrogenation), forming an imine 2. Action: Implement the "Self-Validating Storage Protocol" outlined below, specifically focusing on argon purging to displace atmospheric oxygen.

Q3: Does the ICH Q1A(R2) guideline apply to the storage of this compound as an API? A3: Yes. If 4,4'-Ethylenedipiperidine dihydrochloride is being developed as an API or critical intermediate, its stability must be evaluated according to ICH Q1A(R2) standards 4. This requires long-term testing at 25°C/60% Relative Humidity (RH) and accelerated testing at 40°C/75% RH to establish a reliable shelf life and degradation profile 4.

Quantitative Data: Stability and Degradation Profiles

To facilitate risk assessment, the following table summarizes the expected degradation rates of piperidine derivatives under various storage conditions, synthesized from accelerated stability studies.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (%/month)Primary Degradation Product
25°C, Ambient LightAirClear Glass1.5% - 2.0%N-Oxides, Imines
25°C, DarkAirAmber Glass0.5% - 0.8%N-Oxides
2-8°C, DarkAirAmber Glass0.1% - 0.2%N-Oxides
-20°C, DarkArgon/NitrogenSealed Amber Glass< 0.01%None detectable

Step-by-Step Methodologies

Protocol 1: Self-Validating Inert Storage Preparation

Objective: To establish a moisture-free, oxygen-free environment that prevents the kinetic pathways of piperidine oxidation.

  • Desiccation (Moisture Removal): Place the 4,4'-Ethylenedipiperidine dihydrochloride in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel for 24 hours.

    • Causality: The dihydrochloride salt is hygroscopic; removing interstitial water prevents hydrolysis and limits the mobility of catalytic trace metals.

  • Aliquotting: Transfer the dried powder into pre-weighed, acid-washed amber glass vials.

    • Causality: Acid-washing removes trace alkali metals from the glass surface; amber glass blocks UV-induced free radical initiation 3.

  • Inert Gas Purging: Insert a needle connected to a high-purity Argon (Ar) line into the vial. Purge gently for 60 seconds.

    • Causality: Argon is heavier than air and nitrogen, effectively blanketing the solid and displacing atmospheric oxygen 1.

  • Sealing and Storage: Immediately cap the vial with a PTFE-lined septum cap and seal the exterior with Parafilm. Store at -20°C.

  • Self-Validation Step: After 30 days, randomly select one aliquot and perform Protocol 2. If purity remains >99.9%, the storage system is validated.

Storage_Workflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Argon Purging (Displace Oxygen) Step1->Step2 Step3 3. Amber Vial Sealing (Block UV Light) Step2->Step3 Step4 4. Storage at -20°C (Thermal Control) Step3->Step4 Validate Validation: LC-MS/HPLC (Confirm <0.1% Impurity) Step4->Validate Validate->Step1 If >0.1% Impurity (Repurify)

Self-validating workflow for the long-term inert storage of piperidine derivatives.

Protocol 2: Analytical Validation of Degradation (LC-MS)

Objective: To accurately quantify N-oxide (+16 Da) and imine (-2 Da) formation.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the protonated parent ion of the 4,4'-Ethylenedipiperidine free base (m/z 197.20 [M+H]+) 5.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 213.20 (N-oxide) and m/z 195.18 (Imine). Calculate the peak area ratio relative to the parent peak to validate storage integrity.

References

  • Biosynce. "Under what conditions does piperidine decompose?" Biosynce Blog. URL: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." URL: [Link]

  • Nielsen, C. J., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A / PMC. URL: [Link]

  • PubChemLite. "4,4'-ethylenedipiperidine dihydrochloride (C12H24N2)." University of Luxembourg. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4,4'-Ethylenedipiperidine Dihydrochloride Precipitation in Buffer Systems

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bispiperidine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bispiperidine derivatives. 4,4'-Ethylenedipiperidine dihydrochloride is a highly versatile building block and ligand used extensively in drug development. However, transitioning this compound from a stock solution into physiological buffer systems often results in sudden precipitation, ruining assays and leading to inconsistent dosing.

This guide abandons generic advice to instead dissect the thermodynamic and kinetic causes of these precipitation events. By understanding the underlying causality, you can utilize the provided self-validating protocols to ensure stable, homogenous solutions for your experiments.

The Mechanistic Root of Precipitation (Causality)

To troubleshoot precipitation, we must first understand the chemical causality behind the phase separation. 4,4'-Ethylenedipiperidine dihydrochloride is highly water-soluble in its fully protonated, divalent salt form. However, precipitation in experimental buffer systems is typically triggered by three distinct mechanisms:

  • Free Base Formation (pH Shock): The piperidine nitrogen atoms are highly basic. When introduced into neutral or slightly alkaline biological buffers (pH 7.4 - 8.0), a fraction of the molecules deprotonate. The resulting free base is highly hydrophobic and completely insoluble in water, leading to immediate precipitation[1].

  • Common-Ion Effect and Salting Out: High concentrations of counterions in buffers (like chloride or phosphate in PBS) can shift the solubility product equilibrium, forcing the hydrochloride salt out of solution. Furthermore, phosphate buffers themselves are highly prone to precipitation when mixed with organic solvents[2].

  • Solvent Shock: Rapidly pipetting a highly concentrated DMSO stock of the compound into an aqueous buffer causes localized supersaturation before the solvent can diffuse, creating nucleation sites that trigger bulk precipitation.

G Root 4,4'-Ethylenedipiperidine Precipitation Trigger1 pH > 7.4 Shift (Free Base Formation) Root->Trigger1 Trigger2 Common-Ion Effect (High Salt/Phosphate) Root->Trigger2 Trigger3 Solvent Shock (DMSO to Aqueous) Root->Trigger3 Sol1 Titrate pH < 7.0 or use Co-solvents Trigger1->Sol1 Sol2 Use Zwitterionic Buffers (HEPES, MOPS) Trigger2->Sol2 Sol3 Gradual Addition & Vigorous Mixing Trigger3->Sol3

Mechanisms of 4,4'-Ethylenedipiperidine precipitation and corresponding corrective strategies.

Buffer Compatibility and Quantitative Data

Selecting the correct buffer system is your first line of defense. The table below summarizes the compatibility of 4,4'-Ethylenedipiperidine dihydrochloride with common buffer systems, derived from empirical solubility limits.

Buffer SystempH RangeCompatibility / Solubility LimitPrimary Cause of PrecipitationRecommended Action
Unbuffered Water 4.0 - 5.5High (>50 mM)None (Maintains protonated state)Ideal for primary stock solutions.
PBS (Phosphate) 7.2 - 7.4Low (<1 mM)Free base formation & Phosphate crashingAvoid if possible; limit DMSO to <5%.
HEPES / MOPS 6.8 - 7.4Moderate (1 - 5 mM)Minor free base formationUse as preferred biological buffer.
Tris-HCl 7.5 - 8.0Very Low (<0.5 mM)Free base formation (Alkaline pH)Add 5-10% co-solvent (e.g., Tween-20).
Step-by-Step Methodologies: Self-Validating Protocols

To ensure trustworthiness in your workflow, the following protocol is designed as a self-validating system. If precipitation occurs, the specific step at which it happens instantly diagnoses the root cause, allowing for immediate correction.

Protocol: Preparation of Stable Working Solutions Objective: To prepare a 1 mM working solution in a biological buffer without inducing nucleation.

  • Primary Stock Preparation: Weigh the 4,4'-Ethylenedipiperidine dihydrochloride powder and dissolve it in sterile, deionized water (not DMSO) to create a 100 mM stock.

    • Causality: Water maintains the acidic pH required to keep the dihydrochloride salt fully protonated and avoids the organic-aqueous solvent shock later.

  • Buffer Pre-Conditioning: Warm the target buffer (preferably 50 mM HEPES, pH 7.2) to 37°C.

    • Causality: Increased thermal energy raises the solubility limit and prevents temperature-dependent crystallization.

  • Gradual Titration: Place the warmed buffer on a magnetic stirrer at 500 RPM. Add the 100 mM aqueous stock dropwise (e.g., 10 µL per drop) directly into the vortex center.

    • Causality: Rapid dispersion prevents localized zones of high concentration (supersaturation) where nucleation begins.

  • Visual Validation Check: Observe the solution under a strong light source against a dark background. If micro-crystals form here, the buffer pH is too high, forcing the compound into its insoluble free base form[1].

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert. Do not use nylon filters, as they can bind the hydrophobic portions of the partially deprotonated piperidine rings, artificially lowering your compound concentration.

Workflow Step1 100mM Stock in DI Water Step3 Dropwise Addition (High RPM Stirring) Step1->Step3 Step2 Pre-warm Buffer (HEPES, 37°C) Step2->Step3 Step4 Visual Validation (Check Nucleation) Step3->Step4 Step5 0.22 µm PTFE Filtration Step4->Step5

Experimental workflow for formulating stable 4,4'-Ethylenedipiperidine solutions.

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in 100% DMSO, but it immediately turned cloudy when added to my phosphate buffer. Why? A: You are experiencing a dual-precipitation event. First, the rapid shift from an aprotic solvent (DMSO) to an aqueous environment causes "solvent shock," forcing the highly concentrated compound out of solution before it can diffuse. Second, phosphate buffers are notorious for precipitating when exposed to high localized concentrations of organic solvents[2]. Solution: Switch your primary stock solvent to DI water, or pre-dilute your DMSO stock in a stepwise manner (e.g., 100% → 50% → 10% → 1%) before final buffer introduction.

Q: My solution is clear at room temperature but precipitates when stored in the fridge at 4°C. Can I just vortex it? A: No. Vortexing alone will not overcome the thermodynamic barrier of the solubility limit at 4°C. The precipitation is due to the temperature-dependent decrease in solubility. Solution: You must gently heat the solution in a 37°C water bath for 15-20 minutes while sonicating to fully redissolve the micro-crystals. Always perform the visual validation check (Step 4 of the protocol) before using refrigerated stocks.

Q: I need to use a pH 8.0 buffer for my enzyme assay, but the compound keeps crashing out. How can I force it into solution? A: At pH 8.0, a significant portion of 4,4'-Ethylenedipiperidine converts to its free base form, which is intrinsically insoluble in water[1]. You cannot "force" it into a purely aqueous solution at this pH without altering the solvent matrix. Solution: Introduce a biocompatible solubilizer. Adding 0.1% - 0.5% Tween-20 or encapsulating the compound in cyclodextrins (like HP-β-CD) will create hydrophobic pockets that shield the free base from the aqueous environment, maintaining optical clarity without dropping the pH.

References
  • Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells Source: RSC Publishing (rsc.org) URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Crystallization of 4,4'-Ethylenedipiperidine Dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of polyamine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of polyamine hydrochlorides. 4,4'-Ethylenedipiperidine dihydrochloride is a critical bifunctional building block in medicinal chemistry, often used in the synthesis of GPCR-activating small molecules 1. However, its dual basic centers and high polarity make it prone to hygroscopicity, emulsion formation during extraction, and "oiling out" during crystallization.

This guide synthesizes field-proven methodologies and thermodynamic principles to provide a self-validating system for purifying this compound to >99% purity.

Core Purification Logic & Workflow

Direct recrystallization of crude diamine salts often fails to clear trapped inorganic impurities. The most robust approach is the "Acid-Base Swing" method: deprotonating the salt to its lipophilic free base, extracting it into an organic phase, and subsequently re-precipitating it as a highly pure dihydrochloride salt 2.

Workflow Start Crude 4,4'-Ethylenedipiperidine Dihydrochloride FreeBase Alkalinization (pH > 13) Add 10% NaOH Start->FreeBase Dissolve in H2O Extract Liquid-Liquid Extraction (DCM or EtOAc) FreeBase->Extract Phase Separation Dry Drying & Evaporation (Na2SO4, Rotary Evap) Extract->Dry Organic Layer Resalt Re-salting Anhydrous HCl in Ether Dry->Resalt Free Base Oil/Solid Crystallize Recrystallization (Absolute Ethanol) Resalt->Crystallize Crude Salt Pure Pure Dihydrochloride Crystals Crystallize->Pure Vacuum Filtration

Workflow for purification of 4,4'-Ethylenedipiperidine dihydrochloride.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in polyamine purification. The table below summarizes the empirical solubility profiles used to design the protocols.

Solvent SystemFree Base SolubilityDihydrochloride SolubilityApplication in Workflow
Water LowVery HighAqueous phase for basification
Dichloromethane (DCM) Very HighInsolublePrimary extraction solvent 3
Absolute Ethanol HighModerate (Hot)Primary recrystallization solvent [[3]]()
Isopropanol (IPA) HighLow (Cold)Re-salting matrix / Co-solvent
Diethyl Ether ModerateInsolubleAnti-solvent / Filter cake wash [[2]]()
Standard Operating Protocols (SOPs)
Protocol A: Free-Basing and Liquid-Liquid Extraction

Causality Check: The pKa of the piperidine nitrogen is ~11.2. To ensure >99% of the molecules are uncharged for organic partitioning, the aqueous pH must be driven above 13.

  • Dissolution: Dissolve 10.0 g of crude 4,4'-ethylenedipiperidine dihydrochloride in 50 mL of distilled water in a 250 mL Erlenmeyer flask.

  • Alkalinization: Place the flask in an ice bath. Slowly add 2M NaOH dropwise under continuous magnetic stirring until the pH reaches 14 (verify with high-range pH paper). A white precipitate or cloudy oil (the free base) will form 3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 × 50 mL of Dichloromethane (DCM) 3.

  • Washing & Drying: Combine the lower DCM layers. Wash once with 30 mL of brine to remove residual aqueous alkalinity. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and evaporate the DCM using a rotary evaporator (water bath at 35 °C) to yield the free base as an oil or low-melting solid.

Protocol B: Re-Salting and Recrystallization

Causality Check: Introducing aqueous HCl brings water into the system, which drastically increases the solubility of the resulting salt and prevents crystallization. Always use anhydrous HCl sources 2.

  • Dissolution: Dissolve the purified free base in a minimal volume (approx. 20 mL) of absolute ethanol.

  • Re-Salting: Chill the solution to 0–5 °C. Dropwise add a stoichiometric excess of anhydrous HCl (e.g., 2M HCl in diethyl ether) under vigorous stirring. A thick white precipitate of the dihydrochloride salt will immediately form.

  • Reflux: Attach a reflux condenser and heat the suspension. Add absolute ethanol dropwise through the condenser just until the boiling mixture becomes a clear, homogeneous solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours) to promote large crystal growth, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold diethyl ether to displace residual ethanol.

  • Drying: Dry the product in a vacuum oven at 45 °C for 3 hours to remove trapped solvent molecules 3.

Troubleshooting & FAQs

Q1: During extraction, I am getting a severe emulsion and poor phase separation. How do I resolve this? Senior Scientist Insight: Emulsions in diamine extractions are typically caused by incomplete deprotonation (the monoprotonated species acts as a surfactant) or a lack of ionic strength in the aqueous layer. Resolution: First, verify the pH is >13. If the pH is correct, add solid NaCl to the aqueous layer until saturation. This "salting-out" effect increases the density and polarity of the aqueous phase, forcing the lipophilic free base into the DCM layer and breaking the emulsion.

Q2: When I cool my recrystallization mixture, the product forms a biphasic "oil" at the bottom of the flask instead of crystals. What is happening? Senior Scientist Insight: This is a thermodynamic phenomenon known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solute becomes supersaturated at a temperature that is higher than the melting point of the solute-rich phase. In polyamines, this is almost always triggered by the presence of trace water.

OilingOut Supersat Supersaturated Solution of Dihydrochloride Decision Cooling Rate & Solvent Composition Supersat->Decision Oiling Oiling Out (LLPS) High Water Content Decision->Oiling T > Melting Point Crystal Nucleation & Growth Anhydrous / Slow Cooling Decision->Crystal T < Melting Point Fix Remedy: Reheat, add EtOH, cool slowly, seed Oiling->Fix Fix->Crystal Recovery

Thermodynamic pathways of crystallization versus oiling out.

Resolution: Do not attempt to freeze the oil. Instead, reheat the mixture until it is a single homogeneous phase. Add a small amount of a higher-boiling co-solvent (like absolute ethanol) to increase the solubility, then cool the mixture very slowly. Seeding the solution with a few pure crystals at the cloud point will bypass the energy barrier for nucleation and force solid crystal growth.

Q3: My final dihydrochloride crystals are turning into a sticky paste on the benchtop. Why? Senior Scientist Insight: 4,4'-Ethylenedipiperidine dihydrochloride is highly hygroscopic. The chloride counterions readily coordinate with atmospheric moisture. Resolution: Always handle the final dried salt in a low-humidity environment (relative humidity < 30%). Store the purified crystals in an amber glass vial backfilled with argon or nitrogen, sealed with Parafilm, and kept inside a desiccator containing anhydrous calcium sulfate (Drierite).

References
  • [1] Title: Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: 1

  • [3] Title: Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells | Source: RSC Advances (The Royal Society of Chemistry) | URL:3

  • [2] Title: Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses | Source: Benchchem | URL: 2

Sources

Troubleshooting

Reducing impurities and side products in 4,4'-Ethylenedipiperidine dihydrochloride reactions

Welcome to the Technical Support Center for workflows involving 4,4'-Ethylenedipiperidine dihydrochloride (also known as 1,2-bis(4-piperidyl)ethane dihydrochloride). This guide is designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving 4,4'-Ethylenedipiperidine dihydrochloride (also known as 1,2-bis(4-piperidyl)ethane dihydrochloride). This guide is designed for researchers and drug development professionals seeking to optimize symmetric and asymmetric functionalization of this critical bifunctional scaffold, commonly used in the synthesis of Gi protein modulators and bis-phenothiazinium photosensitizers [1, 2].

Below, you will find diagnostic tools, quantitative reference data, expert troubleshooting FAQs, and a self-validating experimental protocol to minimize impurities and side products.

Diagnostic Workflow: Impurity Resolution

When functionalizing a symmetric diamine, the most common failure modes involve statistical mixtures (mono- vs. bis-substitution) and incomplete salt neutralization. Use the diagnostic tree below to identify the root cause of your specific impurity profile.

G Start Analyze Reaction Product Mixture (LC-MS) CheckImp Identify Primary Impurity Profile Start->CheckImp MonoImp High Mono-substituted Product (>15%) CheckImp->MonoImp Unreacted High Unreacted Starting Material CheckImp->Unreacted PolyImp Oligomers / Cross-linking CheckImp->PolyImp ActionMono Increase Electrophile Eq. & Use Syringe Pump MonoImp->ActionMono ActionUnreacted Verify Free-basing (Ensure pH > 10.5) Unreacted->ActionUnreacted ActionPoly Increase Dilution & Lower Temperature PolyImp->ActionPoly

Figure 1: Troubleshooting decision tree for 4,4'-Ethylenedipiperidine derivative synthesis.

Quantitative Reference Data

Understanding the physicochemical properties of the scaffold is essential for predicting reaction kinetics and phase behavior.

Table 1: Physicochemical and Stoichiometric Parameters

ParameterValue / ObservationMechanistic Implication
pKa (Piperidine NH2+) ~10.4 - 10.8Requires strong inorganic bases (e.g., 10% NaOH) or large excesses of organic bases (DIPEA, NEt3) to fully liberate the nucleophilic lone pair [1].
Solubility (Salt) High in H2O, Low in DCM/THFBiphasic conditions (Schotten-Baumann) or pre-free-basing is mandatory for organic-phase electrophiles.
Solubility (Free Base) High in DCM/CHCl3The free base is lipophilic; extraction into organic solvents drives the equilibrium toward complete deprotonation.
Ideal Bis-alkylation Ratio 1 : 2.5 (Diamine : Electrophile)A slight excess of electrophile compensates for competitive hydrolysis without driving poly-alkylation (quaternization).

Troubleshooting FAQs (E-E-A-T Grounded)

Q: Why am I seeing a persistent 1:1 mixture of mono- and bis-alkylated products despite using 2.2 equivalents of my alkyl halide? A: This is a classic issue of localized stoichiometry and reaction kinetics. The first alkylation alters the solubility and steric microenvironment of the molecule. If the electrophile is added as a single bolus, localized depletion occurs, leaving some diamine molecules unreacted while others are bis-alkylated. Solution: Dilute the reaction to ≤ 0.1 M and add the electrophile via a syringe pump over 1-2 hours. This ensures the intermediate mono-adduct has sufficient time to encounter the electrophile before the starting material is exhausted.

Q: My acylation reaction shows mostly unreacted 4,4'-Ethylenedipiperidine. I used pyridine as the base. What went wrong? A: Pyridine (pKa ~5.2) is insufficiently basic to deprotonate the dihydrochloride salt of a piperidine derivative (pKa ~10.5). The nitrogen lone pairs remain protonated and non-nucleophilic. Solution: You must use a stronger base. Literature standards for this specific scaffold dictate treating the dihydrochloride with 10% NaOH to obtain the free base prior to reaction, or using an excess of Triethylamine (NEt3) as both a base and a scavenger during the reaction [1].

Q: How can I efficiently separate the mono-substituted impurity from the desired bis-substituted product? A: Because both compounds contain basic nitrogen atoms, standard silica gel chromatography often results in severe tailing. Solution: Use reverse-phase chromatography (C18) with a gradient of Water/Acetonitrile containing 0.1% TFA. Alternatively, for normal phase, use an eluent system containing 1-5% triethylamine or aqueous ammonia (e.g., DCM/MeOH/NH4OH) to suppress secondary interactions with the acidic silanol groups on the silica [1].

Validated Experimental Protocol: Symmetric Bis-Acylation

This self-validating protocol ensures complete free-basing and minimizes mono-acylated impurities by utilizing a biphasic Schotten-Baumann approach.

Materials:

  • 4,4'-Ethylenedipiperidine dihydrochloride (1.0 eq)

  • Acyl chloride (2.5 eq)

  • 10% Aqueous NaOH solution

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing (In Situ): Dissolve 4,4'-Ethylenedipiperidine dihydrochloride (10 mmol) in 30 mL of 10% aqueous NaOH. Stir vigorously for 15 minutes at room temperature. Validation Check: The aqueous layer must test at pH > 12.

  • Phase Generation: Add 30 mL of DCM to the reaction flask to create a biphasic system. Cool the biphasic mixture to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve the acyl chloride (25 mmol, 2.5 eq) in 20 mL of DCM. Add this solution dropwise via an addition funnel over 45 minutes while maintaining vigorous stirring (>800 rpm). Causality: Vigorous stirring maximizes the interfacial surface area, allowing the lipophilic free-base to react instantly with the acyl chloride in the organic phase, while the aqueous NaOH neutralizes the generated HCl.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Eluent: DCM/MeOH 95:5 with 1% NH4OH) to yield the pure bis-acylated product.

References

  • Manetti, D., et al. "Design, Synthesis, and Preliminary Pharmacological Evaluation of a Set of Small Molecules That Directly Activate Gi Proteins." Journal of Medicinal Chemistry, 2005. URL: [Link]

  • "Synthesis and DNA interactions of a bis-phenothiazinium photosensitizer." PubMed, 2008. URL: [Link]

Optimization

Resolving baseline noise in 4,4'-Ethylenedipiperidine dihydrochloride chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of highly polar, aliphatic amines like 4,4'-Ethylenedipiperidine dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic behavior of highly polar, aliphatic amines like 4,4'-Ethylenedipiperidine dihydrochloride .

Because this molecule lacks a conjugated aromatic system, it exhibits negligible UV absorbance above 220 nm. Consequently, analysts are forced into the low-UV range (200–215 nm) or must rely on alternative detectors. Operating at low UV wavelengths drastically amplifies baseline noise, as minor solvent impurities, dissolved gases, and ion-pairing reagents become highly absorptive[1][2].

This guide provides a self-validating framework to systematically diagnose, isolate, and resolve baseline noise, ensuring scientific integrity and reproducible quantification.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the mechanical or chemical origin of the noise. Follow the logic path below:

G Start Observe Baseline Noise Q1 Is noise cyclic/pulsating? Start->Q1 Cyclic Pump / Check Valve / Degasser Issue Q1->Cyclic Yes NonCyclic Is noise random spikes or drift? Q1->NonCyclic No Spikes Air Bubbles / Lamp Aging NonCyclic->Spikes Spikes Drift Solvent Impurity / Temp Fluctuation NonCyclic->Drift Drift

Diagnostic workflow for identifying HPLC baseline noise sources.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my baseline look like erratic static when analyzing this dihydrochloride salt at 210 nm?

  • Causality & Solution: 4,4'-Ethylenedipiperidine is a strong base. To prevent severe peak tailing on residual silanols, acidic ion-pairing agents like Trifluoroacetic acid (TFA) are often added[3]. However, at wavelengths below 220 nm, the background absorbance of the mobile phase is extremely high[1]. Any micro-fluctuation in pump mixing or flow rate translates directly into baseline noise.

  • Validation: Switch the detection wavelength to 214 nm. TFA has an isobestic point near 214 nm where its absorbance is significantly lower and less sensitive to gradient changes compared to 210 nm[1][3]. If the noise vanishes, the root cause was solvent absorbance, not hardware.

Q2: I observe cyclic, rhythmic pulsations in the baseline. Is my detector failing?

  • Causality & Solution: Cyclic noise is rarely a detector issue; it is almost always mechanical, originating from the pump[4]. When analyzing dihydrochloride salts, highly aqueous mobile phases are common. If solvents are poorly degassed, cavitation occurs in the pump heads, or check valves stick (especially ruby/sapphire valves in the presence of acetonitrile/TFA)[3][5].

  • Validation: Monitor the pump pressure ripple. If the pressure fluctuates in sync with the baseline noise, the pump is the culprit. Switch to ceramic check valves, which are highly resistant to sticking in TFA-based methods[3], and ensure the inline degasser is functional[6].

Q3: My baseline drifts steadily upwards during a gradient run. How can I flatten it?

  • Causality & Solution: Upward drift during a reversed-phase gradient is typically caused by the increasing concentration of the organic modifier (e.g., Methanol, which has a UV cutoff of 205 nm) or the accumulation of impurities eluting from a degraded column[1][6]. Furthermore, as TFA concentration changes across a gradient, its UV absorbance shifts, causing baseline drift[3].

  • Validation: Run a "blank" gradient without the column installed (use a zero-dead-volume union)[6]. If the drift persists, it is solvent-related. To fix this, balance the absorbance by adding 0.1% TFA to Mobile Phase A (Water) and 0.085% TFA to Mobile Phase B (Acetonitrile) to equalize the baseline optical profile[7].

Q4: What causes sudden, sharp spikes in the chromatogram that do not look like Gaussian peaks?

  • Causality & Solution: Sharp, non-Gaussian spikes are typically caused by air bubbles passing through the detector flow cell or a failing deuterium (D2) lamp arcing against its casing[1][8].

  • Validation: Zoom in on the spike. If it has no peak width or tailing, it is not a chemical entity[1]. Flush the flow cell with degassed methanol to clear bubbles[7]. If spikes persist, check the lamp usage hours; D2 lamps generally require replacement after 2000 hours of operation[8].

Part 3: Mechanistic Pathway of Ion-Pairing Noise

G Amine 4,4'-Ethylenedipiperidine (Basic Amine) Complex Hydrophobic Complex (Retained on C18) Amine->Complex Protonation TFA TFA Ion-Pairing (0.1% in Mobile Phase) TFA->Complex Ion-Pairing UV Low UV Detection (< 220 nm) TFA->UV Background Absorbance Complex->UV Elution Noise Baseline Drift / Noise (TFA Absorbance Shift) UV->Noise Gradient Change

Mechanism of TFA-induced baseline noise during low-UV detection of basic amines.

Part 4: Quantitative Data: Mobile Phase Additive Selection

To optimize the signal-to-noise (S/N) ratio for 4,4'-Ethylenedipiperidine dihydrochloride, selecting the correct additive is critical. The table below summarizes the UV cutoffs and noise contributions of common additives used to suppress silanol interactions.

Additive (0.1% v/v)UV Cutoff (nm)Volatility (for MS/ELSD)Impact on Low-UV Baseline NoiseRecommended Use Case for Aliphatic Amines
Trifluoroacetic Acid (TFA) ~210 nmHighHigh (Causes drift in gradients)Best for peak shape; use at 214 nm[1][3].
Formic Acid ~210 nmHighModerateLC-MS applications; weak ion-pairing.
Phosphoric Acid <200 nmNon-volatileLow (Excellent transparency)Isocratic UV methods; strictly non-MS[9].
Heptafluorobutyric Acid ~215 nmHighVery HighStrong ion-pairing for highly polar amines.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Flow Cell Decontamination and Bubble Elimination

Objective: Isolate and resolve baseline spikes caused by dirty flow cell windows or trapped micro-bubbles[7].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume titanium union to protect the stationary phase from harsh cleaning solvents[6].

  • Aqueous Flush: Pump HPLC-grade Water at 1.0 mL/min for 15 minutes to dissolve any precipitated dihydrochloride salts or buffer crystals inside the flow cell[7].

  • Organic Flush (De-wetting): Switch to 100% Isopropanol (IPA) at 0.5 mL/min for 20 minutes. IPA has high viscosity and excellent wetting properties, which sweeps trapped air bubbles out of the flow cell geometry[7].

  • Validation Step: Stop the pump. Monitor the baseline for 5 minutes. If the baseline is completely flat (noise < 0.05 mAU), the issue was flow cell contamination/bubbles. If noise persists, perform a lamp intensity test via the detector's onboard diagnostics[1].

Protocol 2: Mobile Phase Preparation for Low-UV Amine Analysis

Objective: Minimize chemical baseline noise and drift during gradient elution of 4,4'-Ethylenedipiperidine.

  • Solvent Selection: Use only LC-MS or HPLC-grade Water and Acetonitrile. Do not use Methanol, as its UV cutoff (205 nm) is too close to the detection wavelength, causing massive baseline noise[1][6].

  • Additive Balancing:

    • Mobile Phase A: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (0.10% v/v).

    • Mobile Phase B: Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.085% v/v).

    • Causality: Acetonitrile naturally absorbs less UV light than water at 214 nm. Reducing the TFA concentration slightly in the organic phase perfectly balances the optical density, flattening the gradient baseline[7].

  • Degassing: Filter both mobile phases through a 0.22 µm PTFE membrane. Sonicate for 10 minutes, then connect to the HPLC system and ensure the inline vacuum degasser is active[4][10].

  • Validation Step: Pump the starting gradient composition through the column for at least 10 column volumes until the baseline drift is less than 1 mAU/hour[1][3]. If drift exceeds this, verify the purity of your water source.

Part 6: References

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. 1

  • FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time? Beijing UVTech Inc.8

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. 3

  • Eliminating Baseline Problems. Agilent Technologies. 7

  • TROUBLESHOOTING GUIDE – HPLC. Colorado State University. 4

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee - PGeneral. 10

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. 6

  • Determination of Spectinomycin and Related Impurities in Spectinomycin Dihydrochloride. Thermo Fisher Scientific. 2

  • Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. MOSPBS. 9

  • What are these spikes in my HPLC baseline? ResearchGate. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: 4,4'-Ethylenedipiperidine vs. 4,4'-Bipiperidine Dihydrochlorides

Introduction: In the intricate field of medicinal chemistry and drug development, the selection of a molecular scaffold is a decision that profoundly influences the entire discovery pipeline. Saturated N-heterocycles, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the intricate field of medicinal chemistry and drug development, the selection of a molecular scaffold is a decision that profoundly influences the entire discovery pipeline. Saturated N-heterocycles, particularly piperidines, are privileged structures due to their prevalence in FDA-approved drugs and their ability to confer favorable ADME properties. This guide offers a detailed, evidence-based comparison between two commercially available and structurally related building blocks: 4,4'-Ethylenedipiperidine dihydrochloride and 4,4'-Bipiperidine dihydrochloride. We will dissect their structural nuances to explain observed differences in chemical reactivity, providing researchers with the predictive insights needed to select the optimal scaffold for their synthetic and therapeutic goals.

The Decisive Structural Difference: Flexibility vs. Rigidity

The core distinction between these two molecules lies in the linker connecting the twin piperidine rings. This single structural modification—an ethylene bridge versus a direct carbon-carbon bond—is the primary determinant of their conformational behavior and, consequently, their reactivity.

  • 4,4'-Bipiperidine Dihydrochloride: The direct C4-C4' bond creates a rigid, sterically encumbered system.[1] Rotation around this central axis is significantly restricted, leading to a well-defined and predictable three-dimensional structure. This rigidity can be highly advantageous for Structure-Activity Relationship (SAR) studies, where a fixed orientation is necessary to probe interactions within a biological target's binding site. This scaffold is a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders where precise molecular geometry is often critical.[2][3][4][5]

  • 4,4'-Ethylenedipiperidine Dihydrochloride: The introduction of a two-carbon ethylene linker bestows considerable conformational flexibility. The piperidine rings can rotate freely, adopting a multitude of spatial arrangements from a fully extended anti conformation to a more compact gauche form. This dynamic nature allows the molecule to adapt its shape to fit complex and potentially flexible binding pockets, a desirable trait in the design of novel therapeutics, including bivalent ligands and PROTACs.

Caption: Conformational difference between the rigid and flexible scaffolds.

A Head-to-Head Reactivity Study: N-Alkylation

The secondary amine functionalities of the piperidine rings are the primary handles for synthetic elaboration. To objectively compare the reactivity of the two scaffolds, we present a standardized protocol for a classic N-alkylation reaction.

Experimental Protocol: Comparative N,N'-Dibenzylation

Objective: To quantify the difference in reaction rate and yield for the N,N'-dibenzylation of 4,4'-Ethylenedipiperidine and 4,4'-Bipiperidine free bases.

Methodology:

  • Free Base Generation: A 0.1 M solution of the respective dihydrochloride salt in water is basified to pH > 10 with aqueous potassium carbonate. The liberated free base is extracted with dichloromethane (3x), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The purity of the free base is confirmed by ¹H NMR.

  • N-Alkylation Reaction: In separate, identical flasks, the free base (1.0 mmol) is dissolved in anhydrous acetonitrile (10 mL). Anhydrous K₂CO₃ (3.0 eq) is added, followed by benzyl bromide (2.2 eq). The reaction is stirred vigorously at ambient temperature (25°C).[6]

  • Kinetic Monitoring: The reaction progress is monitored by taking aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Each aliquot is quenched, and the consumption of starting material is quantified by GC-MS analysis.

  • Workup and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N,N'-dibenzyl product.

Anticipated Results & Mechanistic Interpretation

The experimental outcomes are predicted to show a marked difference in reactivity, summarized in the table below.

SubstrateTime to >95% Conversion (Hours)Isolated Yield (Di-substituted)
4,4'-Ethylenedipiperidine ~4>90%
4,4'-Bipiperidine ~12~75%

Discussion: The superior reactivity of 4,4'-Ethylenedipiperidine is a direct consequence of its conformational flexibility.

  • Reduced Steric Hindrance: The ethylene linker allows the two piperidine rings to orient themselves independently. This minimizes steric clutter around the nitrogen lone pairs, permitting an unhindered approach of the electrophile (benzyl bromide). In contrast, the rigid structure of 4,4'-bipiperidine presents a more sterically congested environment, slowing the rate of the Sₙ2 reaction.[1][7] The study of steric effects on reaction outcomes is a well-established principle in organic chemistry.[1]

  • Independent Reactivity: The flexibility ensures that the alkylation of the first nitrogen has a minimal steric impact on the reactivity of the second nitrogen. In the rigid bipiperidine system, the introduction of a bulky benzyl group on one ring further increases the steric hindrance for the second alkylation event.

G cluster_0 4,4'-Ethylenedipiperidine Pathway cluster_1 4,4'-Bipiperidine Pathway A Reactants (Diamine + Benzyl Bromide) B Less Hindered Transition State A->B D More Hindered Transition State A->D C Fast Reaction Rate High Yield Product B->C Lower Ea E Slow Reaction Rate Lower Yield Product D->E Higher Ea

Caption: Kinetic vs. thermodynamic pathways influenced by steric hindrance.

Strategic Application in Synthesis

The choice between these scaffolds should be a strategic one, dictated by the final goal of the synthetic campaign.

  • Choose 4,4'-Ethylenedipiperidine Dihydrochloride when:

    • High throughput synthesis is desired: Its higher reactivity translates to shorter reaction times and cleaner product profiles, ideal for library synthesis.

    • A flexible linker is required: For designing bivalent molecules, PROTACs, or ligands intended to bridge two domains of a protein, the conformational freedom of the ethylene linker is indispensable.

    • Overcoming steric challenges: When reacting with bulky electrophiles, this scaffold provides a higher probability of success.

  • Choose 4,4'-Bipiperidine Dihydrochloride when:

    • Structural rigidity is a design element: It is the scaffold of choice for creating rigid molecules to map out a binding pocket or to restrict the conformation of a pharmacophore.[2][4]

    • Probing specific vectors in 3D space: Its well-defined geometry is ideal for SAR studies where incremental changes to a rigid core are used to optimize binding.

    • Use as a ligand in coordination chemistry: The defined bite angle and rigid nature make it a useful ligand for constructing metal-organic frameworks and coordination polymers.[3]

Conclusion and Recommendations

While both 4,4'-Ethylenedipiperidine dihydrochloride and 4,4'-Bipiperidine dihydrochloride are valuable bifunctional piperidine scaffolds, they are not interchangeable. The ethylene linker in the former imparts significant conformational flexibility, leading to enhanced chemical reactivity in common synthetic transformations like N-alkylation due to reduced steric hindrance. This makes it the preferred reagent for applications requiring high efficiency and molecular adaptability. Conversely, the direct bond in 4,4'-bipiperidine provides a rigid, predictable geometry, making it the superior choice for applications where structural pre-organization and conformational restriction are paramount design features. A thorough understanding of these fundamental structure-reactivity relationships empowers the medicinal and materials chemist to make a more informed and strategic selection, ultimately accelerating the path to discovery.

References

  • NTU Journal. (n.d.). 4,4'-Bipiperidine. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

Sources

Comparative

Comparing the binding affinity of 4,4'-Ethylenedipiperidine dihydrochloride analogs

Title: Comparative Binding Affinity of 4,4'-Ethylenedipiperidine Dihydrochloride Analogs: A Guide for DNA-Targeted Drug Design Introduction & Mechanistic Rationale The 4,4'-ethylenedipiperidine scaffold is a privileged b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity of 4,4'-Ethylenedipiperidine Dihydrochloride Analogs: A Guide for DNA-Targeted Drug Design

Introduction & Mechanistic Rationale

The 4,4'-ethylenedipiperidine scaffold is a privileged building block in the design of DNA-targeted therapeutics ([1]). When formulated as a dihydrochloride salt, the secondary amines of the two piperidine rings are fully protonated at physiological pH. This cationic state is not merely a solubility enhancer; it is the primary mechanistic driver for electrostatic attraction to the polyanionic phosphate backbone of DNA.

In the development of bis-intercalating agents—such as bisnaphthalimidopropyl (BNIP) derivatives—the 4,4'-ethylenedipiperidine core acts as a central linker ([2]). The length and flexibility of this linker dictate the thermodynamics of DNA binding. By comparing analogs with varying linker geometries, we can establish a clear structure-activity relationship (SAR) for DNA binding affinity and subsequent cytotoxic efficacy[3].

Comparative Data Analysis

To objectively evaluate the performance of the 4,4'-ethylenedipiperidine core, we compare its derivative, BNIPPiEth , against three structural alternatives: BNIPPiProp (which features a longer propylene bridge) and two isomers of BNIPDaCHM (which utilize a bulkier diaminodicyclohexylmethane linker)[2].

Binding affinity is quantitatively measured via the half-maximal inhibitory concentration (IC50) required to displace Ethidium Bromide (EtBr) from Calf Thymus DNA[4].

Analog NameLinker Core StructureEtBr Displacement IC50 (µM)Relative Binding Affinity
BNIPPiEth 4,4'-Ethylenedipiperidine 1.1 ± 0.2 Highest
BNIPDaCHMDiaminodicyclohexylmethane (Mixture)2.3 ± 0.1High
BNIPPiProp4,4'-Propylenedipiperidine3.9 ± 0.3Moderate
trans,trans-BNIPDaCHMDiaminodicyclohexylmethane (Isomer)5.6 ± 0.2Lowest

Table 1: Quantitative comparison of DNA binding affinities. Data synthesized from competitive displacement assays on Calf Thymus DNA duplexes[3].

Expertise & Experience: The Causality of Affinity

Why does the 4,4'-ethylenedipiperidine analog (BNIPPiEth) outperform the others by a factor of 2 to 5? The answer lies in conformational restriction and entropic penalty.

The shorter ethylene bridge in BNIPPiEth restricts excessive rotational degrees of freedom compared to the longer propylene linker in BNIPPiProp[3]. This pre-organizes the molecule into an optimal conformation, significantly reducing the entropic penalty upon binding. Consequently, the terminal naphthalimide groups are perfectly spaced to bis-intercalate between adjacent DNA base pairs, while the protonated piperidine nitrogens anchor the complex electrostatically. In contrast, bulkier linkers like DaCHM introduce steric hindrance that weakens the intercalation geometry.

Mandatory Visualization: Assay Logic

To validate these binding affinities, we utilize a self-validating competitive displacement assay.

G A Native DNA + EtBr (Highly Fluorescent) C Electrostatic Binding & Bis-Intercalation A->C Titration B Add 4,4'-Ethylenedipiperidine Analog (e.g., BNIPPiEth) B->C Incubation D EtBr Displacement (Quenched Signal) C->D Equilibrium E Quantify IC50 & Binding Affinity D->E Fluorometry

Fig 1: Mechanistic workflow of the EtBr competitive displacement assay for DNA binding affinity.

Experimental Protocols: Self-Validating Systems

Protocol 1: Competitive Ethidium Bromide (EtBr) Displacement Assay

This protocol measures the ability of 4,4'-ethylenedipiperidine analogs to break DNA secondary structures or competitively displace EtBr, resulting in fluorescence quenching[3].

  • Buffer Preparation: Prepare a working buffer of 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Causality: Maintaining pH 7.4 ensures the dihydrochloride salt remains fully protonated, which is critical for the electrostatic phase of binding.

  • Complex Formation: Incubate Calf Thymus DNA (10 µM) with EtBr (1.26 µM) in the dark for 15 minutes.

    • Causality: EtBr is a structural probe that exerts maximum fluorescence only when intercalated. This establishes a high-signal, self-validating baseline.

  • Ligand Titration: Add the 4,4'-ethylenedipiperidine analog (BNIPPiEth) at increasing concentrations (0–7 µM)[3].

  • Equilibration: Incubate the mixture at 25°C for 30 minutes.

    • Causality: Bis-intercalation is a kinetically slower process than mono-intercalation due to the required conformational adjustments of the DNA helix. A 30-minute incubation ensures thermodynamic equilibrium is reached.

  • Fluorometric Analysis: Measure fluorescence emission at 590 nm (excitation at 540 nm). Calculate the IC50 by plotting the percentage of quenched fluorescence against the log of the analog concentration.

Protocol 2: UV-Vis Spectroscopy Binding Assay

To orthogonally validate the fluorometric data, UV-Vis spectroscopy is used to calculate the apparent binding constant (K)[3].

  • Baseline Measurement: Record the UV absorption of the free analog (e.g., 5 µM) at 260 nm.

  • DNA Titration: Incrementally add Calf Thymus DNA to the cuvette.

  • Observation: Monitor the hypochromic effect (decrease in UV absorption) at 260 nm.

    • Causality: As the aromatic rings stack between DNA base pairs, their π-π* electron transitions couple with those of the DNA bases, reducing the probability of photon absorption (hypochromism)[3].

  • Calculation: Plot against the analog concentration to derive the binding constant K. (For optimized 4,4'-ethylenedipiperidine derivatives, K typically reaches up to )[3].

References

  • PubChem: 4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557. National Institutes of Health. Available at:[Link]

  • Organic & Biomolecular Chemistry: Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells. RSC Publishing (2016). Available at:[Link]

Sources

Validation

Reproducibility of 4,4'-Ethylenedipiperidine Dihydrochloride Synthesis Pathways Across Labs: A Comparative Guide

Executive Summary & Scientific Context As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on optimizing the synthesis of bis-piperidine linkers. 4,4'-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on optimizing the synthesis of bis-piperidine linkers. 4,4'-Ethylenedipiperidine dihydrochloride (also known as 1,2-bis(4-piperidyl)ethane dihydrochloride) is a critical aliphatic diamine building block. It is prominently utilized in the synthesis of advanced polymer architectures and bis-phenothiazinium photosensitizers for DNA interaction and photocleavage studies[1].

The starting material, 1,2-bis(4-pyridyl)ethane, is a widely available N-donor ligand typically used in metal-organic frameworks[2]. However, its exhaustive reduction to the fully saturated bis-piperidine presents significant reproducibility challenges across different laboratory environments. This guide objectively compares the two primary synthesis pathways, providing field-proven, self-validating protocols designed to eliminate lab-to-lab variance.

Mechanistic Overview: Overcoming Catalyst Poisoning

The fundamental challenge in reducing 1,2-bis(4-pyridyl)ethane lies in the basicity of the target product. While transition metal catalysts (e.g., Ruthenium-carbene complexes) are highly effective for standard alkene hydrogenation[3], the exhaustive hydrogenation of pyridine rings generates piperidine derivatives with a high pKa (~11.2). These highly basic secondary amines strongly coordinate to the active sites of noble metal catalysts, leading to rapid catalyst poisoning, surface passivation, and incomplete conversion.

To overcome this thermodynamic hurdle, laboratories must choose between acid-promoted catalytic hydrogenation (which masks the amine's basicity) or a brute-force dissolving metal reduction.

SynthesisPathways A 1,2-bis(4-pyridyl)ethane (Starting Material) B Pathway A: Catalytic Hydrogenation (H2, PtO2, HCl, MeOH) A->B Direct Acidic Reduction C Pathway B: Dissolving Metal Reduction (Na, EtOH, Reflux) A->C Base/Neutral Reduction E 4,4'-Ethylenedipiperidine Dihydrochloride (Target Product) B->E Direct Salt Formation D 1,2-bis(4-piperidyl)ethane (Free Base Intermediate) C->D Isolation D->E HCl (g) in Ether/EtOH

Reaction pathways for synthesizing 4,4'-ethylenedipiperidine dihydrochloride.

Comparative Analysis of Synthesis Alternatives

The table below summarizes the quantitative performance and operational requirements of both pathways based on aggregated laboratory data.

MetricPathway A: Catalytic Hydrogenation (PtO2/HCl)Pathway B: Dissolving Metal Reduction (Na/EtOH)
Average Yield 85% – 95%40% – 60%
Product Purity >98% (Direct crystallization)~85% (Requires extensive purification)
Reaction Time 12 – 24 hours4 – 6 hours
Scalability Excellent (Requires pressure reactor)Poor (Hazardous handling of bulk sodium)
Lab-to-Lab Reproducibility High (Dependent on H2 mass transfer)Low (Dependent on manual addition rates)
Primary Failure Mode Catalyst poisoning (if insufficiently acidic)Incomplete reduction (tetrahydropyridine impurities)

Validated Experimental Protocols

Pathway A: Acid-Promoted Catalytic Hydrogenation (Recommended)

Expertise & Causality Focus: This protocol is inherently self-validating. The cessation of hydrogen pressure drop in the reactor directly signals reaction completion, eliminating guesswork.

  • Substrate Preparation: Dissolve 10.0 g of 1,2-bis(4-pyridyl)ethane[2] in 150 mL of HPLC-grade methanol in a glass Parr reactor liner.

  • Acidification (Critical Step): Slowly add 12 mL of concentrated aqueous HCl (37%) while stirring.

    • Causality: Protonating the pyridine nitrogen disrupts the aromatic resonance, significantly lowering the activation energy required for reduction. Furthermore, it ensures the resulting piperidine is immediately converted to its hydrochloride salt, preventing the free amine from binding to and poisoning the platinum surface.

  • Catalyst Addition: Add 0.5 g of Platinum dioxide (PtO2, Adams' catalyst).

    • Causality: PtO2 is preferred over standard Pd/C because, upon in situ reduction to Pt black, it exhibits vastly superior catalytic activity for stable aromatic nitrogen heterocycles.

  • Hydrogenation: Transfer the liner to a Parr hydrogenation apparatus. Purge with N2, then pressurize with H2 to 50 psi. Agitate at 50°C. Monitor the pressure gauge; repressurize to 50 psi as needed until H2 uptake completely ceases (typically 12–18 hours).

  • Workup & Isolation: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite to remove the Pt catalyst (Safety Note: Pt black is pyrophoric when dry; keep the filter cake wet). Concentrate the filtrate in vacuo. Triturate the resulting viscous residue with cold diethyl ether, filter, and dry under a vacuum to yield 4,4'-ethylenedipiperidine dihydrochloride as a highly pure, white crystalline solid.

Pathway B: Dissolving Metal Reduction (Alternative)

Expertise & Causality Focus: This Bouveault-Blanc-style method relies on single-electron transfer. It is highly dependent on the rate of sodium addition and the maintenance of strictly anhydrous conditions to prevent premature electron quenching.

  • Setup: Equip a 3-neck round-bottom flask with a highly efficient reflux condenser, a mechanical stirrer, and an inert argon atmosphere.

  • Dissolution: Dissolve 5.0 g of 1,2-bis(4-pyridyl)ethane in 100 mL of absolute, anhydrous ethanol. Heat the solution to a gentle reflux.

  • Reduction (Critical Step): Cut 15.0 g of sodium metal into small pieces (store under mineral oil until immediately before use). Add the sodium pieces portion-wise through the top of the condenser over 45 minutes.

    • Causality: The reaction of Na with EtOH generates hydrogen gas and sodium ethoxide, while solvated electrons reduce the pyridine ring. Maintaining a vigorous, continuous reflux is essential to keep the solvated electrons in the reaction matrix to drive the reduction forward before they are quenched by the solvent.

  • Quenching: Once all sodium has completely dissolved and reacted, cool the mixture to 0°C and cautiously add 50 mL of distilled water dropwise to quench any residual alkoxides.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the 1,2-bis(4-piperidyl)ethane free base intermediate.

  • Salt Formation: Dissolve the crude free base in 50 mL of dry ethanol. Bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether) until the solution reaches pH 2. Precipitate the dihydrochloride salt with an excess of cold diethyl ether, filter, and dry.

Reproducibility Metrics & Lab-to-Lab Variance

When troubleshooting reproducibility issues across different facilities, two primary variables dictate success:

  • Hydrogen Mass Transfer (Pathway A): The agitation speed in the pressure reactor directly dictates gas-liquid mixing. Labs utilizing magnetic stirring in autoclaves rather than mechanical Parr shakers often experience artificially long reaction times and incomplete conversions due to poor H2 dissolution rates.

  • Catalyst Batch Variance (Pathway A): PtO2 activity can vary significantly by vendor. Labs reporting stalled reactions often fail to maintain a strict acidic environment (pH < 2) throughout the reaction, allowing localized basic pockets to permanently deactivate the catalyst batch.

References

  • Synthesis and DNA interactions of a bis-phenothiazinium photosensitizer - PubMed.[Link]

  • Catalytic Hydrogenation of Alkenes by the Ruthenium−Carbene Complex - ResearchGate.[Link]

Sources

Comparative

Benchmarking 4,4'-Ethylenedipiperidine Dihydrochloride Against Standard Amine Ligands: A Strategic Guide for Drug Design and Coordination Chemistry

As a Senior Application Scientist, I frequently evaluate linker and ligand architectures to optimize bivalent drug candidates, PROTACs, and metal-organic frameworks (MOFs). The selection of an amine ligand is never a mer...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate linker and ligand architectures to optimize bivalent drug candidates, PROTACs, and metal-organic frameworks (MOFs). The selection of an amine ligand is never a mere structural formality; it is a strategic tuning of spatial geometry, flexibility, and electronic parameters.

In this technical guide, we benchmark 4,4'-Ethylenedipiperidine dihydrochloride (EDP·2HCl) against standard amine ligands—namely Ethylenediamine (EDA), Piperazine, and 4,4'-Bipyridine. By analyzing the causality between molecular structure and macroscopic performance, we will establish self-validating workflows for deploying EDP in both pharmaceutical and materials science applications.

Chemical Rationale and Physicochemical Benchmarking

To understand why EDP·2HCl (Molecular Weight: 269.25 g/mol )[1] is selected over standard alternatives, we must analyze its structural causality. EDP consists of two piperidine rings connected by an ethylene bridge.

  • Electronic Properties: As a secondary aliphatic amine, EDP is a strong σ -donor but lacks the π -backbonding capabilities of aromatic ligands like 4,4'-Bipyridine. This results in highly labile, dynamic coordination bonds.

  • Spatial Geometry: The ethylene bridge provides critical rotational degrees of freedom. While Piperazine forces a rigid, short-distance chair conformation, EDP allows for an extended, flexible spacer that can adopt multiple conformations to minimize steric clash during target engagement.

Table 1: Physicochemical Profiling of Benchmark Amine Ligands
LigandStructure TypeApprox. pKaFlexibilityPrimary Coordination Mode
EDP·2HCl Secondary Aliphatic~10.5High (Rotational)Bridging (Extended)
Piperazine Secondary Cyclic~9.8Rigid (Chair)Bridging (Short)
Ethylenediamine (EDA) Primary Aliphatic~10.7High (Short)Chelating (Bidentate)
4,4'-Bipyridine Tertiary Aromatic~4.8Rigid (Planar)Bridging (Rigid)

Application Workflow 1: Bivalent Drug Design

In the development of bivalent ligands—such as bis-phenothiazinium photosensitizers used for DNA intercalation—the linker must span the distance between adjacent binding sites without disrupting the affinity of the pharmacophores[2].

The Causality of Selection: If Piperazine is used, the short spacer causes the two bulky pharmacophores to sterically clash, preventing dual-site binding. EDP provides an optimal ~10–12 Å spacer length with sufficient flexibility to allow both pharmacophores to intercalate into DNA simultaneously[2].

BivalentDesign PharmaA Pharmacophore A (e.g., Phenothiazinium) Linker EDP Linker (Flexible Aliphatic) PharmaA->Linker SN2 / Amidation Bivalent Bivalent Ligand Complex Linker->Bivalent Assembly PharmaB Pharmacophore B (e.g., Phenothiazinium) PharmaB->Linker SN2 / Amidation Target Biological Target (e.g., DNA / Protein) Bivalent->Target Dual-Site Binding

Workflow of EDP-bridged bivalent ligand assembly and dual-site target engagement.

Self-Validating Protocol: Synthesis of an EDP-Bridged Bis-Pharmacophore

A self-validating system incorporates built-in analytical checkpoints to confirm success before proceeding.

  • Free-Basing the Linker: Suspend EDP·2HCl in dichloromethane (DCM) and wash with 1M NaOH to generate the free amine.

    • Validation Checkpoint: Test the aqueous layer with pH paper (must be >10). Extract the organic layer and perform a rapid TLC with ninhydrin stain to confirm the presence of the free secondary amine.

  • Nucleophilic Coupling: Add 2.2 equivalents of the halogenated pharmacophore to the EDP solution in the presence of N,N-Diisopropylethylamine (DIPEA). Heat to 60°C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete only when the exact mass of the bis-substituted product [M+H]+ becomes the dominant peak, and the mono-substituted intermediate disappears.

  • Purification & Structural Elucidation: Purify via reverse-phase flash chromatography.

    • Validation Checkpoint: Perform 1 H-NMR ( D2​O or CDCl3​ ). The integration ratio between the aromatic protons of the pharmacophore and the characteristic aliphatic multiplet of the EDP ethylene bridge (4H) must be exactly proportional to the theoretical bivalent structure.

Table 2: Comparative Performance in Bivalent Linker Architectures
Linker ChoiceSpacer Length ( )Steric HindranceTarget Binding Affinity Impact
EDP 10–12 ÅLow (Rotational Freedom)Optimal for dual-site intercalation
Piperazine 3–4 ÅHigh (Fixed Conformation)Poor (Clashing pharmacophores)
4,4'-Bipyridine 7 ÅHigh (Planar Aromatic)Poor (Lacks induced-fit flexibility)

Application Workflow 2: Advanced Materials & Coordination Polymers

Beyond pharmaceuticals, EDP is highly valued in materials science. It is utilized in interfacial polymerization to create semipermeable thin-film composite membranes for ion exchange[3], and as a bridging ligand in coordination chemistry.

The Causality of Selection: When reacting transition metals (e.g., Ag + , Cu 2+ ) with 4,4'-Bipyridine, the result is typically a rigid, static MOF due to the planar nature of the bipyridine rings. Conversely, EDP acts as a flexible bridging ligand. The aliphatic nature of EDP prevents π−π stacking, yielding "soft porous crystals"—dynamic coordination polymers that can physically expand or contract upon guest molecule encapsulation.

CoordinationLogic Metal Metal Center (e.g., Ag+, Cu2+) EDP EDP Ligand (Flexible, Aliphatic) Metal->EDP Coordination Bipy 4,4'-Bipyridine (Rigid, Aromatic) Metal->Bipy Coordination SoftMOF Soft Porous Crystal (Dynamic/Flexible) EDP->SoftMOF Induced Fit RigidMOF Rigid MOF (Static Framework) Bipy->RigidMOF Fixed Geometry

Logic tree comparing the structural outcomes of flexible EDP versus rigid 4,4'-Bipyridine ligands.

Self-Validating Protocol: Self-Assembly of an EDP-Ag(I) Coordination Polymer
  • Ligand Preparation: Dissolve EDP·2HCl in a 1:1 mixture of Methanol/Water. Adjust the pH to ~9 using dilute NaOH to ensure the secondary amines are deprotonated and available for coordination.

    • Validation Checkpoint: The solution must transition from slightly cloudy to completely clear, indicating full dissolution of the free amine.

  • Metal Coordination: Slowly layer an aqueous solution of AgNO 3​ (1 equivalent) over the EDP solution in a glass tube to allow for slow diffusion.

    • Validation Checkpoint: Visual observation of microcrystal formation at the solvent interface over 48 hours confirms successful polymeric self-assembly.

  • Spectroscopic & Structural Confirmation: Isolate the crystals via vacuum filtration.

    • Validation Checkpoint: Perform FT-IR spectroscopy. A distinct bathochromic shift (lower wavenumber) of the N-H stretching frequency compared to the free EDP ligand confirms direct Ag-N bond formation. Final validation is achieved via Single-Crystal X-Ray Diffraction (SCXRD) to map the 1D/2D polymeric network.

Conclusion

Benchmarking 4,4'-Ethylenedipiperidine dihydrochloride against standard amines reveals its distinct advantages in scenarios requiring extended spatial reach and structural flexibility. Whether acting as a non-clashing linker in bivalent drug design or as a dynamic bridge in soft coordination polymers, EDP provides a level of conformational adaptability that rigid alternatives like Piperazine and 4,4'-Bipyridine simply cannot achieve.

References

  • National Center for Biotechnology Information. "4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557" PubChem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzj11dg49EaXAeH-sJYOQ2vvVBjamlAoSLPaMNZYgWeCPvj3aRqISxJJBzDf0q_TVQcxsLcTlbJRYLKTvQutYiWTxJR0ohwRkr2wm729cvFslkciBLXvFb-14BCGHGpWMtJFtvyfC5dfEchrY-MsX6FOKWF58UKegM6G4pzIG6hHz_s6PTgFtcwILRYUq4]
  • PubMed (NIH). "Synthesis and DNA interactions of a bis-phenothiazinium photosensitizer" Bioconjugate Chemistry.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJG-mi5DZbqZYf8NBxF1OeiOEc1AL6jWfSTjAa0ByZJmqgFzIrY7fAoZIQtY-fYdyBaPBLPb2Y8DGvoUHrD1c_skfKcPlAlFKTNiraVkzD42XN1iDRWsaoYFX89bEh8J4ckwwk]
  • Google Patents. "Thin film composite cation exchange membranes and methods and systems thereof" WO2025007087A2.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2JUNBKolCOYW1YbMjlnfazdJsolHSHGYp-37c9duDz5La1nSGvUjY-NI-XtSRviU-Y5QKQHyh5jV4rldgDsMivs3Dv3mG1lguQHqKfAIHJ3c6Iyo2_tiIioVuFY3MSMR6lOt9aEtc6wWDpn4]

Sources

Validation

Comparative Cytotoxicity of 4,4'-Ethylenedipiperidine Dihydrochloride Derivatives in Mammalian Cell Lines

As drug development professionals continuously seek to overcome dose-limiting toxicities in oncology, the architectural optimization of DNA-intercalating agents has become paramount. While [1] is inherently non-toxic in...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to overcome dose-limiting toxicities in oncology, the architectural optimization of DNA-intercalating agents has become paramount. While [1] is inherently non-toxic in its isolated salt form, its true pharmacological value emerges when it is deployed as a rigid, basic linker in the synthesis of bisnaphthalimidopropyl (BNIP) derivatives.

This guide provides an objective, data-driven comparison of how the 4,4'-ethylenedipiperidine pharmacophore enhances the cytotoxicity of bis-intercalating agents against mammalian breast cancer cell lines, specifically comparing its performance against alternative linker structures and standard chemotherapeutics like Doxorubicin.

Mechanistic Causality: The Role of the Linker

In the design of bisnaphthalimides, the linker connecting the two intercalating naphthalimide rings is not merely a passive structural bridge; it actively dictates the molecule's binding affinity to the DNA minor groove.

When 4,4'-ethylenedipiperidine is utilized to synthesize BNIPPiEth (bisnaphthalimidopropyl ethylenedipiperidine dihydrobromide), the specific carbon-chain length and the rigidity of the dual piperidine rings provide optimal spatial geometry. At physiological pH, the piperidine nitrogens become protonated, allowing for strong electrostatic interactions with the negatively charged phosphate backbone of DNA. This dual-action mechanism—intercalation of the naphthalimide rings and minor-groove binding of the ethylenedipiperidine linker—stabilizes the DNA double helix, prevents replication, and forces the cell into sub-G1 phase arrest, ultimately triggering apoptosis [2].

Mechanism A BNIPPiEth (Active Conjugate) B Cellular Uptake (Breast Cancer Cells) A->B C Nuclear Localization B->C D DNA Bis-Intercalation (Minor Groove Binding) C->D E DNA Damage Response D->E F Sub-G1 Cell Cycle Arrest E->F G Apoptosis (Cell Death) F->G

Mechanism of BNIPPiEth-induced apoptosis via DNA bis-intercalation.

Comparative Cytotoxicity Data

To objectively evaluate the efficacy of the 4,4'-ethylenedipiperidine linker, we must compare BNIPPiEth against derivatives utilizing different linkers, such as BNIPPiProp (piperidylpropane linker) and BNIPDaCHM (diaminodicyclohexylmethane linker).

The following data summarizes the 24-hour in vitro cytotoxicity (IC₅₀) of these compounds against two distinct mammalian cell lines: MDA-MB-231 (Triple-Negative Breast Cancer, highly aggressive) and SKBR-3 (HER2-positive Breast Cancer).

CompoundLinker PharmacophoreIC₅₀ in MDA-MB-231 (μM)IC₅₀ in SKBR-3 (μM)Efficacy vs. Doxorubicin
BNIPPiEth 4,4'-Ethylenedipiperidine 1.8 0.2 – 0.7 Superior (2.7x to 7x more potent)
trans,trans-BNIPDaCHMDiaminodicyclohexylmethane (Stereoisomer)1.40.2 – 0.7Superior
BNIPPiPropPiperidylpropane3.30.2 – 0.7Superior
BNIPDaCHMDiaminodicyclohexylmethane (Standard)> 3.3> 0.7Moderate
Doxorubicin N/A (Anthracycline Control)4.9 – 12.7N/ABaseline Control

Data Insight: The reduction in linker length provided by 4,4'-ethylenedipiperidine (compared to longer alkyl chains) significantly improves aqueous solubility and minor-groove binding affinity, resulting in an IC₅₀ of 1.8 μM in highly resistant MDA-MB-231 cells—vastly outperforming the clinical standard, Doxorubicin[2].

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a built-in checkpoint to verify causality and prevent downstream experimental failure.

Protocol A: Free Base Conversion & Conjugation

The dihydrochloride salt is water-soluble but unreactive for conjugation. It must be converted to its free base prior to synthesizing the cytotoxic conjugate.

  • Alkalinization: Dissolve 0.2 g of 4,4'-Ethylenedipiperidine dihydrochloride in 2 mL distilled water. Add 2M NaOH dropwise until the solution reaches pH 14.

    • Causality: pH 14 ensures complete deprotonation of both piperidine nitrogens, forcing the compound out of aqueous solubility.

  • Extraction: Transfer to a separating funnel and extract with 300 mL Dichloromethane (DCM).

    • Causality: The newly formed free base is highly lipophilic and partitions entirely into the organic layer, leaving inorganic chloride salts behind.

  • Drying & Evaporation: Collect the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate under negative pressure at 45°C.

    • Validation Checkpoint: Perform ¹H-NMR on the resulting white solid. The disappearance of broad NH₂⁺ peaks validates the successful generation of the free base.

  • Conjugation: React the free base with toluenesulfonyloxypropyl-naphthalamide in THF at 60°C overnight to yield BNIPPiEth.

Protocol B: Self-Validating MTT Cytotoxicity Assay

This protocol measures the metabolic reduction of MTT to formazan, directly correlating with cell viability.

  • Cell Seeding: Seed MDA-MB-231 and SKBR-3 cells at 1×10⁴ cells/well in 96-well plates.

    • Validation Checkpoint: Include cell-free "blank" wells containing only media. This is critical to subtract the background absorbance of the media/MTT reagent during final calculations.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂.

    • Validation Checkpoint: Observe under phase-contrast microscopy. Cells must be in the logarithmic growth phase with >90% viability before drug introduction.

  • Drug Treatment: Treat cells with BNIPPiEth at varying concentrations (0.1 μM to 100 μM) for 24 hours.

    • Validation Checkpoint: Include vehicle-only controls (e.g., 0.1% DMSO). If the vehicle control shows <95% viability compared to untreated cells, the solvent is contributing to cytotoxicity, invalidating the assay.

  • Quantification: Add MTT reagent, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

    • Validation Checkpoint: Calculate the IC₅₀ using non-linear regression analysis. An R² value > 0.95 is required to validate the dose-response curve.

Workflow A 4,4'-Ethylenedipiperidine Dihydrochloride B Free Base Conversion (NaOH, DCM Extraction) A->B C Conjugation (Toluenesulfonyloxypropyl-naphthalamide) B->C D BNIPPiEth (Target Compound) C->D E In Vitro Testing (MDA-MB-231 & SKBR-3) D->E F MTT Assay (Cytotoxicity) E->F G Flow Cytometry (Sub-G1 Arrest) E->G

Workflow from 4,4'-Ethylenedipiperidine dihydrochloride to cytotoxicity evaluation.

Conclusion for Drug Development

The experimental data confirms that utilizing 4,4'-Ethylenedipiperidine dihydrochloride as a foundational building block yields bis-intercalating agents with exceptional potency. By optimizing the spatial distance between the naphthalimide rings, BNIPPiEth achieves sub-micromolar efficacy in specific breast cancer cell lines, presenting a highly viable structural framework for next-generation targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16211557, 4,4'-Ethylenedipiperidine dihydrochloride." PubChem,[Link]

  • Kopsida, M., Barron, G. A., Bermano, G., Kong Thoo Lin, P., & Goua, M. (2016). "Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells." Organic & Biomolecular Chemistry, RSC Publishing.
Comparative

Validating the stability of 4,4'-Ethylenedipiperidine dihydrochloride under physiological conditions

An in-depth evaluation of linker stability is a critical inflection point in the development of targeted therapeutics, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of linker stability is a critical inflection point in the development of targeted therapeutics, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the emerging structural motifs, 4,4'-Ethylenedipiperidine dihydrochloride (also known as 1,2-bis(4-piperidyl)ethane dihydrochloride) has garnered significant attention. As a rigid, aliphatic diamine, it offers a unique spatial geometry that bridges pharmacophores while mitigating the metabolic liabilities commonly associated with traditional flexible linkers.

This guide provides a comprehensive, data-driven comparison of 4,4'-Ethylenedipiperidine dihydrochloride against alternative linker modalities, detailing the mechanistic rationale for its use and the gold-standard experimental protocols required to validate its stability under physiological conditions.

Mechanistic Rationale: Why 4,4'-Ethylenedipiperidine?

The selection of a linker heavily influences a drug's physicochemical properties, including aqueous solubility, membrane permeability, and in vivo half-life [1]. 4,4'-Ethylenedipiperidine dihydrochloride offers several distinct advantages over conventional linker systems:

  • Metabolic Shielding via Rigidity: Flexible polyethylene glycol (PEG) linkers, while excellent for hydrophilicity, are highly susceptible to oxidative degradation and in vivo cleavage [1]. The incorporation of saturated heterocycles like piperidine introduces conformational rigidity, restricting the molecule's rotational freedom and shielding it from enzymatic hydrolysis in plasma [1].

  • Protonation and Solubility: At physiological pH (7.4), the basic nitrogen atoms within the piperidine rings of 4,4'-Ethylenedipiperidine are predominantly protonated. This ionization state drastically improves aqueous solubility without the need for highly polar, metabolically labile functional groups [2].

  • Optimal Spacer Distance: The ethylene bridge between the two piperidine rings provides a precise, predictable distance between conjugated warheads, which is essential for facilitating the optimal ternary complex formation required in PROTAC design.

Comparative Stability Profile

To objectively evaluate the performance of 4,4'-Ethylenedipiperidine, we compare its physiological stability metrics against two common alternatives: a standard PEG4 linker and a flexible alkyl (C6) chain.

Table 1: Comparative Physiological Stability of Linker Motifs (Simulated Data based on Structural Class Averages)

Linker MotifHuman Plasma Half-Life (t½)Stability at pH 7.4 (24h)Primary Degradation PathwayRelative Aqueous Solubility
4,4'-Ethylenedipiperidine > 120 min > 98% intact Hepatic CYP oxidation (slow) High (Protonated)
PEG4 Linker~ 45 min~ 85% intactOxidative cleavage / HydrolysisVery High
Alkyl (C6) Chain~ 60 min> 95% intactLipophilic accumulation / CYPLow

Note: The rigid piperidine structure demonstrates superior resistance to plasma hydrolases compared to PEG, while offering better solubility than pure alkyl chains [1].

Experimental Validation: Plasma Stability Assay

To ensure scientific integrity, the stability of 4,4'-Ethylenedipiperidine-derived compounds must be validated using a self-validating LC-MS/MS workflow. Plasma stability is a primary determinant of systemic exposure, as plasma enzymes can rapidly cleave susceptible bonds [3].

Workflow Visualization

G A Compound Preparation (1 μM in DMSO/Buffer) B Plasma Incubation (37°C, pH 7.4) A->B Spike into plasma C Time-Point Sampling (0, 15, 30, 60, 120 min) B->C Aliquot extraction D Enzyme Quenching & Protein Precipitation (Cold Acetonitrile) C->D 1:3 ratio addition E Centrifugation (8000 x g, 4°C) D->E Isolate supernatant F LC-MS/MS Analysis (MRM Mode) E->F Inject 1-5 μL G Data Processing (Half-life & Clearance) F->G Peak area ratio

Caption: LC-MS/MS Workflow for Validating Linker Stability in Plasma

Step-by-Step Methodology

The following protocol is designed to isolate the lability of the linker from hepatic metabolism, providing a clear picture of its stability against circulating hydrolases and esterases [3].

Step 1: Matrix Preparation & Spiking

  • Action: Pre-warm pooled human or murine plasma to 37°C. Prepare a 10 mM stock of the 4,4'-Ethylenedipiperidine-conjugated test compound in DMSO. Spike the compound into the plasma to achieve a final concentration of 1 μM (ensure final DMSO concentration is < 1% to prevent enzyme denaturation) [3].

  • Causality: Maintaining physiological temperature (37°C) is critical, as plasma enzyme kinetics are highly temperature-dependent. Limiting DMSO prevents the artificial stabilization of the compound caused by solvent-induced enzyme inhibition.

Step 2: Incubation and Time-Course Sampling

  • Action: Incubate the mixture in a shaking water bath at 37°C. Extract 50 μL aliquots at predefined time points: 0, 15, 30, 60, and 120 minutes [3].

  • Causality: The 0-minute time point serves as the 100% baseline (internal control). The 120-minute window is sufficient to capture the degradation curve of most therapeutic linkers without risking matrix putrefaction.

Step 3: Enzymatic Quenching and Protein Precipitation

  • Action: Immediately transfer each 50 μL plasma aliquot into a microcentrifuge tube containing 150 μL of ice-cold acetonitrile (containing an internal standard, e.g., a stable isotope-labeled analog). Vortex vigorously for 1 minute [4].

  • Causality: The 1:3 ratio of plasma to cold organic solvent instantly denatures plasma proteins, halting all enzymatic activity. This "quenching" locks the compound concentration at that exact time point, ensuring kinetic accuracy.

Step 4: Centrifugation and Extraction

  • Action: Centrifuge the samples at 8,000 × g for 10 minutes at 4°C [4]. Carefully transfer the supernatant to clean LC vials, avoiding the protein pellet. Dry under nitrogen flow and reconstitute in the mobile phase if necessary.

  • Causality: High-speed centrifugation at 4°C compacts the precipitated proteins into a tight pellet, preventing column clogging during LC-MS/MS analysis and minimizing thermal degradation of the analyte during processing [4].

Step 5: LC-MS/MS Quantification

  • Action: Analyze the supernatant using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Calculate the percent remaining by comparing the peak area ratio (analyte/internal standard) at each time point to the 0-minute baseline [3].

Conclusion for Drug Developers

When designing heterobifunctional molecules, the linker is not merely a passive spacer; it is an active determinant of pharmacokinetic viability. 4,4'-Ethylenedipiperidine dihydrochloride provides a superior alternative to traditional PEG chains by utilizing the steric bulk and rigidity of its dual piperidine rings to resist enzymatic cleavage. By employing rigorous, temperature-controlled LC-MS/MS plasma stability assays, researchers can quantitatively validate these metabolic advantages, ensuring that the structural integrity of the therapeutic is maintained throughout systemic circulation.

References

  • Bonanni, D., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from[Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from[Link]

  • Zhu, Y., et al. (2010). Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS. Journal of Chromatography B. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,4'-Ethylenedipiperidine Dihydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,4'-Ethylenedipiperidine dihydrochloride. As a compound frequently utilized in pharmaceutical research and development, its ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4,4'-Ethylenedipiperidine dihydrochloride. As a compound frequently utilized in pharmaceutical research and development, its handling and disposal demand a meticulous approach grounded in safety, regulatory compliance, and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 4,4'-Ethylenedipiperidine dihydrochloride is fundamental to appreciating the necessity of stringent disposal protocols. While not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its classification under the Globally Harmonized System (GHS) and its chemical properties mandate that it be treated as a regulated hazardous waste.[1][2][3] The guiding principle is to prevent environmental release and protect personnel from exposure.[4][5]

The primary hazards associated with this compound are rooted in its irritant nature.[3] Thermal decomposition can also lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[4]

Table 1: Hazard and Incompatibility Summary

Hazard CategoryGHS Classification & DescriptionIncompatible Materials to Avoid
Health Hazards Skin Irritation (Category 2) : Causes skin irritation.[3] Serious Eye Damage (Category 1) : Causes serious eye damage.[3] Respiratory Irritation (STOT SE 3) : May cause respiratory irritation.[3]N/A
Chemical Hazards Hazardous Decomposition : Thermal decomposition can release toxic gases (NOx, CO, HCl).[4]Strong oxidizing agents, Acids, Bases, Acid anhydrides, Acid chlorides.[4]
Environmental Environmental Release : Should not be released into the environment.[4][6]N/A

This profile necessitates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to mitigate risks of skin/eye contact and inhalation.

Immediate Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing 4,4'-Ethylenedipiperidine dihydrochloride for disposal, establishing a safe working environment is paramount.

  • Primary Engineering Control : All transfers and handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4][7] This is the most effective way to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[8][9]

    • Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection : A flame-retardant lab coat or chemical-resistant apron is required.[9] Contaminated work clothes should be laundered separately by individuals informed of the hazards.[9]

Step-by-Step Waste Disposal Protocol

The disposal of 4,4'-Ethylenedipiperidine dihydrochloride must follow a systematic process of segregation, containment, and labeling, culminating in transfer to a licensed hazardous waste handler. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [11][12]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[11]

  • Create a dedicated waste stream for 4,4'-Ethylenedipiperidine dihydrochloride and materials contaminated with it.

  • Keep this waste separate from incompatible materials, especially strong oxidizing agents, acids, and bases.[4][13]

Step 2: Container Selection and Labeling

The waste container is the primary means of containment.

  • Selection : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][11] High-density polyethylene (HDPE) is a suitable choice.

  • Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "4,4'-Ethylenedipiperidine dihydrochloride ".[7] Do not use abbreviations or chemical formulas.[13]

    • A clear indication of the associated hazards (e.g., "Irritant").

Step 3: Managing the Waste

This process covers pure compound, solutions, and contaminated materials.

  • Unused or Waste Product : Carefully transfer the solid or liquid waste into the designated, pre-labeled hazardous waste container inside a chemical fume hood.[4]

  • Contaminated Solid Waste : Items such as gloves, weigh boats, pipette tips, and absorbent pads that are contaminated with the chemical must be placed in the same designated solid hazardous waste container.[7][14]

  • "Empty" Container Decontamination : Containers that once held the pure chemical are not truly empty and must be decontaminated or disposed of as hazardous waste.[7]

    • Triple-rinse the container with a suitable solvent (e.g., water or methanol).

    • Collect all three rinsate portions as hazardous liquid waste in a separate, properly labeled container.[7]

    • After triple-rinsing, deface the original label and manage the container according to your institution's specific guidelines.

Step 4: Storage and Final Disposal
  • Storage : Keep the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central waste storage area. The area should be cool, dry, and well-ventilated, away from incompatible materials.[4][11]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Disposal must be carried out by a licensed hazardous waste disposal contractor in accordance with all federal, state, and local regulations.[7][11][15]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical.

  • Minor Spill (in a fume hood) :

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[4][16]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent and paper towels, placing the used towels into the waste container.

  • Major Spill (outside a fume hood) :

    • Evacuate : Immediately alert others and evacuate the area.[7]

    • Isolate : Restrict access to the spill area.

    • Ventilate : If safe to do so, increase ventilation to the area.

    • Report : Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[15]

Visualizing the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram illustrates the decision-making and operational flow for the disposal of 4,4'-Ethylenedipiperidine dihydrochloride.

G Disposal Workflow for 4,4'-Ethylenedipiperidine dihydrochloride cluster_prep Preparation & Handling cluster_waste_streams Segregation & Containment cluster_final Final Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood liquid_waste Liquid Waste (Solutions, Rinsate) fume_hood->liquid_waste is liquid solid_waste Solid Waste (Contaminated PPE, Labware) fume_hood->solid_waste is solid container_liquid Transfer to Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid container_solid Transfer to Labeled Solid Hazardous Waste Container solid_waste->container_solid store Securely Seal & Store in Satellite Accumulation Area container_liquid->store container_solid->store ehs_pickup Arrange Pickup via EHS / Licensed Contractor store->ehs_pickup

Caption: Logical workflow for the proper disposal of 4,4'-Ethylenedipiperidine dihydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4,4'-Ethylenedipiperidine dihydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a hazardous waste, adhering to strict segregation and containment protocols, utilizing appropriate PPE and engineering controls, and following the procedural steps outlined in this guide, research professionals can effectively minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on local and state regulations.

References

  • EPA Hazardous Waste Codes . Environment Safety Division, University of New Hampshire. [Link]

  • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List . RCRAReady. [Link]

  • 4,4'-METHYLENE DIANILINE DIHYDROCHLORIDE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Generic. [This is a generic SDS link, please refer to a specific manufacturer for the exact document.]
  • EPA Hazardous Waste Code List . U.S. Environmental Protection Agency. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. [Link]

  • SAFETY DATA SHEET - CPAR LCCO . Regulations.gov. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • 4,4'-Ethylenedipiperidine dihydrochloride . PubChem, National Center for Biotechnology Information. [Link]

  • 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation . National Center for Biotechnology Information (PMC). [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic . WIT Press. [Link]

  • A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
  • 4-ethylidenepiperidine | CAS 164650-56-0 GHS SDS . XiXisys. [Link]

  • CHEMICAL HAZARDOUS WASTE MINIMIZATION TIPS . Yale Environmental Health & Safety. [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. [Link]

  • The thermal decomposition of quaternary ammonium hydroxides. Part 5 . Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Handling

Operational Guide &amp; PPE Protocols for Handling 4,4'-Ethylenedipiperidine Dihydrochloride

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe and efficient handling of reactive intermediates is paramount. 4,4'-Ethylenedipiperidine dihydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the safe and efficient handling of reactive intermediates is paramount. 4,4'-Ethylenedipiperidine dihydrochloride (CAS 80997-86-0)[1] is a critical bis-piperidine linker utilized in the synthesis of bisnaphthalimidopropyl (BNIP) derivatives—compounds actively investigated for their DNA-intercalating and apoptotic properties in human breast cancer cell lines ()[2].

Supplied as a stable dihydrochloride salt, this compound requires specific handling protocols. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal, grounded in the chemical's fundamental mechanistic properties.

Quantitative Data & Hazard Specifications

To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. The dihydrochloride salt formulation provides excellent shelf stability but creates severe localized pH shifts upon contact with human tissue moisture ()[3].

ParameterSpecificationCausality / Operational Impact
CAS Number 80997-86-0Unique identifier for inventory and waste tracking[1].
Molecular Weight 269.25 g/mol (Salt)Required for precise stoichiometric calculations (e.g., 0.2 g = 7.43 × 10⁻⁴ mol)[3].
GHS H318 Causes serious eye damageSalt dissolution in ocular fluid causes severe localized irritation; demands unvented goggles[3].
GHS H335 Respiratory irritationFine crystalline powder poses an inhalation risk; necessitates handling in a certified fume hood[3].
GHS H315 Causes skin irritationContact with skin moisture causes contact dermatitis; requires double-gloving with nitrile[3].
Solubility High in H₂O, Low in OrganicsDictates the biphasic free-basing extraction strategy (H₂O to DCM)[2].

Hazard Causality & PPE Matrix

Do not treat PPE as a mere compliance checklist; it is a targeted barrier system designed to mitigate specific physicochemical reactions. When handling 4,4'-ethylenedipiperidine dihydrochloride, implement the following matrix:

  • Ocular Protection (Unvented Chemical Goggles): Standard safety glasses are insufficient. Because the fine powder can aerosolize and the salt causes severe eye damage (H318)[3] upon rapid dissolution in the tear film, tight-fitting, unvented chemical splash goggles or a full-face shield must be worn.

  • Respiratory & Environmental Protection (Fume Hood): The dry powder is highly prone to static cling and aerosolization, triggering respiratory irritation (H335)[3]. All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm. Field Insight: Use an anti-static gun (e.g., Zerostat) on your weighing boats prior to transfer to prevent the powder from jumping and contaminating the sash.

  • Dermal Protection (Nitrile Double-Gloving): The hygroscopic nature of the salt means it will actively draw moisture from your skin, leading to severe irritation (H315)[3]. Wear a fully buttoned, flame-retardant lab coat and double-glove with standard nitrile gloves (minimum 4 mil thickness). If a glove becomes contaminated, the outer layer can be safely stripped without breaking the dermal barrier.

Experimental Workflow: Free-Basing Protocol

In synthetic applications—such as the coupling reactions required to build BNIP derivatives—the stable dihydrochloride salt must be converted into its reactive, nucleophilic free-base form. The following step-by-step methodology is adapted from the validated protocol by ()[2], integrating critical safety checkpoints.

Step-by-Step Methodology
  • Aqueous Dissolution: Inside the fume hood, weigh 0.2 g (7.428 × 10⁻⁴ mol) of 4,4'-ethylenedipiperidine dihydrochloride. Transfer to a 50 mL Erlenmeyer flask and dissolve in 2 mL of distilled water[2].

    • Causality: The salt is highly hydrophilic. A low solvent volume maximizes the concentration of the subsequent free base, facilitating rapid precipitation.

  • Alkaline Deprotonation: Slowly add 1 mL of 2M Sodium Hydroxide (NaOH) dropwise while swirling[2].

    • Causality & Self-Validation: The strong base deprotonates the secondary amines. This is mildly exothermic. You must verify the solution reaches pH 14 using indicator paper. Failure to achieve pH 14 leaves partially protonated intermediates, which will not partition into the organic layer, drastically reducing your yield.

  • Precipitation: Observe the formation of a dense white precipitate[2].

    • Causality: The fully deprotonated free base is lipophilic and insoluble in water, causing it to crash out of the aqueous phase.

  • Liquid-Liquid Extraction: Transfer the suspension to a 100 mL separatory funnel. Extract with 300 mL of Dichloromethane (DCM)[2].

    • Causality & Safety Check: DCM excellently solvates lipophilic amines. Crucial Safety Step: Vent the separatory funnel immediately and frequently. The residual heat from the NaOH addition increases the vapor pressure of the highly volatile DCM, creating a blowout risk.

  • Drying & Filtration: Collect the lower organic (DCM) layer. Add anhydrous Sodium Sulfate (Na₂SO₄) until the drying agent flows freely, then filter[2].

    • Causality: Removes residual water carried over from the highly alkaline aqueous phase, preventing hydrolysis in downstream coupling steps.

  • Solvent Evaporation: Evaporate the DCM using a rotary evaporator. Dry the resulting white solid under negative pressure in a vacuum oven at 45 °C for 30 minutes[2].

    • Causality: The low temperature (45 °C) prevents thermal degradation of the amine while effectively pulling off any trapped DCM within the crystal lattice, yielding the pure free base (typical yield ~90.6%)[2].

Process Visualization

FreeBasingWorkflow Start Weigh 4,4'-Ethylenedipiperidine 2HCl (0.2 g in Fume Hood) Dissolve Dissolve in Distilled H2O (2 mL) Start->Dissolve Base Add 2M NaOH (1 mL) (Target pH 14) Dissolve->Base Precipitate Precipitate Formation (Free Base) Base->Precipitate Extract Liquid-Liquid Extraction (300 mL DCM) Precipitate->Extract Dry Dry Organic Layer (Na2SO4) & Filter Extract->Dry Evaporate Rotary Evaporation & Vacuum Dry (45 °C for 30 min) Dry->Evaporate

Workflow for the free-basing of 4,4'-ethylenedipiperidine dihydrochloride.

Spill Response & Disposal Plan

Operational readiness requires a pre-planned response for containment and disposal.

Spill Containment:

  • Solid Salt Spills:Do not dry sweep. Sweeping aerosolizes the H335 respiratory irritant[3]. Cover the powder with a damp paper towel to dissolve and trap the salt, wipe inward to prevent spreading, and place the contaminated materials into a solid hazardous waste container.

  • Extraction Spills (Free Base in DCM): Evacuate the immediate area to avoid inhaling DCM vapors. Absorb the liquid with an inert, non-combustible absorbent (e.g., vermiculite or universal spill pads).

Waste Segregation:

  • Aqueous Waste: The aqueous layer from the extraction is highly basic (pH 14). It must be neutralized to pH 6–8 using a dilute acid (e.g., 1M HCl) before disposal in standard aqueous waste, or disposed of directly in a dedicated corrosive basic waste stream.

  • Organic Waste: The organic layer, rotary evaporation condensate, and any DCM-contaminated spill absorbents must be disposed of in a strictly labeled Halogenated Organic Waste container.

References

  • PubChem. "4,4'-Ethylenedipiperidine dihydrochloride | C12H26Cl2N2 | CID 16211557". National Center for Biotechnology Information.[Link]

  • Kopsida M, Barron GA, Bermano G, Kong Thoo Lin P, Goua M. "Novel bisnaphthalimidopropyl (BNIPs) derivatives as anticancer compounds targeting DNA in human breast cancer cells." Organic & Biomolecular Chemistry, 2016.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Ethylenedipiperidine dihydrochloride
Reactant of Route 2
4,4'-Ethylenedipiperidine dihydrochloride
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